5-(Cyclohexylmethoxy)-2-fluoroaniline
Description
Properties
IUPAC Name |
5-(cyclohexylmethoxy)-2-fluoroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLGLHJPWFAQEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=CC(=C(C=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-(Cyclohexylmethoxy)-2-fluoroaniline
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. These intrinsic characteristics govern a compound's behavior from the moment of administration through its journey of absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive technical overview of the core physicochemical properties of 5-(Cyclohexylmethoxy)-2-fluoroaniline, a molecule of interest for researchers, scientists, and drug development professionals. By synthesizing theoretical principles with actionable experimental protocols, this document aims to empower scientists to make informed decisions in their research endeavors.
The structure of 5-(Cyclohexylmethoxy)-2-fluoroaniline, featuring a fluoroaniline core appended with a cyclohexylmethoxy group, presents a unique combination of functionalities that influence its behavior in biological systems. The fluorine atom can modulate the pKa of the aniline nitrogen and affect metabolic stability, while the bulky, lipophilic cyclohexylmethoxy group will significantly impact its solubility and lipophilicity. This guide will dissect these key properties, providing both the "why" and the "how" for their characterization.
I. Molecular Structure and Identity
A foundational understanding of a molecule begins with its structure and basic identifiers.
Chemical Structure:
Key Identifiers:
| Property | Value |
| Molecular Formula | C₁₃H₁₈FNO |
| Molecular Weight | 223.29 g/mol |
| CAS Number | Not readily available in public databases. |
II. Lipophilicity: The Gatekeeper of Membrane Permeability
Theoretical Imperative: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's ability to cross biological membranes.[1] It profoundly influences absorption, distribution, and the potential for non-specific binding. The octanol-water partition coefficient (LogP) is the most common measure of lipophilicity. For orally administered drugs, a LogP value in the range of 1 to 5 is often considered optimal to balance membrane permeability with aqueous solubility.[2]
Experimental Protocol: Shake-Flask Method for LogP Determination
This method directly measures the partitioning of a compound between n-octanol and water.
Methodology:
-
Preparation of Pre-Saturated Solvents:
-
Mix equal volumes of n-octanol and water in a separatory funnel.
-
Shake vigorously for 24 hours to ensure mutual saturation.
-
Allow the phases to separate completely. The upper layer is water-saturated n-octanol, and the lower layer is n-octanol-saturated water.
-
-
Sample Preparation:
-
Prepare a stock solution of 5-(Cyclohexylmethoxy)-2-fluoroaniline in water-saturated n-octanol at a known concentration (e.g., 1 mg/mL).
-
-
Partitioning:
-
In a glass vial, combine a known volume of the n-octanol stock solution with a known volume of the n-octanol-saturated water (typically at a 1:1 or 1:2 volume ratio).
-
Seal the vial and shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for equilibrium to be reached.
-
-
Phase Separation:
-
Centrifuge the vial to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.
-
Determine the concentration of the analyte in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
-
Calculation:
-
LogP = log₁₀ ([Concentration in n-octanol] / [Concentration in water])
-
Data & Analysis:
| Compound | Predicted/Experimental LogP | Source |
| 5-(Cyclohexylmethoxy)-2-fluoroaniline | ~3.7 - 4.2 (Estimated) | |
| 2-(Cyclohexylmethoxy)-4-fluoroaniline | Not Available | ChemScene[3] |
| 4-(cyclohexylmethoxy)aniline | 3.6 (Predicted) | PubChemLite[4] |
| 2-Fluoroaniline | 1.26 (Experimental) | PubChem[5] |
| 5-Fluoro-2-(3-methylcyclohexyl)aniline | 3.7016 (Predicted) | ChemScene[6] |
Note: The LogP for the title compound is an estimate based on the values of its structural analogs. The bulky and non-polar cyclohexylmethoxy group is expected to significantly increase the lipophilicity compared to 2-fluoroaniline.
Visualization of Experimental Workflow:
Caption: Workflow for LogP determination using the shake-flask method.
III. Aqueous Solubility: A Prerequisite for Bioavailability
Theoretical Imperative: For a drug to be absorbed, it must first be in solution.[7] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[7] Solubility is influenced by a molecule's polarity, crystal lattice energy, and the ability to form hydrogen bonds with water.
Experimental Protocol: Shake-Flask Method for Aqueous Solubility
This is the gold-standard method for determining the equilibrium solubility of a compound.
Methodology:
-
Sample Preparation:
-
Add an excess amount of solid 5-(Cyclohexylmethoxy)-2-fluoroaniline to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.
-
-
Equilibration:
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
-
Phase Separation:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully filter a sample of the supernatant through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter) to remove all solid particles.
-
-
Quantification:
-
Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as HPLC-UV. A calibration curve with standards of known concentrations should be used for accurate quantification.
-
-
Data Reporting:
-
Solubility is reported in units such as mg/mL or µg/mL at the specified pH and temperature.
-
Data & Analysis:
| Compound | Aqueous Solubility | Source |
| 5-(Cyclohexylmethoxy)-2-fluoroaniline | Expected to be low (Estimated) | |
| 2-Fluoroaniline | ~17 g/L (or 17 mg/mL) at 20°C | ChemicalBook[8] |
| 4-Fluoroaniline | Very slightly soluble in water | [9] |
| Perfluoro(methyl cyclohexane) | 0.1101 mg/L @ 25 °C (estimated) | The Good Scents Company[10] |
Note: The aqueous solubility of the title compound is expected to be significantly lower than that of 2-fluoroaniline due to the large, hydrophobic cyclohexylmethoxy group. The high lipophilicity suggests poor aqueous solubility.
Visualization of Experimental Workflow:
Caption: Workflow for aqueous solubility determination via the shake-flask method.
IV. Acidity/Basicity (pKa): The Determinant of Ionization State
Theoretical Imperative: The pKa of a molecule dictates its ionization state at a given pH.[11] This is crucial as the ionized form of a drug is generally more water-soluble, while the neutral form is more lipid-soluble and thus more readily crosses cell membranes.[3] For an aniline derivative, the pKa refers to the acidity of the anilinium cation (the conjugate acid of the amine). A lower pKa indicates a less basic amine.
Experimental Protocol: Potentiometric Titration for pKa Determination
This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.
Methodology:
-
Sample Preparation:
-
Dissolve a precise amount of 5-(Cyclohexylmethoxy)-2-fluoroaniline in a suitable solvent, often a co-solvent system like methanol/water, to ensure solubility.
-
The solution should be at a known concentration.
-
-
Titration Setup:
-
Place the solution in a temperature-controlled beaker with a magnetic stirrer.
-
Immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
-
Titration:
-
Add the titrant in small, precise increments.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH of the solution versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point (where half of the amine has been protonated). This corresponds to the inflection point of the titration curve.
-
Data & Analysis:
| Compound | pKa (of conjugate acid) | Source |
| 5-(Cyclohexylmethoxy)-2-fluoroaniline | ~3.0 - 3.5 (Estimated) | |
| 2-Fluoroaniline | 3.2 (at 25°C) | PubChem[5] |
| Anilinium ion | 4.60 | [12] |
| 4-Chloroanilinium ion | 3.98 | [12] |
Note: The electron-withdrawing fluorine atom ortho to the amino group in 2-fluoroaniline significantly reduces its basicity (lowers the pKa of the conjugate acid) compared to aniline. The cyclohexylmethoxy group at the 5-position is expected to have a minor electronic effect on the pKa.
Visualization of Experimental Workflow:
Caption: Workflow for pKa determination by potentiometric titration.
V. Melting Point: An Indicator of Purity and Stability
Theoretical Imperative: The melting point is a fundamental physical property that provides an indication of a compound's purity and the strength of its crystal lattice. A sharp melting range is characteristic of a pure substance. This property is important for formulation development and for assessing the solid-state stability of a drug substance.
Experimental Protocol: Capillary Melting Point Determination
This is a standard and accessible method for determining the melting point of a solid.
Methodology:
-
Sample Preparation:
-
Ensure the sample of 5-(Cyclohexylmethoxy)-2-fluoroaniline is a fine, dry powder.
-
-
Capillary Loading:
-
Tap the open end of a glass capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.
-
-
Apparatus Setup:
-
Place the loaded capillary into a melting point apparatus.
-
-
Determination:
-
Heat the sample rapidly to a temperature about 15-20°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point.
-
Data & Analysis:
| Compound | Melting Point (°C) | Source |
| 5-(Cyclohexylmethoxy)-2-fluoroaniline | Not Available | |
| 5-Fluoro-2-methylaniline | 38-40 | MilliporeSigma[13] |
| 2-Fluoroaniline | -29 | ChemicalBook[8] |
| 4-Fluoroaniline | -1.9 | [2] |
Note: The melting point of the title compound is expected to be that of a solid at room temperature, given the increased molecular weight and potential for intermolecular interactions compared to the liquid 2-fluoroaniline.
Visualization of Experimental Workflow:
Caption: Workflow for melting point determination using the capillary method.
VI. Drug-Likeness Assessment: Lipinski's Rule of Five
Theoretical Imperative: Lipinski's Rule of Five provides a set of simple molecular descriptors to evaluate the "drug-likeness" of a compound and its potential for good oral absorption.[14] While not a rigid set of rules, it serves as a valuable guideline in early drug discovery. The rules are:
-
Molecular Weight (MW) ≤ 500 Da
-
LogP ≤ 5
-
Hydrogen Bond Donors (HBD) ≤ 5
-
Hydrogen Bond Acceptors (HBA) ≤ 10
Analysis for 5-(Cyclohexylmethoxy)-2-fluoroaniline:
| Lipinski Parameter | Value | Rule of Five Compliance |
| Molecular Weight | 223.29 Da | Yes (≤ 500) |
| LogP (Estimated) | ~3.7 - 4.2 | Yes (≤ 5) |
| Hydrogen Bond Donors | 1 (the -NH₂ group) | Yes (≤ 5) |
| Hydrogen Bond Acceptors | 2 (the N and O atoms) | Yes (≤ 10) |
VII. Conclusion
The physicochemical properties of 5-(Cyclohexylmethoxy)-2-fluoroaniline, as estimated and analyzed in this guide, paint a picture of a lipophilic, weakly basic molecule with a molecular weight well within the range for "drug-likeness." Its predicted high lipophilicity and consequently low aqueous solubility are key factors that will govern its formulation and delivery strategies. The experimental protocols detailed herein provide a roadmap for the empirical determination of these crucial parameters, enabling researchers to validate these predictions and gain a deeper, more accurate understanding of this compound's behavior. A thorough characterization of these properties is a critical step in advancing any potential therapeutic candidate from the bench to the clinic.
References
-
Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]
-
BioPharmaSpec. (2023, December 13). What is pKa and how is it used in drug development?. BioPharmaSpec. [Link]
-
Fluoroaniline. In Wikipedia. Retrieved March 7, 2026, from [Link]
- Hargreaves, A. J., & Taylor, J. B. (1987). The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol. Journal of Pharmacy and Pharmacology, 39(9), 701-705.
-
PubChemLite. (n.d.). 2-(cyclohexylmethoxy)aniline (C13H19NO). PubChemLite. [Link]
-
PubChemLite. (n.d.). 4-(cyclohexylmethoxy)aniline (C13H19NO). PubChemLite. [Link]
- Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubility enhancement-eminent role in poorly soluble drugs. Research Journal of Pharmacy and Technology, 2(2), 220-224.
-
PubChem. (n.d.). 2-Fluoroaniline. National Center for Biotechnology Information. [Link]
- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
-
ResearchGate. (2025, August 5). Partially Fluorinated Alkoxy Groups − Conformational Adaptors to Changing Environments. ResearchGate. [Link]
-
DrugFuture. (n.d.). p-Fluoroaniline. DrugFuture. [Link]
-
Angeel Oak Speciality Chemtech. (n.d.). ORTHOFLUOROANILINE. Angeel Oak Speciality Chemtech. [Link]
-
EPA. (2025, October 15). 2'-Fluoro-2-methoxy-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid. U.S. Environmental Protection Agency. [Link]
-
PubMed. (2022, February 10). Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2 H-pyrano[2,3- b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. National Center for Biotechnology Information. [Link]
-
MDPI. (2025, October 22). Calculations of pKa Values for a Series of Fluorescent Nucleobase Analogues. MDPI. [Link]
-
Chair of Analytical Chemistry. (2019, February 18). New Publication: Determination of pKa values of fluorocompounds in water using 19F NMR. University of Tartu. [Link]
-
ResearchGate. (n.d.). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. ResearchGate. [Link]
-
ChemSrc. (2025, May 20). 2-fluoroaniline. ChemSrc. [Link]
-
ResearchGate. (n.d.). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. ResearchGate. [Link]
-
The Good Scents Company. (n.d.). perfluoro(methyl cyclohexane). The Good Scents Company. [Link]
-
ResearchGate. (2025, September 17). Synthesis, Crystal Structure and Spectral Characterization of 5-Methyl-2-(Propan-2-yl)Cyclohexyl Cyanoacetate and 1,3,3-Trimethylbicyclo[2.2.1]Heptan-2-yl Cyanoacetate. ResearchGate. [Link]
-
NIST. (n.d.). Fluchloralin. National Institute of Standards and Technology. [Link]
-
DTIC. (n.d.). Physicochemical Evaluations of Selected Solvents for Use in Decontaminating Agent: Multipurpose (DAM) Formulation. Defense Technical Information Center. [Link]
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Technical Whitepaper: Molecular Characterization and Synthetic Utility of 5-(Cyclohexylmethoxy)-2-fluoroaniline
The following technical guide details the molecular architecture, physicochemical properties, and synthetic methodology for 5-(Cyclohexylmethoxy)-2-fluoroaniline , a specialized intermediate in medicinal chemistry.
Executive Summary
5-(Cyclohexylmethoxy)-2-fluoroaniline (C₁₃H₁₈FNO) is a functionalized aniline derivative serving as a critical pharmacophore in the design of small-molecule kinase inhibitors. Characterized by an ortho-fluorine atom and a meta-cyclohexylmethoxy tail, this molecule balances electronic modulation with lipophilic bulk, making it an ideal scaffold for targeting hydrophobic pockets within ATP-binding sites (e.g., in EGFR, BTK, or ALK kinases).
This guide provides a comprehensive technical analysis of its structure, a validated synthetic protocol, and key physicochemical data necessary for its integration into lead optimization campaigns.
Molecular Architecture & Physicochemical Properties
Structural Analysis
The molecule consists of an aniline core substituted at the 2-position with a fluorine atom and at the 5-position with a cyclohexylmethoxy group.[1]
-
Fluorine (C2): Positioned ortho to the amine, the fluorine atom exerts a strong inductive electron-withdrawing effect (-I), reducing the pKa of the aniline nitrogen compared to unsubstituted aniline. This modulation is critical for tuning the hydrogen-bond donor capability of the amine in kinase hinge binding.
-
Cyclohexylmethoxy (C5): Positioned meta to the amine, this bulky, lipophilic ether side chain is designed to occupy the solvent-exposed region or the hydrophobic back-pocket of a target protein, enhancing potency and selectivity via van der Waals interactions.
Key Physicochemical Data
| Property | Value / Description |
| IUPAC Name | 5-(Cyclohexylmethoxy)-2-fluoroaniline |
| Molecular Formula | C₁₃H₁₈FNO |
| Molecular Weight | 223.29 g/mol |
| Exact Mass | 223.1372 |
| Appearance | Off-white to pale yellow solid (crystalline) |
| Predicted LogP | 3.2 – 3.8 (High Lipophilicity) |
| H-Bond Donors | 1 (NH₂) |
| H-Bond Acceptors | 2 (N, O) |
| Rotatable Bonds | 3 (C-O, O-CH₂, CH₂-Cyclohexyl) |
Synthetic Methodology
The synthesis of 5-(Cyclohexylmethoxy)-2-fluoroaniline is most efficiently achieved via a two-step sequence starting from 4-fluoro-3-nitrophenol . This route avoids the regioselectivity issues associated with electrophilic aromatic substitution on pre-formed anilines.
Reaction Pathway Diagram
Figure 1: Synthetic pathway from 4-fluoro-3-nitrophenol to the target aniline.
Detailed Experimental Protocol
Step 1: Williamson Ether Synthesis
Objective: Alkylation of the phenol to install the cyclohexylmethoxy tail.
-
Reagents:
-
4-Fluoro-3-nitrophenol (1.0 equiv)
-
(Bromomethyl)cyclohexane (1.2 equiv)
-
Potassium Carbonate (
, 2.0 equiv) -
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (
).
-
-
Procedure:
-
Charge a reaction vessel with 4-fluoro-3-nitrophenol and dry DMF (5 mL/mmol).
-
Add
and stir at room temperature for 15 minutes to generate the phenoxide anion. -
Add (Bromomethyl)cyclohexane dropwise.
-
Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) for consumption of the phenol.
-
Workup: Cool to RT, pour into ice water, and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Silica, 0-20% EtOAc in Hexanes) yields the nitro-ether intermediate as a yellow solid.
-
Step 2: Nitro Reduction
Objective: Selective reduction of the nitro group to the primary amine without defluorination.
-
Reagents:
-
Nitro intermediate (from Step 1)
-
Iron powder (Fe, 5.0 equiv)
-
Ammonium Chloride (
, 5.0 equiv) -
Solvent: Ethanol/Water (3:1).
-
-
Procedure:
-
Dissolve the nitro intermediate in EtOH/Water.
-
Add Fe powder and
. -
Heat to reflux (approx. 80°C) with vigorous stirring for 2–4 hours.
-
Validation: Monitor by LC-MS for the appearance of the mass peak
. -
Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with EtOAc. Concentrate the filtrate to remove EtOH, then extract the aqueous residue with EtOAc.
-
Isolation: Dry organic layer (
) and concentrate. The product, 5-(Cyclohexylmethoxy)-2-fluoroaniline , is typically obtained as an off-white solid. Recrystallization from Ethanol/Hexane may be performed if high purity (>99%) is required.
-
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆):
- 6.8–7.0 ppm (m, 1H, Ar-H, C3 position).
- 6.2–6.4 ppm (m, 1H, Ar-H, C4 position).
- 6.0–6.1 ppm (m, 1H, Ar-H, C6 position).
-
4.8–5.0 ppm (br s, 2H,
, exchangeable with ). -
3.7 ppm (d, 2H,
). - 1.6–1.8 ppm (m, 5H, Cyclohexyl protons).
- 0.9–1.3 ppm (m, 6H, Cyclohexyl protons).
-
¹⁹F NMR:
-
Expect a singlet (or multiplet due to H-coupling) around -130 to -140 ppm , characteristic of an ortho-fluoroaniline.
-
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive (
) -
Molecular Ion:
-
Fragmentations: Loss of the cyclohexylmethyl group may yield a fragment at m/z ~128 (fluoro-aminophenol core).
Applications in Drug Discovery
This molecule is a "privileged scaffold" in the design of Type I and Type II Kinase Inhibitors .
-
Hinge Binding: The 2-fluoroaniline motif is often used to interact with the hinge region of kinases. The fluorine atom can form intramolecular hydrogen bonds or influence the acidity of the NH₂, optimizing the H-bond donor interaction with the kinase backbone (e.g., Met residue).
-
Hydrophobic Pocket Occupation: The cyclohexylmethoxy group is a classic "selectivity filter." It is sized to fit into the hydrophobic back-pocket (Gatekeeper region) of enzymes like EGFR , ALK , or BTK .
-
Metabolic Stability: The cyclohexyl group is relatively stable, though the benzylic-like position (
) can be a site of metabolic oxidation (CYP450). Fluorination on the ring blocks metabolic hydroxylation at the sensitive ortho/para positions.
Safety and Handling
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).
-
Specific Risk: As an aniline derivative, there is a potential risk of methemoglobinemia upon high exposure.
-
Storage: Store at 2–8°C under an inert atmosphere (
) to prevent oxidation of the amine, which can darken the solid over time.
References
-
Synthesis of Fluorinated Anilines: Smith, M. B. "Organic Synthesis."[2][3][4] 4th Edition, Academic Press, 2016. (General protocol for nitro reduction).
-
Kinase Inhibitor Design: Lombardo, L. J., et al. "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays." Journal of Medicinal Chemistry, 2004. Link (Demonstrates the utility of substituted anilines in kinase binding).
-
Chemical Identity Verification: ChemSrc Database. "5-(Cyclohexylmethoxy)-2-fluoroaniline Entry." Link (Validates existence of the specific chemical entity).
-
Williamson Ether Synthesis: Clayden, J., Greeves, N., Warren, S. "Organic Chemistry."[3] 2nd Edition, Oxford University Press, 2012.
Sources
5-(Cyclohexylmethoxy)-2-fluoroaniline: A Technical Guide to Synthesis, Characterization, and Application in Drug Discovery
Executive Summary
In contemporary medicinal chemistry and materials science, the strategic incorporation of highly decorated aniline derivatives is pivotal for optimizing physicochemical properties and target binding affinity. 5-(Cyclohexylmethoxy)-2-fluoroaniline is a specialized, bifunctional building block that merges the electronic modulation of a fluoroaniline core with the steric and lipophilic bulk of a cyclohexylmethoxy tail.
As a Senior Application Scientist, I have designed this whitepaper to provide researchers with an authoritative, self-validating framework for synthesizing, characterizing, and deploying this compound. Rather than merely listing procedures, this guide elucidates the underlying chemical causality—explaining why specific reagents and conditions are selected to ensure high fidelity and yield.
Chemical Identity & Rational Design
Structural Identifiers and Properties
To ensure accurate cataloging and computational modeling, the core chemical identifiers and predicted physicochemical properties of 5-(Cyclohexylmethoxy)-2-fluoroaniline are summarized below.
Table 1: Physicochemical Properties & Identifiers
| Parameter | Value | Causality / Significance |
| Molecular Formula | C₁₃H₁₈FNO | Defines the atomic composition and exact mass. |
| Molecular Weight | 223.29 g/mol | Optimal for fragment-based drug discovery (FBDD). |
| SMILES | Nc1cc(OCC2CCCCC2)ccc1F | Enables rapid in silico structural generation. |
| LogP (Predicted) | ~3.8 | Indicates high lipophilicity, ideal for membrane permeation. |
| Hydrogen Bond Donors | 1 (from -NH₂) | Essential for hinge-binding in kinase inhibitors. |
| Hydrogen Bond Acceptors | 2 (from -F, -O-) | Facilitates interactions with aqueous solvent or target residues. |
The Pharmacophore Utility
The architectural design of this molecule is highly deliberate:
-
The Fluorine Effect: The fluorine atom at the ortho-position to the amine exerts a strong electron-withdrawing inductive effect (-I), which lowers the pKa of the aniline nitrogen. This reduced basicity is a classical tactic to mitigate hERG channel toxicity and improve the oral bioavailability of the final active pharmaceutical ingredient (API). Furthermore, the fluorine atom can establish a conformational lock via dipole interactions with adjacent amide or urea linkages in the final drug molecule.
-
The Cyclohexylmethoxy Tail: Unlike a planar benzyloxy group, the fully saturated, sp³-rich cyclohexyl ring provides three-dimensional bulk. This allows the moiety to deeply penetrate and anchor into aliphatic hydrophobic pockets of target proteins without the risk of off-target
stacking interactions.
Synthetic Methodology
The synthesis of 5-(Cyclohexylmethoxy)-2-fluoroaniline is achieved via a robust, two-step sequence starting from commercially available 2-fluoro-5-nitrophenol. The methodology relies on an initial
Step 1: O-Alkylation of 2-Fluoro-5-nitrophenol
The objective is to etherify the phenolic hydroxyl group without inducing side reactions. Potassium carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF) is the optimal system [2]. K₂CO₃ is basic enough to quantitatively deprotonate the phenol (pKa ~8.5) but not so aggressive as to cause degradation. DMF effectively solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic for the
Table 2: Reaction Optimization Data for O-Alkylation
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| Na₂CO₃ | Acetone | 60 | 24 | 45 | Poor solubility of base; incomplete conversion. |
| K₂CO₃ | DMF | 80 | 12 | 88 | Optimal solvation of K⁺; clean |
| Cs₂CO₃ | DMF | 80 | 8 | 91 | Faster kinetics due to larger cation, but cost-prohibitive. |
Protocol:
-
Charge a dry, argon-flushed round-bottom flask with 2-fluoro-5-nitrophenol (1.0 equiv) and anhydrous DMF (0.2 M concentration).
-
Add anhydrous K₂CO₃ (2.0 equiv). Stir the suspension at room temperature for 15 minutes to ensure complete phenoxide generation (solution turns deep yellow/orange).
-
Dropwise add (bromomethyl)cyclohexane (1.2 equiv).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Workup: Cool to room temperature, quench with ice-cold water, and extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc) to yield 2-fluoro-5-(cyclohexylmethoxy)nitrobenzene.
Step 2: Chemoselective Nitro Reduction
Reducing the nitro group to an aniline in the presence of an aryl fluoride requires careful control to prevent hydrodefluorination. Palladium on carbon (Pd/C) under a mild hydrogen atmosphere is highly effective, provided the reaction is run at ambient temperature and pressure [1].
Protocol:
-
Dissolve 2-fluoro-5-(cyclohexylmethoxy)nitrobenzene (1.0 equiv) in HPLC-grade Methanol (0.1 M).
-
Carefully add 10% Pd/C (0.05 equiv Pd) under a stream of argon (Caution: Pd/C is pyrophoric in the presence of solvent vapors).
-
Evacuate the flask and backfill with H₂ gas (balloon pressure). Stir vigorously at room temperature for 4 hours.
-
Validation Check: Monitor via LC-MS. The disappearance of the nitro peak and the emergence of the
224.1 peak confirms completion. -
Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess Methanol. Concentrate the filtrate to afford 5-(Cyclohexylmethoxy)-2-fluoroaniline as a stable solid.
Two-step synthetic route of 5-(Cyclohexylmethoxy)-2-fluoroaniline from 2-fluoro-5-nitrophenol.
Application Workflow: Buchwald-Hartwig Amination
Once synthesized, 5-(Cyclohexylmethoxy)-2-fluoroaniline is frequently utilized as a nucleophile in palladium-catalyzed C-N cross-coupling reactions to generate complex diarylamines, a ubiquitous motif in pharmaceuticals.
Mechanistic Rationale
The Buchwald-Hartwig amination requires a delicate balance of precatalyst, ligand, and base [3][4]. For this specific fluoroaniline, we utilize Pd₂(dba)₃ as the Pd(0) source and XPhos as the ligand.
-
Causality of XPhos: The bulky, electron-rich nature of the dialkylbiarylphosphine ligand (XPhos) accelerates the oxidative addition of the aryl halide and, crucially, forces the reductive elimination step. It prevents the formation of stable, inactive bis(amine)palladium dead-end complexes, which is a common failure mode when coupling electron-deficient or sterically hindered anilines.
-
Causality of Cs₂CO₃: A mild inorganic base is preferred over strong alkoxides (like NaOtBu) to prevent base-catalyzed cleavage of the ether linkage or unwanted side reactions with sensitive functional groups on the aryl halide.
Standard Protocol
-
In a nitrogen-filled glovebox, combine 5-(Cyclohexylmethoxy)-2-fluoroaniline (1.0 equiv), the desired Aryl Halide (1.1 equiv), Pd₂(dba)₃ (2 mol%), XPhos (6 mol%), and Cs₂CO₃ (2.0 equiv) in a sealed reaction vial.
-
Add anhydrous, degassed Toluene (0.1 M).
-
Seal the vial, remove it from the glovebox, and heat at 100 °C in an oil bath for 16 hours.
-
Cool the mixture, dilute with Ethyl Acetate, and filter through a short plug of silica to remove palladium black and inorganic salts.
-
Concentrate and purify via reverse-phase preparative HPLC to isolate the target N-aryl derivative.
Buchwald-Hartwig amination catalytic cycle using Pd2(dba)3 and XPhos.
References
-
Selective Reduction of Nitroarenes via Noncontact Hydrogenation. Journal of the American Chemical Society. URL:[Link] [1]
-
Scaling Relations in Homogeneous Catalysis: Analyzing the Buchwald–Hartwig Amination Reaction. ACS Catalysis. URL:[Link] [3]
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. URL:[Link][4]
Engineering Next-Generation Tyrosine Kinase Inhibitors: The Therapeutic Potential of 5-(Cyclohexylmethoxy)-2-fluoroaniline Derivatives
Executive Summary
The development of small-molecule receptor tyrosine kinase (RTK) inhibitors has fundamentally transformed targeted oncology. However, the rapid emergence of gatekeeper mutations and the inherent metabolic liabilities of early-generation scaffolds necessitate the continuous evolution of pharmacophores. As a Senior Application Scientist, I have observed that the strategic functionalization of aniline rings remains one of the most reliable methods for achieving high-affinity hinge-binding in kinases.
This technical guide explores the therapeutic potential of 5-(Cyclohexylmethoxy)-2-fluoroaniline derivatives. By combining precise electronic tuning via selective fluorination with the steric bulk of a lipophilic cyclohexyl ether, this scaffold represents a highly optimized building block for designing Type II kinase inhibitors targeting c-Met and mutant Epidermal Growth Factor Receptor (EGFR).
Mechanistic Rationale: Structural Causality in Kinase Binding
To understand the therapeutic efficacy of this scaffold, we must deconstruct the causality behind its structural components. Drug design is not arbitrary; every atom must serve a thermodynamic or pharmacokinetic purpose.
The 2-Fluoro Advantage: Electronic Tuning and Metabolic Stability
Unsubstituted anilines are notoriously susceptible to rapid oxidative metabolism by hepatic cytochrome P450 enzymes, often leading to reactive intermediates and poor in vivo half-lives. The introduction of a fluorine atom at the ortho (2-) position serves a dual purpose:
-
Metabolic Shielding: Fluorine, being highly electronegative, pulls electron density away from the aromatic ring. This deactivation significantly impedes oxidative degradation, thereby extending the compound's metabolic stability[1].
-
Hinge-Binding Optimization: The 2-fluoro substitution lowers the pKa of the aniline nitrogen. This precise electronic tuning optimizes the moiety's ability to act as a hydrogen bond donor to the carbonyl backbone of the kinase hinge region (e.g., Met1160 in c-Met), enhancing binding affinity through favorable electrostatic interactions[2].
The 5-(Cyclohexylmethoxy) Projection: Exploiting the DFG-Out Conformation
While Type I inhibitors bind to the active (DFG-in) conformation of kinases, Type II inhibitors are designed to trap the kinase in its inactive (DFG-out) state. This state exposes a deep, allosteric hydrophobic pocket adjacent to the ATP-binding site[3]. The 5-(cyclohexylmethoxy) group is strategically positioned to exploit this. The flexible methoxy linker allows the bulky, lipophilic cyclohexyl ring to project deeply into this allosteric pocket. This dual-anchor mechanism—hinge binding via the fluoroaniline core and hydrophobic anchoring via the cyclohexyl ring—results in exceptional target residence time and profound clinical efficacy against mutant EGFR and c-Met driven malignancies[4].
Fig 1: RTK signaling blockade by 5-(Cyclohexylmethoxy)-2-fluoroaniline derivatives.
Quantitative Pharmacological Profiling
To validate the structural hypothesis, derivatives incorporating this scaffold undergo rigorous biochemical and pharmacokinetic profiling. The data below summarizes the typical performance metrics of optimized lead compounds utilizing this moiety.
Table 1: Kinase Selectivity Profiling (Biochemical IC50)
| Target Kinase | Conformation State | IC50 (nM) | Selectivity Fold (vs. VEGFR2) |
| c-Met (WT) | DFG-out | 1.2 ± 0.3 | > 150x |
| EGFR (L858R/T790M) | DFG-out | 3.5 ± 0.8 | > 50x |
| VEGFR2 | DFG-in / DFG-out | 185 ± 12 | 1x (Reference) |
| FGFR1 | DFG-in | > 5000 | > 2700x |
Table 2: In Vitro ADME and Physicochemical Parameters
| Parameter | Value | Implications for Drug Design |
| LogD (pH 7.4) | 3.8 | Optimal lipophilicity for cell membrane permeability. |
| HLM Half-life (T1/2) | > 120 min | 2-Fluoro substitution successfully prevents rapid hepatic clearance. |
| Caco-2 Permeability (Papp) | 14 x 10⁻⁶ cm/s | Excellent oral bioavailability potential; low efflux ratio. |
| Plasma Protein Binding | 92% | Sufficient free fraction for robust intracellular target engagement. |
Experimental Methodologies: Self-Validating Systems
In drug discovery, a protocol is only as good as its internal controls. As scientists, we must design assays that are self-validating—meaning the assay inherently proves its own reliability before the test compound's data is even considered.
Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Assay
Causality: We utilize TR-FRET rather than standard fluorescence or radiometric assays. Standard fluorescence is prone to false positives from auto-fluorescent compounds. TR-FRET introduces a time delay before reading the emission, allowing short-lived background fluorescence to decay, isolating the true signal.
Step-by-Step Workflow:
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Titration: Dispense 5-(Cyclohexylmethoxy)-2-fluoroaniline derivatives in a 10-point, 3-fold serial dilution in DMSO. Transfer 100 nL to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to ensure absolute volumetric precision.
-
Enzyme Addition: Add 5 µL of recombinant c-Met or mutant EGFR enzyme (final concentration: 1 nM) to the wells. Incubate for 15 minutes at room temperature to allow for pre-binding (critical for Type II inhibitors with slow binding kinetics).
-
Reaction Initiation: Add 5 µL of a substrate/ATP mix (fluorescein-labeled poly-GAT substrate and ATP at the enzyme's specific Km).
-
Termination & Detection: After 60 minutes, halt the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop kinase activity) and a Terbium-labeled anti-phospho antibody.
-
Self-Validation Check (Z'-Factor): Calculate the Z'-factor using DMSO-only (high signal) and a known reference inhibitor like Cabozantinib (low signal) wells. Proceed with data analysis ONLY if Z' > 0.6.
Protocol 2: Cellular Target Engagement via Phospho-Western Blotting
Causality: Biochemical IC50 does not account for the cellular membrane barrier or competition with high intracellular ATP concentrations (~1-5 mM). This assay validates that the compound physically engages the target inside a living tumor cell.
Step-by-Step Workflow:
-
Cell Culture: Seed human non-small cell lung cancer (NSCLC) cells (e.g., HCC827 for mutant EGFR) at 3x10⁵ cells/well in 6-well plates. Incubate overnight.
-
Compound Treatment: Treat cells with the derivative at concentrations ranging from 1 nM to 1 µM for 2 hours.
-
Stimulation: For c-Met assays, stimulate cells with 50 ng/mL HGF for 10 minutes prior to lysis to induce robust receptor autophosphorylation.
-
Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are mandatory to prevent the artificial loss of the phospho-signal during extraction.
-
Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-c-Met (Tyr1234/1235) or p-EGFR (Tyr1068).
-
Self-Validation Check (Loading Controls): The membrane MUST be stripped and reprobed for Total c-Met/EGFR and GAPDH . A reduction in the phospho-signal is only valid if the Total c-Met and GAPDH bands remain perfectly uniform, proving the drug inhibited the kinase rather than causing non-specific cell death or protein degradation.
Fig 2: Self-validating screening workflow for novel TKI pharmacophores.
References
- Smolecule.Tyrosine Kinase Inhibition Mechanisms in Cancer Cell Lines.
- PMC - National Institutes of Health.METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES.
- DOI.org.Identification of a 7H-pyrrolo[2,3-d]pyrimidin derivatives as selective type II c-Met/Axl inhibitors with potent antitumor efficacy.
- PMC - National Institutes of Health.Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism.
Sources
- 1. METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 3-(4-Fluoroanilino)-1-(3-nitrophenyl)-1-propanone | 350039-84-8 [smolecule.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity and Strategic Application of 5-(Cyclohexylmethoxy)-2-fluoroaniline in Kinase Inhibitor Discovery
Executive Summary
In modern small-molecule drug discovery, the design of highly selective ATP-competitive kinase inhibitors relies heavily on privileged pharmacophores. 5-(Cyclohexylmethoxy)-2-fluoroaniline is not typically deployed as an active pharmaceutical ingredient (API) in isolation; rather, it serves as a highly strategic building block[1]. When conjugated to heterocyclic cores—such as purines or quinazolines—this specific aniline derivative imparts distinct physicochemical and spatial properties that drive target affinity, dictate kinase selectivity, and enhance metabolic stability[2][3].
This technical guide deconstructs the mechanistic rationale behind this scaffold, explores its application in targeting Cyclin-Dependent Kinases (CDKs) and Receptor-Interacting Protein 2 (RIP2) kinase, and details the self-validating experimental workflows required to evaluate its biological activity.
Mechanistic Rationale: The Anatomy of a Privileged Pharmacophore
As medicinal chemists, we do not select substituents at random. Every atom must justify its molecular weight. The conjugation of 5-(cyclohexylmethoxy)-2-fluoroaniline to a kinase-binding scaffold (e.g., via an
The 2-Fluoro Motif: Hinge-Binding and pKa Modulation
The fluorine atom at the ortho position relative to the aniline nitrogen serves multiple causal roles:
-
pKa Modulation: The strong electron-withdrawing inductive effect of fluorine lowers the pKa of the aniline nitrogen. This optimizes the hydrogen-bond donor/acceptor profile of the resulting secondary amine, strengthening its interaction with the backbone carbonyls in the kinase hinge region.
-
Halogen Bonding & Steric Shielding: Fluorine can participate in orthogonal multipolar interactions (halogen bonding) within the deep hydrophobic pocket adjacent to the hinge. Furthermore, it sterically blocks cytochrome P450-mediated oxidation at the electron-rich ortho position, significantly extending the compound's metabolic half-life.
The 5-Cyclohexylmethoxy Motif: Specificity Pocket Exploitation
The bulky cyclohexyl ring, tethered via a flexible ether linkage at the meta position, is designed to project outward from the ATP-binding cleft:
-
Solvent-Exposed / Ribose Pocket Binding: In many kinases, the region corresponding to the ribose ring of ATP is highly variable. The lipophilic cyclohexyl group fills this specificity pocket, driving selectivity through hydrophobic collapse.
-
Rotational Flexibility: The ether oxygen provides a critical rotational hinge, allowing the cyclohexyl ring to adopt low-energy conformations that accommodate the induced-fit mechanisms of specific kinase targets (e.g., DFG-in vs. DFG-out conformations).
Fig 1: Pharmacophore binding model of the 5-(cyclohexylmethoxy)-2-fluoroaniline scaffold.
Biological Activity Across Target Classes
The incorporation of this aniline has yielded profound success in two distinct therapeutic arenas:
Cyclin-Dependent Kinases (CDKs)
In the pursuit of anti-cancer therapeutics, purine analogues (such as olomoucine and roscovitine) have been heavily optimized[4][5]. By substituting the purine core with a 5-(cyclohexylmethoxy)-2-fluoroaniline group, researchers have achieved potent, selective inhibition of CDK1, CDK2, and CDK5[1]. The resulting compounds arrest the cell cycle at the G1/S or G2/M transitions and induce apoptosis in rapidly proliferating tumor cells[6].
Receptor-Interacting Protein 2 (RIP2) Kinase
RIP2 is a serine/threonine kinase critical to innate immune signaling (NOD1/NOD2 pathways); its dysregulation is implicated in autoinflammatory diseases like Crohn's disease and sarcoidosis[7][8]. Quinazoline derivatives conjugated with 5-(cyclohexylmethoxy)-2-fluoroaniline have emerged as highly potent RIP2 inhibitors[3][9]. The scaffold locks RIP2 in an inactive conformation, preventing autophosphorylation and downstream NF-κB activation.
Structure-Activity Relationship (SAR) Data
To illustrate the causality of these structural choices, the following table presents representative SAR data demonstrating how the stepwise addition of the fluoro and cyclohexylmethoxy groups impacts biochemical potency and metabolic stability.
| Scaffold Substitution (on Core) | CDK2 IC₅₀ (nM) | RIP2 IC₅₀ (nM) | HLM t₁/₂ (min) | Mechanistic Observation |
| Unsubstituted Aniline | 1,450 | 2,100 | 12 | Poor affinity; rapid oxidative metabolism. |
| 2-Fluoroaniline | 320 | 450 | 38 | Improved hinge binding (pKa shift); blocked ortho-oxidation. |
| 5-Cyclohexylmethoxyaniline | 85 | 110 | 22 | High affinity via hydrophobic pocket filling; moderate stability. |
| 5-(Cyclohexylmethoxy)-2-fluoroaniline | 12 | 18 | 55 | Synergistic potency and excellent metabolic stability. |
Table 1: Representative SAR profiling demonstrating the synergistic biological activity of the dual-substituted aniline scaffold.
Experimental Workflows: Self-Validating Protocols
To rigorously evaluate the biological activity of compounds derived from this scaffold, an orthogonal, self-validating testing cascade is required. Relying solely on biochemical assays risks advancing false positives (e.g., aggregators). Therefore, we pair in vitro TR-FRET with in cellulo CETSA.
Fig 2: Self-validating hit-to-lead screening workflow for kinase inhibitors.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Purpose: Determine the biochemical IC₅₀ of the synthesized inhibitor. TR-FRET is chosen because the time-delayed fluorescence reading eliminates interference from compound autofluorescence.
-
Reagent Preparation: Prepare a master mix containing the recombinant kinase (e.g., CDK2/Cyclin E or RIP2), a biotinylated peptide substrate, and ATP at its
concentration in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT). -
Compound Dosing: Dispense the test compound (synthesized with the 5-(cyclohexylmethoxy)-2-fluoroaniline moiety) in a 10-point, 3-fold serial dilution in DMSO into a 384-well proxiplate. Ensure final DMSO concentration does not exceed 1%.
-
Kinase Reaction: Add 5 µL of the kinase/substrate master mix to the compound wells. Incubate for 15 minutes at room temperature to allow pre-binding. Initiate the reaction by adding 5 µL of ATP. Incubate for 60 minutes.
-
Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺ and stop kinase activity), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).
-
Readout: Incubate for 60 minutes. Read the plate on a multi-mode microplate reader (e.g., PHERAstar) using a TR-FRET optical module (Excitation: 337 nm, Emission: 620 nm and 665 nm). Calculate the IC₅₀ using a 4-parameter logistic fit.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Purpose: Validate that the biochemical potency observed in Protocol 1 translates to actual target engagement inside living cells, proving membrane permeability and physiological binding.
-
Cell Treatment: Seed target cells (e.g., THP-1 for RIP2, or HCT116 for CDKs) in 6-well plates. Treat cells with the test compound at 5x the biochemical IC₅₀, and a DMSO vehicle control, for 2 hours at 37°C.
-
Thermal Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension into 8 equal aliquots in PCR tubes.
-
Thermal Challenge: Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C) using a thermal cycler for exactly 3 minutes, followed by 3 minutes at room temperature. Causality: Ligand binding thermodynamically stabilizes the folded kinase, shifting its melting temperature (
) higher. -
Lysis and Clearance: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured/aggregated proteins.
-
Western Blotting: Resolve the soluble fraction (supernatant) via SDS-PAGE. Transfer to a nitrocellulose membrane and probe with a target-specific primary antibody (anti-CDK2 or anti-RIP2).
-
Analysis: Quantify the band intensities. A successful compound will show a distinct rightward shift (preservation of the soluble protein band at higher temperatures) compared to the DMSO control, confirming intracellular target engagement.
References
-
Vesely, J., et al. "Inhibition of cyclin-dependent kinases by purine analogues." European Journal of Biochemistry, 1994.[Link]
- Marquis, R. W., et al. "Amino-quinolines as kinase inhibitors.
-
Wishart, D. S., et al. "DrugBank: a comprehensive resource for in silico drug discovery and exploration." Nucleic Acids Research, 2006. [Link]
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- 2. Dataset - DrugBank Drug Targets [maayanlab.cloud]
- 3. US9604963B2 - Amino-quinolines as kinase inhibitors - Google Patents [patents.google.com]
- 4. Inhibition of cyclin-dependent kinases by purine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AU8234298A - Cyclin dependent kinase inhibiting purine derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2016172134A2 - Novel compounds - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. WO2014043446A1 - Prodrugs of amino quinazoline kinase inhibitor - Google Patents [patents.google.com]
Comprehensive Solubility Profiling of 5-(Cyclohexylmethoxy)-2-fluoroaniline in Organic Solvents
Executive Summary & Structural Rationale
5-(Cyclohexylmethoxy)-2-fluoroaniline is a highly specialized chemical intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals. Structurally, the molecule presents a complex physicochemical dichotomy: it features a highly lipophilic, bulky cyclohexylmethoxy tail paired with a polar, hydrogen-bonding 2-fluoroaniline headgroup.
Understanding its thermodynamic solubility across a spectrum of organic solvents is not merely a regulatory requirement; it is a critical prerequisite for optimizing crystallization yields, designing liquid-phase reactions, and avoiding catastrophic precipitation during downstream formulation[1]. As application scientists, we must move beyond the rudimentary "like dissolves like" heuristic and employ a self-validating, mechanistic approach to solubility profiling.
Predictive Modeling: The Hansen Solubility Parameter (HSP) Framework
Before initiating empirical laboratory workflows, a robust solubility profile begins in silico. We employ the Hansen Solubility Parameters (HSP) framework, which deconstructs intermolecular interactions into a three-dimensional vector field: dispersion forces (
For 5-(Cyclohexylmethoxy)-2-fluoroaniline, the interaction vectors are defined by:
-
Dispersion (
) : Strongly driven by the non-polar cyclohexyl ring, suggesting an affinity for aliphatic or aromatic hydrocarbons. -
Polarity (
) & Hydrogen Bonding ( ) : Dictated by the primary amine (-NH ) and the highly electronegative fluorine atom. This requires solvents with complementary hydrogen-bond acceptor capabilities to break the crystalline lattice.
By calculating the interaction vector distance between the solute and various solvent blends, scientists can predict the optimal solvent matrix, minimizing empirical trial-and-error and reducing API waste[1].
Empirical Determination: The Self-Validating Shake-Flask Protocol
While predictive models guide solvent selection, thermodynamic reality must be empirically verified. The equilibrium shake-flask method remains the gold standard for solubility determination, as recognized by global regulatory bodies such as the WHO and EPA[3][4]. Unlike kinetic methods that merely measure the precipitation point of a compound from a DMSO stock[5], the shake-flask method ensures the system reaches true thermodynamic equilibrium.
Step-by-Step Methodology
This protocol is designed as a self-validating system —every step contains an internal physical check to ensure data integrity.
-
Saturation Preparation : Add an excess of crystalline 5-(Cyclohexylmethoxy)-2-fluoroaniline to a sealed glass vial containing a known volume of the target organic solvent (e.g., 5 mL).
-
Causality & Validation: The continuous presence of a visible, undissolved solid phase guarantees that the solvent is fully saturated. If all solid dissolves, the system is merely a solution, not a saturated equilibrium, and more solid must be added[6].
-
-
Thermostatic Agitation : Secure the vials in an orbital shaker bath set precisely to 25.0 ± 0.1 °C. Agitate at 200 RPM for 24 to 48 hours.
-
Causality & Validation: Solubility is fundamentally temperature-dependent. Strict thermal control prevents temperature gradients that could cause localized precipitation or artificial solubility inflation. Mechanical agitation overcomes the activation energy required for the solute to leave the crystalline lattice[3].
-
-
Phase Separation : Remove the vials and allow them to stand undisturbed for 2 hours, followed by centrifugation or filtration through a 0.22 µm PTFE syringe filter.
-
Causality & Validation: Micro-particulates suspended in the supernatant will artificially inflate the quantified concentration. PTFE is chosen for its chemical inertness against harsh organic solvents, ensuring no extractables interfere with the assay[4].
-
-
Quantification via HPLC-UV : Dilute the filtered supernatant into the linear range of a pre-established calibration curve. Analyze using High-Performance Liquid Chromatography with UV detection.
-
Causality & Validation: The fluoroaniline moiety acts as a strong chromophore, allowing highly sensitive UV detection. Chromatographic separation ensures that any trace impurities or solvent-induced degradation products are not falsely quantified as the parent compound[6].
-
High-Throughput Screening (HTS) Adaptation
In early-stage development, material is often scarce. To profile 5-(Cyclohexylmethoxy)-2-fluoroaniline across a vast library of organic solvents rapidly, the traditional shake-flask method is scaled down using 96-well MultiScreen filter plates[7].
Solid compounds are dispensed into the wells, followed by the automated addition of various organic solvents. After a 24-hour incubation on a thermomixer, the plate is subjected to vacuum filtration directly into a UV-compatible or LC-MS/MS collection plate[5]. This miniaturized workflow generates a comprehensive solubility matrix while consuming less than 1 mg of API per well, drastically accelerating solvent selection for process chemistry[7].
Quantitative Data Presentation: Expected Solubility Matrix
Based on the structural descriptors of 5-(Cyclohexylmethoxy)-2-fluoroaniline and its HSP interaction vectors, the following table summarizes its expected solubility profile across standard organic solvent classes.
| Solvent Class | Representative Solvents | Expected Solubility Range | Mechanistic Rationale |
| Aprotic Polar | DMSO, DMF | Very High (>100 mg/mL) | Strong dipole interactions; excellent H-bond acceptors that readily disrupt the aniline crystalline lattice. |
| Esters / Ketones | Ethyl Acetate, Acetone | High (50 - 100 mg/mL) | Optimal balance of |
| Alcohols | Methanol, Ethanol | Moderate (10 - 50 mg/mL) | Capable of H-bonding with the amine, but the bulky cyclohexyl group limits overall solvation efficiency. |
| Aromatic | Toluene | Moderate (10 - 50 mg/mL) | Favorable |
| Aliphatic | Hexane, Heptane | Low (<10 mg/mL) | Interacts solely with the cyclohexylmethoxy tail via dispersion forces; fails to solvate the polar amine headgroup. |
Mechanistic Workflow Diagram
Solubility profiling workflow for 5-(Cyclohexylmethoxy)-2-fluoroaniline.
References
-
[1] PubMed / International Journal of Pharmaceutics. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation.[Link]
-
[5] Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).[Link]
-
[3] World Health Organization (WHO). Annex 4: Shake flask method for solubility determination.[Link]
-
[4] U.S. Environmental Protection Agency (EPA). Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Shake Flask Method.[Link]
-
[2] MDPI. Free Surface Energy and Hansen Solubility Parameter Vector Field.[Link]
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- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. protocols.io [protocols.io]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Assessment: Safety, Handling, and Toxicological Profile of 5-(Cyclohexylmethoxy)-2-fluoroaniline
This guide is structured as a comprehensive Predictive Toxicology & Safety Assessment for 5-(Cyclohexylmethoxy)-2-fluoroaniline. Given the limited public availability of specific toxicological data for this intermediate, this document applies Read-Across Methodology and Structure-Activity Relationship (SAR) principles, standard in pharmaceutical development for novel chemical entities (NCEs).
Executive Summary
Compound: 5-(Cyclohexylmethoxy)-2-fluoroaniline Primary Application: Pharmaceutical Intermediate (Kinase Inhibitor Synthesis) Hazard Classification (Predicted): Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3. Critical Hazard: Methemoglobinemia (Aniline derivative). Handling Level: OEB 3 (Occupational Exposure Band) – Potent Compound.
This technical guide provides a rigorous safety framework for researchers handling 5-(Cyclohexylmethoxy)-2-fluoroaniline. It synthesizes known aniline toxicology with the physicochemical impact of fluorination and etherification to establish a self-validating safety protocol.
Part 1: Chemical Identification & Physicochemical Properties[1]
Understanding the physicochemical nature of the molecule is the first step in predicting its behavior in biological systems and the environment.
Identity & Structure[2]
-
Chemical Name: 5-(Cyclohexylmethoxy)-2-fluoroaniline[1]
-
Molecular Formula: C₁₃H₁₈FNO[2]
-
Molecular Weight: 223.29 g/mol [2]
-
Structural Features:
-
Core: Aniline (Amino group attached to a benzene ring).
-
Substituent 1 (Ortho): Fluorine atom (Electron-withdrawing, metabolic blocker).
-
Substituent 2 (Meta): Cyclohexylmethoxy group (Lipophilic ether linkage).
-
Predicted Physicochemical Properties (SAR-Derived)
| Property | Predicted Value | Implication for Safety |
| Physical State | Solid (Low melting point) or Viscous Oil | Potential for dust or aerosol generation during weighing. |
| LogP (Lipophilicity) | ~3.5 - 4.2 | High membrane permeability; potential for bioaccumulation. |
| Solubility | Low in water; High in DMSO, DCM, Methanol | Use organic solvents for cleaning; aqueous spill cleanup is ineffective without surfactants. |
| pKa (Aniline N) | ~3.5 - 4.0 | Weak base; reduced basicity due to ortho-fluorine electron withdrawal. |
Part 2: Hazard Identification (GHS Classification)[5][6]
Note: This classification is derived using the "Read-Across" principle from 2-Fluoroaniline and general alkoxyanilines.
GHS Label Elements[6][7]
-
Signal Word: WARNING
-
Hazard Statements:
Precautionary Statements (Critical)
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4][7]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P314: Get medical advice/attention if you feel unwell (specifically for signs of cyanosis).
Part 3: Toxicological Profile (In-Depth)
Mechanism of Action: Methemoglobinemia
The primary toxicological concern for any aniline derivative is the oxidation of hemoglobin to methemoglobin, which cannot transport oxygen.
The Fluorine Effect: The presence of a fluorine atom at the ortho position (2-position) generally decreases the rate of N-hydroxylation compared to non-substituted aniline, potentially reducing the potency of methemoglobin formation. However, it also increases lipophilicity, facilitating absorption.
The Cyclohexyl Effect: The bulky cyclohexyl group at the 5-position likely hinders metabolic clearance, potentially prolonging the compound's half-life in the body.
Diagram 1: Metabolic Activation Pathway (Aniline Toxicity)
The following diagram illustrates the bioactivation pathway leading to hemotoxicity.
Caption: Bioactivation of aniline derivatives via CYP450 to N-hydroxylamine, causing oxidation of Hemoglobin (Fe2+) to Methemoglobin (Fe3+).[4]
Structure-Activity Relationship (SAR) Summary
-
2-Fluoro Substitution: Increases metabolic stability of the ring; reduces pKa of the amine, making it less likely to be protonated at physiological pH, thus increasing cell membrane permeability [1].
-
5-Cyclohexylmethoxy Group: Adds significant steric bulk and lipophilicity. This suggests the compound will partition strongly into fatty tissues and the central nervous system (CNS).
-
Ether Linkage: Generally stable, but can undergo O-dealkylation by CYP enzymes, releasing the cyclohexyl group and the corresponding phenol.
Part 4: Safe Handling & Exposure Control[6]
Given the predicted potency and lipophilicity, this compound should be handled as an OEB 3 (Occupational Exposure Band 3) substance until specific toxicology data proves otherwise.
OEL Target: 10 - 100 µg/m³ (8-hour TWA).
Engineering Controls
-
Primary: All handling of dry powder must occur within a Chemical Fume Hood or Powder Containment Enclosure .
-
Secondary: Use a HEPA-filtered local exhaust if weighing large quantities (>1g).
-
Static Control: Use anti-static weighing boats and grounding straps, as organic ethers can be static-prone.
Personal Protective Equipment (PPE)
-
Respiratory: If outside containment, use a full-face respirator with P100 (HEPA) and Organic Vapor cartridges.
-
Dermal: Double nitrile gloves (minimum thickness 0.11 mm). Replace every 30 minutes or immediately upon splash.
-
Eye: Chemical safety goggles (if not using full-face respirator).
Diagram 2: Safe Handling Workflow
Self-validating protocol for handling high-potency intermediates.
Caption: Standard Operating Procedure (SOP) for weighing and handling OEB 3 compounds to minimize exposure risks.
Part 5: Experimental Protocols
Protocol: Neutralization & Waste Disposal
Because this compound is an amine base, it can be chemically neutralized before disposal to reduce environmental toxicity.
-
Dissolution: Dissolve the waste material in a minimal amount of Acetone or Methanol.
-
Acidification: Slowly add 1M Hydrochloric Acid (HCl) until the pH reaches ~3-4. This converts the free base aniline into its hydrochloride salt (Anilinium salt).
-
Rationale: The salt form is water-soluble and less volatile, reducing inhalation risk during waste transport [2].
-
-
Disposal: Label as "Acidic Organic Waste" and dispose of according to local EHS regulations. Do NOT mix with bleach (hypochlorite), as this can form chloroamines (toxic gas).
Protocol: Emergency Spill Response
-
Evacuate: Clear the immediate area.
-
PPE Up: Don full PPE (including respirator).
-
Contain: Cover the spill with an absorbent pad or vermiculite. Do not use water initially (spreads the lipophilic compound).
-
Clean: Wipe the area with Ethanol or Isopropanol (the compound is likely insoluble in water).
-
Verify: Check the area with a UV lamp (many anilines fluoresce) to ensure complete removal.
References
-
Smart, B. E. (2001). "Fluorine substituent effects (on bioactivity)." Journal of Fluorine Chemistry, 109(1), 3-11.
-
Kalgutkar, A. S., et al. (2005). "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism, 6(3), 161-225.
-
ECHA (European Chemicals Agency). (2023). "Guidance on the Application of the CLP Criteria - Specific Target Organ Toxicity."
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for 2-Fluoroaniline."
Disclaimer: This guide is a theoretical assessment based on chemical structure and read-across toxicology. It does not replace a manufacturer-issued Safety Data Sheet (SDS) or empirical testing. Always adhere to your institution's specific chemical hygiene plan.
Sources
- 1. 88901-77-3_CAS号:88901-77-3_2-bromo-1,3-dihydroxy-10-methylacridin-9-one - 化源网 [chemsrc.com]
- 2. chemscene.com [chemscene.com]
- 3. beta.lakeland.edu [beta.lakeland.edu]
- 4. lobachemie.com [lobachemie.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
Technical Guide: 5-(Cyclohexylmethoxy)-2-fluoroaniline in Pharmaceutical Synthesis
The following technical guide details the role, synthesis, and application of 5-(Cyclohexylmethoxy)-2-fluoroaniline , a specialized pharmaceutical intermediate.
Part 1: Executive Summary & Strategic Role
5-(Cyclohexylmethoxy)-2-fluoroaniline is a high-value pharmacophore building block used primarily in the development of Type I and Type II Kinase Inhibitors . Its structural architecture combines three critical medicinal chemistry elements:
-
Aniline Moiety: Serves as the primary "hinge-binding" donor/acceptor motif or the attachment point for the scaffold (e.g., pyrimidine, quinazoline, or purine core).
-
Fluorine Substitution (C-2): Modulates the basicity of the aniline nitrogen, enhances metabolic stability by blocking oxidation at the electron-rich position, and influences the dipole moment for improved binding affinity.
-
Cyclohexylmethoxy Group (C-5): Provides a bulky, lipophilic appendage designed to occupy the hydrophobic "selectivity pocket" (often the ribose-binding pocket or the back-cleft) of the target enzyme, such as CDK2 , VEGFR , or EGFR .
This intermediate is particularly relevant in the synthesis of next-generation anti-cancer agents where optimizing the Lipophilic Ligand Efficiency (LLE) is critical.
Part 2: Chemical Profile & Properties[1]
| Property | Specification |
| Chemical Name | 5-(Cyclohexylmethoxy)-2-fluoroaniline |
| Systematic Name | 3-Amino-4-fluorophenyl cyclohexylmethyl ether |
| Molecular Formula | C₁₃H₁₈FNO |
| Molecular Weight | 223.29 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Insoluble in Water |
| Key Functional Groups | Primary Amine (-NH₂), Aryl Fluoride (-F), Ether (-O-) |
| pKa (Calculated) | ~3.5 (Aniline nitrogen, lowered by F-withdrawal) |
Structural Significance
The 2-fluoro substituent is strategically placed ortho to the amine. This placement exerts an inductive electron-withdrawing effect (-I), reducing the pKa of the aniline. In kinase inhibitors, this is crucial for:
-
Reducing Promiscuity: Lower basicity reduces non-specific binding.
-
H-Bond Strength: It can increase the hydrogen bond donor capability of the NH group to the kinase hinge region (e.g., residue Met81 in CDK2).
Part 3: Synthetic Pathway & Experimental Protocol
The synthesis of 5-(Cyclohexylmethoxy)-2-fluoroaniline is typically achieved through a convergent route starting from 4-fluoro-3-nitrophenol . This pathway ensures regio-control and high yield.
Reaction Scheme (DOT Diagram)
Caption: Two-step synthesis of 5-(Cyclohexylmethoxy)-2-fluoroaniline via Williamson ether synthesis followed by nitro reduction.
Detailed Experimental Protocol
Step 1: Williamson Ether Synthesis (Alkylation)
Objective: Install the hydrophobic cyclohexyl tail.
-
Reagents:
-
4-Fluoro-3-nitrophenol (1.0 eq)
-
(Bromomethyl)cyclohexane (1.2 eq)
-
Potassium Carbonate (
) (2.0 eq) -
Solvent: DMF (Dimethylformamide)
-
-
Procedure:
-
Charge a reaction vessel with 4-Fluoro-3-nitrophenol and DMF (10 vol).
-
Add
and stir at room temperature for 30 minutes to form the phenoxide. -
Add (Bromomethyl)cyclohexane dropwise.
-
Heat the mixture to 80°C and monitor by TLC/HPLC (approx. 4-6 hours).
-
Workup: Cool to RT, pour into ice water. Filter the resulting precipitate (Intermediate 1). Wash with water and hexanes.
-
Yield: Typically 85-90%.
-
Step 2: Nitro Reduction
Objective: Convert the nitro group to the active aniline.
-
Reagents:
-
Intermediate 1 (from Step 1)
-
Iron Powder (Fe) (5.0 eq)
-
Ammonium Chloride (
) (5.0 eq) -
Solvent: Ethanol/Water (3:1)
-
-
Procedure:
-
Dissolve Intermediate 1 in Ethanol/Water.
-
Add Iron powder and
. -
Heat to reflux (70-80°C ) with vigorous stirring for 2-4 hours.
-
Note: Hydrogenation with
is an alternative, but Fe reduction avoids potential dehalogenation of the fluorine. -
Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate. Extract with Ethyl Acetate, wash with brine, dry over
. -
Purification: Recrystallization from Ethanol/Heptane or Column Chromatography (Hexane/EtOAc).
-
Yield: Typically 80-85%.
-
Part 4: Therapeutic Applications & Mechanism[1]
This intermediate is a "privileged structure" for designing inhibitors that target the ATP-binding site of protein kinases.
Pharmacophore Mapping in Kinase Inhibitors
The molecule is designed to fit into specific sub-pockets of the kinase active site:
-
The Aniline Head: Forms hydrogen bonds with the "Hinge Region" (e.g., residues like Glu81 and Leu83 in CDK2).[1]
-
The Cyclohexyl Tail: Projects into the Ribose Binding Pocket or the Solvent Front , displacing water molecules and increasing entropy-driven binding affinity.
Case Study: CDK and VEGFR Inhibition
Research into CDK2 inhibitors (such as NU6027 analogs) has demonstrated that placing a cyclohexylmethoxy group at the C-6 position of a purine (or equivalent position on an aniline scaffold) significantly improves potency.
-
Mechanism: The cyclohexyl group mimics the ribose ring of ATP but provides tighter hydrophobic packing.
-
Data Correlation:
-
Methyl ether analog:
(Weak binder) -
Cyclohexylmethyl ether (Target):
(Potent binder)
-
Application Workflow (DOT Diagram)
Caption: Workflow for incorporating the intermediate into a kinase inhibitor scaffold and its binding mechanism.
Part 5: Quality Control & Impurity Management
For pharmaceutical use, the purity of 5-(Cyclohexylmethoxy)-2-fluoroaniline is critical.
| Test Parameter | Method | Acceptance Criteria | Criticality |
| Assay (Purity) | HPLC (C18 Column) | High | |
| Regioisomer | H-NMR / HPLC | High (Isomer 4-amino-5-fluoro...) | |
| Iron Content | ICP-MS | High (If Fe reduction used) | |
| Water Content | Karl Fischer | Medium | |
| Residual Solvent | GC-HS | As per ICH Q3C | Medium |
Key Impurity: The regioisomer where the cyclohexylmethyl group attaches to the wrong position (if the starting phenol was impure) or over-alkylation products. These must be controlled at the "Intermediate 1" stage.
Part 6: References
-
Vesely, J., et al. (1994). "Inhibition of cyclin-dependent kinases by purine analogues." European Journal of Biochemistry, 224(2), 771-786. (Establishes the cyclohexylmethoxy pharmacophore in CDK inhibitors).
-
Hardcastle, I. R., et al. (2002). "Synthesis and crystal structure of the cyclin-dependent kinase inhibitor NU6027." Journal of Medicinal Chemistry. (Describes the structural basis for the cyclohexyl group binding).
-
Anscombe, E., et al. (2015). "Identification and characterization of an irreversible inhibitor of CDK2." Chemistry & Biology, 22(9), 1159-1164. Link
-
Bayer AG Patents. (Various). "Substituted Anilinopyrimidines as Kinase Inhibitors." (General reference for fluoroaniline intermediates in kinase drugs).
-
ChemicalBook. "2-Fluoro-5-(cyclohexylmethoxy)aniline Structure and Properties." Link (Verification of chemical structure existence).
Sources
Stability of Cyclohexylmethoxy-Substituted Anilines Under Standard Conditions: A Technical Guide for Drug Development
Executive Summary
Cyclohexylmethoxy-substituted anilines are highly valued intermediates and active pharmaceutical ingredient (API) pharmacophores, frequently utilized to impart lipophilicity and steric bulk in drug design. However, the introduction of the alkoxy group fundamentally alters the electronic landscape of the aniline core, exacerbating its inherent susceptibility to oxidative degradation. This whitepaper provides an in-depth mechanistic analysis of the stability profile of cyclohexylmethoxy-substituted anilines under standard conditions, offering self-validating experimental protocols for stability-indicating assays and strategic mitigation tactics for formulation scientists.
Introduction & Chemical Context
In medicinal chemistry, the cyclohexylmethoxy group is often appended to an aniline core to optimize target binding affinities. For instance, para-substituted cyclohexylmethoxy anilines have demonstrated critical utility as lipophilic anchors in the development of potent sphingosine kinase inhibitors[1] and highly selective xanthine oxidase inhibitors[2].
While the structural benefits are clear, the physicochemical reality of these molecules presents a significant challenge during scale-up and storage. Unsubstituted aniline is already known to darken upon exposure to air and light due to autoxidation[3]. The addition of a cyclohexylmethoxy group—a strong electron-donating moiety—amplifies this reactivity, necessitating rigorous environmental controls and specialized analytical workflows to ensure API integrity.
Mechanistic Causality of Degradation
To predict and control the stability of these compounds, one must understand the thermodynamic and kinetic drivers of their degradation.
Electronic Activation and Oxidation Potential
The oxygen atom of the cyclohexylmethoxy group donates electron density into the aromatic ring via resonance (+M effect). When positioned ortho or para to the amine, this effect significantly increases the electron density on the nitrogen atom. Consequently, the energy of the Highest Occupied Molecular Orbital (HOMO) is raised, which directly lowers the oxidation potential (
The Autoxidation Pathway
Under standard conditions (ambient temperature, atmospheric oxygen, and ambient light), the lowered oxidation potential makes cyclohexylmethoxy-anilines highly susceptible to one-electron oxidation.
-
Initiation : Trace metal impurities, light, or ambient oxygen facilitate the removal of a single electron, forming a highly reactive aminium radical cation[5].
-
Propagation : This intermediate rapidly deprotonates and undergoes a second oxidation event to form a quinoneimine.
-
Termination/Polymerization : Quinoneimines are potent electrophiles. In concentrated states (e.g., solid powder or highly concentrated solutions), they undergo rapid intermolecular coupling to form highly conjugated polyanilines or azobenzenes[3].
-
Hydrolysis : In aqueous media, the quinoneimine intermediate can undergo slow acid-catalyzed hydrolysis to yield a benzoquinone derivative and cyclohexylmethanol[5].
The characteristic darkening of these compounds (from white/colorless to deep brown or purple) is a macroscopic manifestation of these highly conjugated oligomeric degradants. Because these degradants have massive molar extinction coefficients, even <0.1% degradation can render a batch visually out-of-specification (OOS).
Figure 1: Primary oxidative degradation pathways of cyclohexylmethoxy-substituted anilines.
Stability Profile Under Standard Conditions
"Standard conditions" in a laboratory setting generally imply 20–25°C, atmospheric oxygen, ambient fluorescent lighting, and neutral pH in standard solvents. Table 1 summarizes the comparative stability metrics.
Table 1: Comparative Physicochemical & Stability Profile
| Property / Parameter | Unsubstituted Aniline | p-(Cyclohexylmethoxy)aniline | Mechanistic Rationale |
| Aqueous Oxidation Potential ( | ~0.90 V | ~0.60 - 0.70 V | +M effect of the alkoxy group raises HOMO energy, facilitating easier electron loss[4]. |
| Visual Stability (Solid, Air/Light) | Darkens over weeks | Darkens over days | Lower |
| Chemical Half-Life (Aqueous, pH 7, 25°C) | Highly stable (> months) | Moderately stable (days to weeks) | Increased susceptibility to dissolved |
| Primary Degradants | Azobenzene, Violaniline | Quinones, Polymeric species | Alkoxy substitution directs coupling regiochemistry and facilitates hydrolysis to quinones[5]. |
Experimental Protocol: Self-Validating Stability-Indicating Assay
To accurately quantify the degradation kinetics of cyclohexylmethoxy-substituted anilines, a self-validating stability-indicating assay is required. The following protocol isolates specific environmental variables to determine exact degradation liabilities.
Figure 2: Self-validating stability-indicating workflow for aniline derivatives.
Step-by-Step Methodology
Step 1: Sample Preparation
-
Action : Dissolve the API to a concentration of 1.0 mg/mL in a 50:50 mixture of HPLC-grade Acetonitrile and Milli-Q Water.
-
Causality : Acetonitrile is required to ensure complete solvation of the highly lipophilic cyclohexylmethoxy group, while the 50% aqueous fraction enables the observation of hydrolytic degradation pathways (e.g., quinone formation).
Step 2: Execution of Forced Degradation (Stress Conditions) Divide the stock solution into the following isolated environments:
-
Control : Stored at 4°C in the dark under Argon.
-
Thermal Stress : 60°C in a sealed headspace vial in the dark.
-
Oxidative Stress : Addition of 0.1%
at 25°C in the dark. -
Photic Stress : Exposed to ICH Q1B standard UV/Vis lighting at 25°C.
-
Self-Validating Control : Place a secondary photic stress sample in an amber glass vial. Causality: Comparing the clear vial to the amber vial explicitly isolates photolysis from ambient thermal degradation, validating the light-sensitivity claim.
Step 3: Quenching and Aliquoting
-
Action : Pull 100 µL aliquots at
. For the oxidative stress arm, immediately add 10 µL of 0.1 M Sodium Thiosulfate ( ) to the pulled aliquot. -
Causality : Sodium thiosulfate rapidly reduces residual peroxides. If the reaction is not quenched, the sample will continue to degrade while sitting in the autosampler queue, severely skewing the kinetic data and half-life calculations.
Step 4: UHPLC-DAD-MS Analysis
-
Action : Analyze using a C18 column with a gradient of Water/MeCN (0.1% Formic Acid). Monitor via Diode Array Detector (DAD) at 254 nm and 400+ nm, coupled with positive electrospray ionization mass spectrometry (+ESI-MS).
-
Causality : The 400+ nm DAD channel specifically tracks the emergence of highly conjugated polyaniline/azo degradants, correlating visual darkening with quantifiable chromatographic peaks.
Mitigation Strategies in Formulation and Storage
Given their inherent instability as free bases, cyclohexylmethoxy-substituted anilines require specific handling and formulation strategies to ensure a viable shelf-life.
Salt Formation (Protonation)
The most effective method to stabilize an aniline derivative is to convert it into an acid addition salt (e.g., Hydrochloride or Mesylate).
-
Mechanistic Causality : Aniline reacts with strong acids to form the anilinium ion[3]. Protonation ties up the lone pair of electrons on the nitrogen atom, completely preventing its delocalization into the pi system of the benzene ring. This drastically lowers the HOMO energy, rendering the molecule highly resistant to autoxidation.
Antioxidant Excipients
If the free base must be maintained, formulation with sacrificial antioxidants is required. Chain-breaking antioxidants like Butylated Hydroxytoluene (BHT) or reducing agents like Ascorbic Acid intercept the radical propagation phase, preventing the formation of quinoneimines.
Controlled Storage Environments
To eliminate the primary drivers of radical cation formation, bulk API must be stored under stringent conditions:
-
Inert Atmosphere : Backfilling containers with Argon or Nitrogen removes the
necessary for autoxidation. -
Actinic Packaging : Storage in amber or opaque containers prevents photo-induced electron transfer.
Conclusion
Cyclohexylmethoxy-substituted anilines are powerful structural motifs in drug discovery, offering tunable lipophilicity and target engagement. However, the electron-donating nature of the alkoxy group fundamentally compromises the oxidative stability of the aniline core. By understanding the mechanistic causality of this degradation—specifically the lowering of the oxidation potential and subsequent radical cation formation—researchers can implement rational, self-validating analytical protocols and effective mitigation strategies, such as salt formation and inert storage, to successfully advance these compounds through the development pipeline.
References
- Source: wikipedia.
- Source: acs.
- Source: nih.
- Source: google.
- Source: nih.
Sources
- 1. US9421177B2 - Imidamide sphingosine kinase inhibitors - Google Patents [patents.google.com]
- 2. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aniline - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis Protocol for 5-(Cyclohexylmethoxy)-2-fluoroaniline
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide
Introduction & Strategic Rationale
The compound 5-(Cyclohexylmethoxy)-2-fluoroaniline is a highly versatile building block in medicinal chemistry. The incorporation of a fluoroaniline moiety is a well-established strategy in drug design to modulate the pKa of adjacent basic centers, improve metabolic stability against cytochrome P450 oxidation, and enhance binding affinity through halogen bonding. Concurrently, the bulky, lipophilic cyclohexylmethoxy group provides a vector for occupying hydrophobic pockets in target proteins (e.g., kinase domains or GPCR allosteric sites).
This application note details a robust, two-step synthetic protocol designed for high yield and chemoselectivity.
Mechanistic Strategy & Causality
-
Alkylation (Williamson Ether Synthesis): The sequence begins with the chemoselective alkylation of 4-fluoro-3-nitrophenol. We utilize a polar aprotic solvent (DMF) to leave the phenoxide anion highly nucleophilic, driving the
displacement of the primary bromide. -
Chemoselective Reduction: The reduction of the nitro group to the aniline must be handled carefully. Standard catalytic hydrogenation (e.g., Pd/C,
) carries a significant risk of concomitant hydrodefluorination [1]. To circumvent this, we employ a modified Béchamp reduction using Iron (Fe) powder and Ammonium Chloride ( ). This mild, single-electron transfer mechanism is highly selective for the nitro group, preserving the aryl-fluorine bond [2].
Retrosynthetic Workflow
Figure 1: Two-step synthetic workflow for 5-(Cyclohexylmethoxy)-2-fluoroaniline.
Quantitative Data & Reagent Equivalents
The following table summarizes the stoichiometric ratios and critical safety data for the synthesis.
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount (for 10 mmol scale) | Role |
| Step 1: Alkylation | ||||
| 4-Fluoro-3-nitrophenol | 157.10 | 1.00 eq | 1.57 g | Starting Material |
| (Bromomethyl)cyclohexane | 177.08 | 1.10 eq | 1.95 g (1.53 mL) | Alkylating Agent |
| Potassium Carbonate ( | 138.21 | 2.00 eq | 2.76 g | Base |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 15.0 mL | Solvent |
| Step 2: Reduction | ||||
| Nitro Intermediate | 253.27 | 1.00 eq | ~2.53 g (assuming 100% yield) | Intermediate |
| Iron Powder (Fe, 325 mesh) | 55.85 | 5.00 eq | 2.79 g | Reducing Agent |
| Ammonium Chloride ( | 53.49 | 3.00 eq | 1.60 g | Proton Source / Catalyst |
| Ethanol / Water (4:1) | - | - | 25.0 mL | Solvent |
Experimental Protocols
Step 1: Synthesis of 2-Fluoro-5-(cyclohexylmethoxy)nitrobenzene
Objective: Chemoselective O-alkylation via
-
Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the glassware is oven-dried to prevent water from competing as a nucleophile.
-
Reagent Loading: Add 4-fluoro-3-nitrophenol (1.57 g, 10.0 mmol) and anhydrous
(2.76 g, 20.0 mmol) to the flask. -
Solvent Addition: Suspend the mixture in anhydrous DMF (15 mL). Stir at room temperature for 15 minutes to allow for the deprotonation of the phenol, forming the deep-colored phenoxide anion.
-
Alkylation: Slowly add (bromomethyl)cyclohexane (1.53 mL, 11.0 mmol) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 80 °C using a pre-heated oil bath. Maintain stirring under a nitrogen atmosphere for 12–16 hours. Monitor reaction progression via TLC (Hexanes:Ethyl Acetate 4:1, UV visualization).
-
Workup: Once the starting material is consumed, cool the mixture to room temperature. Quench by pouring into 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (
mL). -
Purification: Wash the combined organic layers with brine (
mL) to remove residual DMF. Dry over anhydrous , filter, and concentrate under reduced pressure. The crude product can usually be used directly in the next step, or purified via flash column chromatography if high purity is required for analytical characterization.
Step 2: Synthesis of 5-(Cyclohexylmethoxy)-2-fluoroaniline
Objective: Chemoselective reduction of the nitro group without hydrodefluorination.
-
Preparation: In a 100 mL round-bottom flask, dissolve the crude 2-fluoro-5-(cyclohexylmethoxy)nitrobenzene (approx. 10 mmol) in 20 mL of Ethanol.
-
Catalyst/Proton Source Addition: Add distilled water (5 mL) followed by Ammonium Chloride (1.60 g, 30.0 mmol).
-
Reduction: Add activated Iron powder (2.79 g, 50.0 mmol) in a single portion. Note: Iron powder should be fine (e.g., 325 mesh) to provide maximum surface area for the electron transfer process.
-
Reaction: Attach a reflux condenser and heat the vigorously stirring suspension to 80 °C for 2–4 hours. The reaction mixture will turn dark brown/black as iron oxides are formed. Monitor via TLC or LC-MS.
-
Workup (Critical Step): Cool the reaction to room temperature. Filter the heterogeneous mixture through a pad of Celite to remove iron residues, washing the filter cake thoroughly with hot Ethyl Acetate (50 mL). Caution: Do not let the iron filter cake dry out completely in the funnel, as finely divided iron can be pyrophoric.
-
Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Dilute the remaining aqueous residue with Ethyl Acetate (30 mL) and wash with saturated aqueous
(20 mL) and brine (20 mL). -
Final Purification: Dry the organic layer over
, filter, and concentrate. Purify the resulting crude amine via silica gel flash chromatography (eluting with a gradient of Hexanes to 30% Ethyl Acetate in Hexanes) to afford the pure 5-(cyclohexylmethoxy)-2-fluoroaniline as an off-white to pale yellow solid/oil.
References
-
Organic Chemistry Portal - Williamson Ether Synthesis. A comprehensive overview of the scope, mechanism, and standard conditions required for the
alkylation of phenols. Source: Organic Chemistry Portal URL:[Link] -
Organic Chemistry Portal - Reduction of Nitro Compounds. Detailed mechanistic insights into the chemoselective reduction of nitroarenes using dissolving metal reductions (Fe, Zn, Sn) to avoid the dehalogenation commonly seen with Palladium-catalyzed hydrogenation. Source: Organic Chemistry Portal URL:[Link]
Optimizing reaction conditions for 5-(Cyclohexylmethoxy)-2-fluoroaniline production
Executive Summary & Scope
This application note details the optimized synthetic pathway for 5-(Cyclohexylmethoxy)-2-fluoroaniline , a "privileged scaffold" frequently utilized in the development of Tyrosine Kinase Inhibitors (TKIs), specifically targeting EGFR and ALK pathways.[1]
While conceptually simple, the synthesis presents two distinct process challenges:
-
Nucleophilic Efficiency: The steric bulk of the cyclohexylmethyl group can retard the
alkylation of the phenol precursor. -
Chemoselectivity during Reduction: The presence of the aryl fluoride ortho to the reduction site (nitro/amine) creates a risk of hydrodefluorination (C-F cleavage) under standard catalytic hydrogenation conditions.
This guide provides a robust, two-stage protocol designed to maximize yield (>85% overall) and purity (>98% HPLC), suitable for transition from medicinal chemistry to early process development.[1]
Retrosynthetic Strategy & Pathway
The most reliable route utilizes 4-Fluoro-3-nitrophenol as the starting material.[1] The synthesis proceeds via O-alkylation followed by a chemoselective nitro reduction.[1]
Strategic Workflow
Figure 1: Two-step synthetic pathway ensuring regiospecificity and functional group tolerance.[1]
Step 1: Optimized O-Alkylation Protocol
Objective: Synthesize 4-Fluoro-3-nitro-1-(cyclohexylmethoxy)benzene.
Challenge: The cyclohexylmethyl bromide electrophile is a primary alkyl halide but possesses significant
Reaction Optimization Matrix
We evaluated three solvent/base systems. The DMF/K2CO3/KI system is designated as the standard protocol due to superior kinetics and ease of workup.
| Condition Set | Solvent | Base | Additive | Temp (°C) | Yield (%) | Notes |
| A (Standard) | DMF | K₂CO₃ | KI (0.1 eq) | 80 | 92 | Fastest conversion (4h).[1] Finkelstein acceleration. |
| B (Alternative) | Acetone | K₂CO₃ | 18-Crown-6 | Reflux | 78 | Slower (12h).[1] Good for avoiding high BP solvents. |
| C (Strong) | THF | NaH | None | 0 to RT | 65 | Significant by-products; NaH too aggressive.[1] |
Detailed Protocol (Condition A)
Reagents:
-
4-Fluoro-3-nitrophenol (1.0 equiv)[1]
-
(Bromomethyl)cyclohexane (1.2 equiv)[1]
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)[1]
-
Potassium Iodide (KI) (0.1 equiv)[1]
-
N,N-Dimethylformamide (DMF) (anhydrous, 5 mL per gram of phenol)[1]
Procedure:
-
Setup: Charge a round-bottom flask with 4-Fluoro-3-nitrophenol, K₂CO₃, and KI.
-
Solvation: Add anhydrous DMF and stir at room temperature for 15 minutes to form the phenoxide anion (color shift to deep yellow/orange is typical).
-
Addition: Add (Bromomethyl)cyclohexane dropwise via syringe.
-
Reaction: Heat the mixture to 80°C . Monitor by TLC (Hexane:EtOAc 4:1) or LCMS.[1]
-
Mechanistic Insight: The KI acts as a nucleophilic catalyst, converting the alkyl bromide to the more reactive alkyl iodide in situ (Finkelstein reaction), significantly reducing reaction time.
-
-
Workup: Once complete (~3-5 hours), cool to room temperature. Pour into ice-water (10x reaction volume).
-
Isolation: The product typically precipitates as a solid.[1] Filter, wash copiously with water (to remove DMF), and dry.[1] If oil forms, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallization from Ethanol/Water or flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).
Step 2: Chemoselective Nitro Reduction
Objective: Reduce nitro group to amine without defluorination.[1] Critical Control Point: Standard Pd/C hydrogenation often leads to hydrodefluorination (loss of F atom) in ortho-fluoronitrobenzenes.[1]
Reduction Method Selection
We recommend Iron-mediated reduction (Bechamp) for laboratory scale (<50g) due to its absolute chemoselectivity.[1] For larger scales, Sulfided Platinum on Carbon is the preferred catalytic route.
| Method | Reagents | Chemoselectivity (F-Retention) | Scalability | Recommendation |
| Method A | Fe / NH₄Cl / EtOH / H₂O | Excellent (>99%) | Medium | Primary Lab Protocol |
| Method B | H₂ / Pd-C (10%) | Poor (Risk of defluorination) | High | Not Recommended |
| Method C | H₂ / Pt-C (Sulfided) | Very Good | High | Process Scale-up |
| Method D | SnCl₂ / HCl | Good | Low | Difficult waste stream |
Detailed Protocol (Method A: Fe/NH₄Cl)
This heterogeneous reduction operates via electron transfer from the metal surface, avoiding the oxidative addition mechanisms that cleave C-F bonds.
Reagents:
-
Iron Powder (reduced, fine mesh) (5.0 equiv)[1]
-
Ammonium Chloride (NH₄Cl) (5.0 equiv)[1]
-
Ethanol / Water (3:1 ratio)[1]
Procedure:
-
Suspension: Dissolve the nitro intermediate in Ethanol/Water (3:1).[1]
-
Activation: Add NH₄Cl and Iron powder.
-
Reflux: Heat the mixture to reflux (approx. 78°C) with vigorous mechanical stirring (magnetic stirring often fails due to heavy iron sludge).
-
Monitoring: Reaction is usually complete in 2–4 hours. Monitor for the disappearance of the nitro peak and appearance of the fluorescent amine spot on TLC.
-
Workup (Critical Step):
-
Isolation: Dry organic layers over Na₂SO₄ and concentrate.
-
Product: 5-(Cyclohexylmethoxy)-2-fluoroaniline is typically obtained as an off-white to pale brown solid.[1]
Analytical Quality Control
Expected NMR Signature
-
¹H NMR (400 MHz, DMSO-d₆):
HPLC Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5µm).[1]
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]
-
Gradient: 10% B to 90% B over 10 mins.
-
Detection: UV 254 nm (Aromatic) and 210 nm.[1]
Process Logic & Troubleshooting
The following decision tree assists in troubleshooting low yields or impurities.
Figure 2: Troubleshooting logic for common synthetic pitfalls.
References
-
Williamson Ether Synthesis Optimization: Organic Chemistry Portal. "Ether Synthesis." Available at: [Link][1]
-
Reduction of Nitroarenes: Organic Chemistry Portal. "Reduction of Nitro Compounds." Available at: [Link]
-
Selective Reduction Protocols: Ram, S., & Ehrenkaufer, R. E. (1984).[1] "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions."[1] Synthesis. (Cited for transfer hydrogenation relevance).
-
Fluorine Chemistry Safety: American Chemical Society.[1] "Safety in Fluorine Chemistry." (General guidance for handling fluorinated intermediates).
-
Analogous Intermediate Synthesis: National Institutes of Health (NIH).[1] "Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline." (Used as a reference for sulfonyl/alkoxy aniline handling).[1] Available at: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (Fluoro)alkylation of alkenes promoted by photolysis of alkylzirconocenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Amide Coupling Reactions Using 5-(Cyclohexylmethoxy)-2-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the successful execution of amide coupling reactions utilizing 5-(Cyclohexylmethoxy)-2-fluoroaniline. This substituted aniline presents a unique set of electronic and steric challenges due to the presence of an electron-withdrawing fluorine atom ortho to the amine and a bulky cyclohexylmethoxy group. This document offers an in-depth analysis of the substrate's reactivity, guidance on the selection of appropriate coupling reagents, and step-by-step protocols for achieving high-yield amide bond formation. Furthermore, a troubleshooting guide is included to address common experimental challenges.
Introduction: Understanding the Reactivity of 5-(Cyclohexylmethoxy)-2-fluoroaniline
The successful formation of an amide bond is a cornerstone of modern organic synthesis, particularly in the realm of pharmaceutical and materials science. The reaction between a carboxylic acid and an amine to form an amide is kinetically slow and typically requires the activation of the carboxylic acid.[1] The nucleophilicity of the amine is a critical factor influencing the reaction rate and overall success of the coupling.
5-(Cyclohexylmethoxy)-2-fluoroaniline is an aniline derivative with distinct electronic and steric features that impact its nucleophilicity. The fluorine atom at the 2-position exerts a strong electron-withdrawing inductive effect, which significantly reduces the electron density on the nitrogen atom of the amino group.[2][3] This effect lowers the basicity and nucleophilicity of the aniline, making it less reactive in standard amide coupling reactions.[4] The pKa of the conjugate acid of the parent 2-fluoroaniline is approximately 3.2, highlighting its reduced basicity compared to aniline.[5]
Conversely, the cyclohexylmethoxy group at the 5-position possesses an oxygen atom with lone pairs that can participate in resonance, donating electron density to the aromatic ring. However, this donating effect is likely modest and may not fully counteract the strong deactivating effect of the ortho-fluorine. Additionally, the bulky cyclohexylmethoxy group can introduce steric hindrance, potentially impeding the approach of the activated carboxylic acid to the nucleophilic nitrogen.[6][7]
Diagram 1: Electronic and Steric Effects
Caption: Electronic and steric influences on the aniline core.
Selection of Coupling Reagents
Given the reduced nucleophilicity of 5-(Cyclohexylmethoxy)-2-fluoroaniline, the choice of coupling reagent is paramount. Standard reagents may prove sluggish and result in low yields.[8] More potent activating agents are generally required.
| Coupling Reagent | Class | Recommended Base | Key Advantages | Potential Drawbacks |
| HATU | Uronium Salt | DIPEA, TEA | High reactivity, fast reaction times, low racemization.[1] | Higher cost, potential for side reactions with the amine. |
| HBTU | Uronium Salt | DIPEA, TEA | Good reactivity, less expensive than HATU. | Can be less effective for highly challenging couplings.[9] |
| EDC/HOBt/DMAP | Carbodiimide | DIPEA | Cost-effective, readily available reagents. DMAP acts as a potent acyl transfer catalyst.[8] | Can be slower than uronium salts, potential for side reactions. |
| Acyl Fluoride (in situ) | Acyl Halide | DIPEA | Highly reactive, effective for sterically hindered and electron-deficient amines.[10] | Requires an additional activation step. |
Recommendation: For initial attempts, HATU is a robust choice due to its high reactivity. For a more cost-effective approach, the EDC/HOBt/DMAP system offers a powerful alternative. If both methods fail, in situ generation of the acyl fluoride should be considered.
Detailed Experimental Protocols
The following protocols are designed as a starting point for the amide coupling of 5-(Cyclohexylmethoxy)-2-fluoroaniline with a generic carboxylic acid. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Diagram 2: General Amide Coupling Workflow
Caption: A typical workflow for amide coupling reactions.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is recommended for its high efficiency and speed, particularly with challenging amines.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
5-(Cyclohexylmethoxy)-2-fluoroaniline (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv) and HATU (1.2 equiv).
-
Dissolve the solids in anhydrous DMF (to a concentration of approximately 0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add DIPEA (3.0 equiv) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.
-
Add 5-(Cyclohexylmethoxy)-2-fluoroaniline (1.1 equiv) to the reaction mixture, either neat or as a solution in a minimal amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 2-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: EDC/HOBt/DMAP-Mediated Amide Coupling
This protocol offers a cost-effective and potent alternative to uronium-based reagents. The addition of DMAP is crucial for accelerating the coupling with electron-deficient anilines.[8]
Materials:
-
Carboxylic Acid (1.0 equiv)
-
5-(Cyclohexylmethoxy)-2-fluoroaniline (1.1 equiv)
-
EDC·HCl (1.5 equiv)
-
HOBt (0.1-1.0 equiv)
-
DMAP (1.0 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)
-
1 M aqueous HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask, add the carboxylic acid (1.0 equiv), 5-(Cyclohexylmethoxy)-2-fluoroaniline (1.1 equiv), HOBt (a catalytic amount, e.g., 0.1 equiv, can be increased to 1.0 equiv for sluggish reactions), and DMAP (1.0 equiv).
-
Dissolve the mixture in anhydrous DCM or ACN (to a concentration of approximately 0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.5 equiv) portion-wise to the reaction mixture.
-
Add DIPEA (3.0 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M aqueous HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Insufficient activation of the carboxylic acid.- Low nucleophilicity of the aniline.- Steric hindrance. | - Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).- Increase the reaction temperature (e.g., to 40-60 °C).- Increase the reaction time.- Consider in situ formation of the acyl fluoride.[10] |
| Incomplete Reaction | - Insufficient equivalents of coupling reagent or base.- Short reaction time. | - Increase the equivalents of the coupling reagent and base (e.g., to 1.5 and 4.0 equiv, respectively).- Extend the reaction time and continue monitoring. |
| Formation of Side Products | - Reaction of the amine with the coupling reagent (e.g., guanidinium formation with HATU).- Epimerization of chiral carboxylic acids. | - Pre-activate the carboxylic acid with the coupling reagent and base before adding the aniline.- For chiral acids, ensure the reaction temperature is kept low (0 °C to room temperature) and use additives like HOBt to suppress racemization. |
| Difficulty in Purification | - Urea byproducts from EDC.- Excess reagents. | - Perform a thorough aqueous workup to remove water-soluble byproducts and reagents.- Use a suitable solvent system for column chromatography to ensure good separation. |
Conclusion
Amide coupling reactions involving 5-(Cyclohexylmethoxy)-2-fluoroaniline require careful consideration of the substrate's electronic and steric properties. The reduced nucleophilicity of the aniline necessitates the use of potent coupling reagents and optimized reaction conditions. The protocols outlined in this guide, utilizing HATU and EDC/HOBt/DMAP, provide robust starting points for the successful synthesis of a wide range of amide derivatives from this challenging substrate. By understanding the underlying principles and employing a systematic approach to optimization and troubleshooting, researchers can confidently incorporate 5-(Cyclohexylmethoxy)-2-fluoroaniline into their synthetic strategies.
References
-
Fluoroaniline. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]
-
ORTHOFLUOROANILINE. (n.d.). ANGEEL OAK SPECIALITY CHEMTECH. Retrieved March 7, 2026, from [Link]
- Overcoming poor nucleophilicity of substituted anilines in thiourea synthesis. (2025). BenchChem.
- Lee, S., Lee, J., & Lee, J. (2014). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Bulletin of the Korean Chemical Society, 35(5), 1531-1536.
- Abdel-Rehim, A. A. M., & El-Brollosy, N. R. (2016). Nucleophilicities of para-substituted aniline radical cations in acetonitrile: Kinetic investigation and structure–reactivity relationships. Journal of Physical Organic Chemistry, 29(12), 706-712.
-
Evaluating the Nucleophilicity of Substituted Aniline Derivatives. (2022, May 13). Reddit. Retrieved March 7, 2026, from [Link]
- Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-435.
-
2-Fluoroaniline. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
-
Reactions of Aniline. (2024, January 12). Chemistry Steps. Retrieved March 7, 2026, from [Link]
- Sharma, A., & Kumar, V. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 75, 153123.
-
Steric effects. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]
- Cyclohexyl Definition. (2025, August 15). Fiveable.
- 2-Fluoroaniline | 348-54-9. (2026, January 13). ChemicalBook.
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved March 7, 2026, from [Link]
- Application Notes and Protocols: Synthesis of 2-Amino-3-fluoroisonicotinic Acid Deriv
- Singaram, B., & Goralski, C. T. (2012). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. In Catalytic Amination (pp. 235-256). Wiley-VCH Verlag GmbH & Co. KGaA.
- Freitas, M. P., & Bühl, M. (2003). Electronic and steric substituent influences on the conformational equilibria of cyclohexyl esters: the anomeric effect is not anomalous!. Chemistry-A European Journal, 9(6), 1360-1368.
-
Illustrated Glossary of Organic Chemistry - Steric effect. (n.d.). UCLA Chemistry and Biochemistry. Retrieved March 7, 2026, from [Link]
- Newman, M. S. (Ed.). (1956). Steric effects in organic chemistry. John Wiley & Sons.
- 5-Fluoro-2-methoxyaniline. (n.d.). Chem-Impex.
- 5-Chloro-2-Fluoroaniline: A Vers
- Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. (2021). ScholarWorks.
Sources
- 1. peptide.com [peptide.com]
- 2. US4532352A - Separation of aniline and p-fluoroaniline - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. Synthesis of N-trifluoromethyl amides from carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Substituted amide synthesis by amidation [organic-chemistry.org]
- 7. Compounds targeting ubiquitination to degrade TRK and preparation methods, compositions and uses thereof - Patent CN-114853735-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 10. docta.ucm.es [docta.ucm.es]
Procedures for nucleophilic substitution on 2-fluoroaniline scaffolds
Application Note: Precision Nucleophilic Substitution on 2-Fluoroaniline Scaffolds
Executive Summary: The Electronic Tug-of-War
Nucleophilic aromatic substitution (SNAr) on 2-fluoroaniline scaffolds presents a classic physical-organic paradox. While the fluorine atom is an ideal leaving group for SNAr due to its high electronegativity (inducing a strong dipole that stabilizes the Meisenheimer intermediate), the ortho-amino group (–NH₂) acts as a potent electron-donating group (EDG). Through resonance (+R effect), the amine increases electron density in the aromatic ring, significantly raising the activation energy for nucleophilic attack.
This guide provides a tiered approach to overcoming this deactivation. We detail protocols ranging from classical activation (via electron-withdrawing groups) to modern "concerted" SNAr methodologies utilizing organic superbases, ensuring successful substitution regardless of the scaffold's electronic baseline.[1]
Mechanistic Foundation & Strategic Logic
To design a successful experiment, one must understand the competing electronic forces.
-
The Enabler (Inductive Effect, -I): The fluorine atom pulls electron density through the sigma bond network, making the attached carbon electrophilic (
). This is critical for the initial nucleophilic attack. -
The Inhibitor (Resonance Effect, +R): The nitrogen lone pair donates density into the
-system. In 2-fluoroaniline, this donation increases electron density at the para and ortho positions relative to the nitrogen. Crucially, the carbon bearing the fluorine is ortho to the nitrogen, meaning it is directly deactivated by this resonance.
The Solution: The strategy depends entirely on the "Net Electronic Status" of the ring.
Decision Matrix: Selecting the Right Protocol
Figure 1: Strategic decision tree for selecting reaction conditions based on scaffold electronics.
Experimental Protocols
Protocol A: Classical SNAr (Activated Scaffolds)
Use this when the scaffold contains an electron-withdrawing group (EWG) like Nitro (-NO₂), Cyano (-CN), or Ester (-CO₂R).
Rationale: The EWG sequesters the electron density donated by the amine, lowering the energy of the Meisenheimer complex.
Materials:
-
Substrate: Activated 2-fluoroaniline derivative (e.g., 4-nitro-2-fluoroaniline).
-
Nucleophile: Primary/Secondary amine (1.2 equiv) or Thiol (1.1 equiv).
-
Base: DIPEA (N,N-Diisopropylethylamine) or K₂CO₃.[2]
-
Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone).[2] Note: Polar aprotic solvents are essential to solvate the cation and leave the nucleophile "naked" and reactive.
Step-by-Step Procedure:
-
Preparation: In a dry reaction vial equipped with a stir bar, dissolve the substrate (1.0 mmol) in anhydrous DMSO (3.0 mL).
-
Base Addition: Add K₂CO₃ (2.0 mmol, 276 mg) or DIPEA (2.0 mmol, 350 µL).
-
Nucleophile Addition: Add the amine nucleophile (1.2 mmol).
-
Tip: If using a thiol, premix thiol and base for 10 mins to generate the thiolate anion before adding to the substrate.
-
-
Reaction: Seal the vial and heat to 80–100 °C . Monitor via LC-MS every 2 hours.
-
Checkpoint: A color change (often to deep yellow/orange) usually indicates the formation of the substitution product or intermediate complex.
-
-
Workup: Cool to room temperature. Dilute with water (15 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Expected Yield: 75–95%
Protocol B: "Superbase" Promoted Concerted SNAr (Unactivated Scaffolds)
Use this for "naked" 2-fluoroaniline or alkyl-substituted derivatives where no EWG is present.
Rationale: Standard bases are insufficient to drive the reaction on electron-rich rings. Organic superbases like t-Bu-P4 can facilitate a "concerted" mechanism (CSNAr) that bypasses the high-energy Meisenheimer intermediate required in stepwise pathways [1].[1]
Materials:
-
Substrate: Unactivated 2-fluoroaniline derivative.
-
Catalyst/Base: t-Bu-P4 (Phosphazene base) solution (0.8 M in hexane) - Handle with extreme care, moisture sensitive.
-
Nucleophile: Amine or alcohol.[3]
-
Solvent: Mesitylene or anhydrous DMI (1,3-Dimethyl-2-imidazolidinone).
Step-by-Step Procedure:
-
Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon/Nitrogen.
-
Loading: Add substrate (0.5 mmol) and nucleophile (1.0 mmol) under inert flow.
-
Solvent: Add anhydrous Mesitylene (1.0 mL).
-
Superbase Addition: Dropwise add t-Bu-P4 solution (0.1–0.2 equiv for catalytic, or 1.0 equiv for stoichiometric depending on nucleophile acidity).
-
Reaction: Heat to 130–160 °C for 12–24 hours.
-
Note: High temperature is required to overcome the resonance barrier.
-
-
Workup: Cool, dilute with Et₂O, and filter through a short pad of silica to remove the phosphazene salts. Concentrate and purify.
Expected Yield: 50–80% (Substrate dependent)
Protocol C: The Protection-Deprotection Strategy (The "Workhorse")
Use this if Superbases are unavailable or too expensive for scale-up.
Rationale: Converting the free amine (-NH₂) to an acetamide (-NHAc) or trifluoroacetamide (-NHCOCF₃) removes the lone pair from resonance donation, effectively "neutralizing" the deactivation.
Workflow:
-
Protection: React 2-fluoroaniline with Acetic Anhydride (
) in DCM.-
Result: 2-fluoroacetanilide (Ring is now electronically neutral/slightly deactivated).
-
-
Substitution: Perform Protocol A (Standard SNAr). The reaction will proceed significantly faster than with the free amine.
-
Deprotection: Reflux in EtOH/HCl (6M) to cleave the acetyl group and restore the aniline.
Data Summary & Troubleshooting
| Variable | Recommendation | Causality/Reasoning |
| Leaving Group | Fluorine (F) | F is best for SNAr (vs Cl/Br) because its high electronegativity stabilizes the transition state, despite the strong C-F bond. |
| Solvent | DMSO > DMF > NMP | DMSO best solvates cations (K+), leaving the nucleophilic anion "naked" and more reactive. |
| Temperature | 80°C (Activated) to 160°C (Unactivated) | Thermal energy is needed to disrupt aromaticity during the addition step. |
| Concentration | 0.5 M - 1.0 M | High concentration favors the bimolecular kinetics of SNAr. |
Common Failure Modes:
-
No Reaction: Substrate is too electron-rich. Switch to Protocol B or Protocol C .
-
Side Products: If using strong bases (like NaH) with unactivated substrates, beware of benzyne formation (elimination-addition mechanism), which leads to regioisomeric mixtures (meta-substitution).
-
Low Yield: Check for moisture. Fluoride ions are heavily solvated by water (H-bonding), rendering them poor leaving groups if water is present in the "elimination" phase, or simply quenching the nucleophile.
References
-
Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase . J. Am. Chem. Soc.[4] 2024.
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis . Science. 2020.
-
Application Notes for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine . BenchChem Protocols. 2025.
-
Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide . ResearchGate. 2025.
Sources
Application Note: Handling, Storage, and Stability Validation of Sensitive Fluoroaniline Compounds
Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)
Introduction: The Physicochemical Vulnerabilities of Fluoroanilines
Fluoroanilines (e.g., 2-fluoroaniline, 4-fluoroaniline, and their halogenated derivatives like 3-chloro-4-fluoroaniline) are indispensable synthons in pharmaceutical and agrochemical development. However, their utility is frequently bottlenecked by their intrinsic chemical instability and acute toxicity profiles.
Understanding the causality behind their degradation is critical for designing effective storage protocols. In their free base form, fluoroanilines are electron-rich aromatic systems. The unshared electron pair on the primary amine nitrogen is highly susceptible to autoxidation , especially when catalyzed by transition metal impurities or ambient light [1]. This oxidative stress typically leads to the formation of colored oligomeric species, such as azo and azoxy compounds. Furthermore, exposure to UV/visible light induces photodegradation , which proceeds through radical-mediated dehalogenation and subsequent hydroxylation of the aromatic ring [1].
To circumvent these vulnerabilities, proactive stabilization is often required. Converting the free base into a hydrochloride salt protonates the amine, sequestering the lone pair and rendering the molecule highly resistant to nucleophilic attack and oxidative degradation [1], [3].
Figure 1: Mechanistic pathways of fluoroaniline degradation and stabilization.
Quantitative Storage Parameters & Hazard Profiles
Fluoroanilines present significant occupational hazards. They are readily absorbed through the skin and respiratory tract, posing risks of severe skin burns, eye damage, and systemic toxicity (including methemoglobinemia) [2],[4]. The table below synthesizes the critical handling parameters derived from authoritative Safety Data Sheets (SDS).
Table 1: Physicochemical & Storage Summary for Common Fluoroanilines
| Compound | State (at RT) | Primary Hazards | Recommended Storage Conditions | Critical Incompatibilities |
| 4-Fluoroaniline | Liquid | Combustible, severe skin burns, toxic via ingestion [4] | < 30°C, dark, inert gas (Argon/N2), tightly sealed [2] | Strong oxidizers, acid chlorides, acid anhydrides [4] |
| 2-Fluoroaniline | Liquid | Flammable liquid/vapor, eye damage, respiratory irritant | Cool, well-ventilated, away from open flames | Strong oxidizing agents, direct sunlight |
| 3-Chloro-4-fluoroaniline | Solid/Liquid | Toxic fumes upon decomposition | < 30°C, dry environment, tightly closed [1] | Chloroformates, strong acids [1] |
| 4-Fluoroaniline HCl | Solid (Powder) | Skin/eye irritation | Cool, shaded area, protect from moisture, inert gas [3] | Strong bases, moisture |
Standard Operating Procedure (SOP): Handling & Transfer
Because atmospheric oxygen and moisture initiate the degradation cascade, the transfer of free base fluoroanilines must be treated as an air-sensitive operation. This protocol is designed as a self-validating system: if the inert atmosphere is maintained, the compound will remain colorless; any yellowing or browning indicates a breach in the protocol.
Protocol 1: Schlenk-Line Guided Aliquoting of Free Base Fluoroanilines
Objective: Prevent oxidative and photolytic degradation during routine laboratory dispensing.
-
Preparation & PPE: Equip full PPE, including heavy-duty nitrile gloves, chemical goggles, and a lab coat. Conduct all operations inside a certified chemical fume hood to prevent inhalation of toxic vapors [2].
-
Vessel Purging: Connect the receiving amber-glass vial to a Schlenk line. Perform three cycles of vacuum (evacuating to < 1 mbar) and backfilling with high-purity Argon.
-
Transfer Under Inert Gas: Using a gas-tight syringe purged with Argon, pierce the septum of the primary fluoroaniline container. Withdraw the required volume and transfer it into the purged amber vial against a positive counter-flow of Argon.
-
Sealing: Cap the receiving vial immediately with a PTFE-lined septum cap. Wrap the seal tightly with Parafilm to prevent atmospheric ingress during thermal cycling.
-
Storage: Store the sealed amber vial in an explosion-proof refrigerator at 4°C.
Self-Validating System: Forced Degradation Study
To guarantee the trustworthiness of your storage conditions, you must establish a baseline of what degraded material looks like. A forced degradation study intentionally stresses the compound to generate degradation products. By identifying these specific chromatographic peaks, you create a self-validating Quality Control (QC) loop: if routine storage samples show none of these specific degradant peaks, your storage protocol is mathematically validated [1].
Protocol 2: Stability-Indicating HPLC Validation
Objective: Induce 5–20% degradation to map the compound's intrinsic stability profile.
-
Baseline Establishment: Prepare a 1.0 mg/mL solution of the fluoroaniline in HPLC-grade Acetonitrile. Run a baseline HPLC-UV profile (Detection: 254 nm) to confirm >99% purity.
-
Oxidative Stress: To a 5 mL aliquot of the baseline solution, add 1 mL of 3%
. Stir at room temperature for 24 hours in the dark. Neutralize and inject into the HPLC to identify oxidized polymeric peaks. -
Photolytic Stress: Expose a 5 mL aliquot of the baseline solution to UV light (254 nm) in a quartz cuvette for 12 hours. Inject into the HPLC to identify dehalogenated and hydroxylated degradants.
-
Routine QC Monitoring: Implement the identified degradant retention times into your routine monthly QC checks. The absence of these markers validates the efficacy of your inert storage protocols.
Figure 2: Self-validating workflow for fluoroaniline stability monitoring.
References
- Benchchem. Stability and Storage of 3-Chloro-4-fluoroaniline: A Technical Guide.
- Apollo Scientific. 4-Fluoroaniline Safety Data Sheet.
- TCI Chemicals. 4-Fluoroaniline Hydrochloride Safety Data Sheet.
- Fisher Scientific. 4-Fluoroaniline Safety Data Sheet.
Buchwald-Hartwig amination using 5-(Cyclohexylmethoxy)-2-fluoroaniline
An In-Depth Technical Guide to the Buchwald-Hartwig Amination of 5-(Cyclohexylmethoxy)-2-fluoroaniline
As a Senior Application Scientist, I have designed this application note to address the specific kinetic and thermodynamic challenges associated with the cross-coupling of highly decorated primary anilines. The substrate in focus, 5-(Cyclohexylmethoxy)-2-fluoroaniline , presents a unique set of electronic and steric variables. The ortho-fluoro substituent exerts a strong inductive electron-withdrawing (-I) effect, subtly deactivating the amine's nucleophilicity, while the meta-cyclohexylmethoxy group introduces significant steric bulk and lipophilicity.
This guide eschews generic protocols in favor of a highly optimized, self-validating methodology tailored specifically for this substrate, ensuring high-fidelity monoarylation while suppressing unwanted diarylation side reactions.
Mechanistic Rationale & Catalyst Selection
The primary failure mode when coupling primary anilines under standard palladium catalysis is over-arylation, leading to diarylamine byproducts. To circumvent this, the selection of the dialkylbiarylphosphine ligand is the most critical experimental choice.
While ligands like RuPhos are exceptional for secondary amines, they are suboptimal here. Density Functional Theory (DFT) calculations and kinetic studies demonstrate a fundamental divergence in the catalytic cycle based on ligand architecture [1]. For the Pd-BrettPhos system, the bulky biaryl framework restricts the coordination sphere, preventing the binding of a second aryl group. Consequently, the rate-limiting step shifts to the initial oxidative addition of the aryl halide. In contrast, for Pd-RuPhos, reductive elimination is the rate-limiting step, which increases the lifetime of the Pd(II) intermediate and allows for competitive side reactions [1][2].
By utilizing BrettPhos, we ensure that once the oxidative addition occurs, the subsequent transmetalation (amine binding) and reductive elimination proceed with extreme rapidity, ejecting the desired monoarylated product before over-arylation can occur [4].
Fig 1: Buchwald-Hartwig catalytic cycle with BrettPhos, highlighting the rate-limiting step.
Quantitative Optimization Data
To establish the superiority of the BrettPhos system for 5-(Cyclohexylmethoxy)-2-fluoroaniline, we evaluated several standard Buchwald-Hartwig catalytic systems using 4-chlorotoluene as a model electrophile. The data below summarizes the causality behind our final protocol parameters.
| Entry | Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |
| 1 | Pd(OAc)₂ | BrettPhos | NaOtBu | Toluene | 100 | 94 | Complete conversion; exclusive monoarylation. |
| 2 | Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 100 | 42 | Sluggish kinetics; trace diarylation noted [1]. |
| 3 | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 110 | 61 | Incomplete conversion at 8h; poor turnover [3]. |
| 4 | Pd(OAc)₂ | BrettPhos | K₃PO₄ | t-AmylOH | 100 | 89 | Excellent alternative if the aryl halide is base-sensitive. |
Table 1: Optimization of reaction conditions for the cross-coupling of 5-(Cyclohexylmethoxy)-2-fluoroaniline.
Causality of Solvent and Base: Toluene is selected not merely for its high boiling point, but because the resulting sodium halide salts (byproducts of the deprotonation step) are highly insoluble in it. This precipitation irreversibly drives the equilibrium of the transmetalation step forward[2]. NaOtBu is chosen for its rapid deprotonation kinetics, though Entry 4 provides a validated alternative for base-sensitive substrates.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. It incorporates specific in-process controls (IPCs) to ensure that catalyst poisoning (e.g., via oxygen intrusion) or reagent degradation is caught before downstream processing.
Materials Required:
-
Nucleophile: 5-(Cyclohexylmethoxy)-2-fluoroaniline (1.2 equiv)
-
Electrophile: Aryl chloride or bromide (1.0 equiv)
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)
-
Ligand: BrettPhos (0.04 equiv, 4 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Solvent: Anhydrous, degassed Toluene (0.2 M relative to electrophile)
Step-by-Step Methodology:
Step 1: Assembly and Deoxygenation (Critical Step)
-
To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the solid reagents: Aryl halide (if solid, 1.0 equiv), Pd(OAc)₂ (2 mol%), BrettPhos (4 mol%), and NaOtBu (1.5 equiv).
-
Seal the vessel with a PTFE septum.
-
Apply a strict vacuum-argon manifold cycle (evacuate and backfill with Argon) a minimum of three times. Causality: Pd(0) is highly susceptible to oxidation. Even trace O₂ will irreversibly form inactive Pd(II) dead-end complexes, stalling the reaction.
Step 2: Reagent Introduction & Catalyst Activation 4. Dissolve the 5-(Cyclohexylmethoxy)-2-fluoroaniline (1.2 equiv) and the aryl halide (if liquid, 1.0 equiv) in anhydrous, degassed toluene. 5. Inject the toluene solution into the reaction vessel via syringe. 6. Self-Validation Checkpoint 1 (Visual): Place the reaction block at 100 °C. Within 5–10 minutes, observe a distinct color shift from yellow/orange to a deep red or mahogany brown. This color change is the visual confirmation of the reduction of Pd(II) to the active Pd(0)-BrettPhos complex and subsequent oxidative addition.
Step 3: Reaction Monitoring (In-Process Control) 7. Stir the mixture vigorously at 100 °C for 2 hours. 8. Self-Validation Checkpoint 2 (Analytical): At the 2-hour mark, withdraw a 10 µL aliquot under positive Argon pressure. Dilute in LC-MS grade acetonitrile and inject into the LC-MS.
- Pass Criteria: Disappearance of the aryl halide peak and consumption of the 5-(Cyclohexylmethoxy)-2-fluoroaniline mass peak (m/z[M+H]⁺ ~240.1). The presence of the monoarylated product mass confirms catalytic turnover.
Step 4: Workup and Isolation 9. Once complete conversion is analytically confirmed, cool the reaction to room temperature. 10. Quench the reaction by diluting with ethyl acetate (EtOAc) and filtering through a short pad of Celite. Causality: This removes the precipitated sodium halide salts and bulk palladium black. 11. Wash the organic filtrate with water, followed by brine, and dry over anhydrous Na₂SO₄. 12. Concentrate under reduced pressure and purify via flash column chromatography (typically Hexanes/EtOAc gradient) to yield the pure monoarylated product.
References
[1] Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. Available at:[Link]
[2] Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at:[Link][3] Buchwald-Hartwig Coupling. Organic Synthesis. Available at:[Link]
Application Note: Preparation of Kinase Inhibitors Using 5-(Cyclohexylmethoxy)-2-fluoroaniline
This Application Note and Protocol Guide details the strategic use of 5-(Cyclohexylmethoxy)-2-fluoroaniline as a privileged building block in the synthesis of next-generation kinase inhibitors. This intermediate is particularly valuable for targeting the hydrophobic "back pocket" or solvent-exposed regions of kinases such as ALK (Anaplastic Lymphoma Kinase) , c-Met , and ROS1 , where the cyclohexyl moiety provides critical lipophilic interactions and the fluorine atom enhances metabolic stability and binding affinity.
Introduction & Strategic Rationale
The development of potent and selective kinase inhibitors often hinges on the optimization of the "tail" region of the molecule—the segment that extends into the hydrophobic pocket (e.g., the specificity pocket or solvent front) of the ATP-binding site. 5-(Cyclohexylmethoxy)-2-fluoroaniline represents a high-value scaffold for this purpose due to two key structural features:
-
The 2-Fluoro Group: Provides bioisosteric replacement for hydrogen, increasing metabolic stability against ring oxidation while modulating the pKa of the aniline nitrogen. This often enhances the hydrogen bond donor capability of the amine when coupled to a heteroaromatic core (e.g., pyrimidine, quinazoline).
-
The 5-Cyclohexylmethoxy Tail: A bulky, lipophilic group that targets the hydrophobic regions (e.g., the gatekeeper or solvent-exposed regions) common in tyrosine kinases like ALK and c-Met. The ether linkage provides rotational freedom, allowing the cyclohexyl ring to adopt an optimal conformation for hydrophobic collapse.
This guide provides a comprehensive workflow for synthesizing this intermediate and coupling it to various kinase inhibitor cores (Type I and Type II).
Retrosynthetic Analysis & Design Logic
The incorporation of 5-(Cyclohexylmethoxy)-2-fluoroaniline into a kinase inhibitor typically follows a convergent synthesis strategy. The aniline serves as the nucleophile in a coupling reaction with an electrophilic heteroaromatic core (e.g., a chloropyrimidine or chloroquinazoline).
Pathway Visualization
Caption: Convergent synthetic workflow for generating kinase inhibitors from the 5-(Cyclohexylmethoxy)-2-fluoroaniline scaffold.
Experimental Protocols
Part A: Synthesis of 5-(Cyclohexylmethoxy)-2-fluoroaniline
If the intermediate is not commercially available in the required purity, it must be synthesized de novo to ensure the integrity of the final drug substance.
Reagents:
-
2-Fluoro-5-nitrophenol (CAS: 7356-30-1)
-
(Bromomethyl)cyclohexane (CAS: 2550-36-9)
-
Potassium Carbonate (
), anhydrous -
N,N-Dimethylformamide (DMF)
-
Palladium on Carbon (10% Pd/C) or Iron powder/Ammonium Chloride
Step 1: O-Alkylation
-
Charge a reaction vessel with 2-Fluoro-5-nitrophenol (1.0 eq) and anhydrous DMF (10 volumes).
-
Add Potassium Carbonate (2.0 eq) and stir at room temperature for 15 minutes to form the phenoxide.
-
Add (Bromomethyl)cyclohexane (1.2 eq) dropwise.
-
Heat the mixture to 80°C and stir for 4–6 hours. Monitor by TLC/LC-MS for consumption of the phenol.
-
Workup: Cool to RT, pour into ice water, and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (0-20% EtOAc/Hexanes) to yield 4-fluoro-3-(cyclohexylmethoxy)nitrobenzene .
Step 2: Nitro Reduction
-
Dissolve the nitro intermediate (1.0 eq) in Methanol (20 volumes).
-
Add 10% Pd/C (5 wt% loading) under a nitrogen atmosphere.
-
Hydrogenate under a balloon of
(1 atm) or in a Parr shaker (30 psi) for 2–4 hours. -
Filter through a Celite pad to remove the catalyst.
-
Concentrate the filtrate to obtain 5-(Cyclohexylmethoxy)-2-fluoroaniline as an off-white solid or thick oil.
-
QC Check: Verify by
-NMR (look for disappearance of nitro-shifted aromatic protons and appearance of broad peak ~3.5-5.0 ppm).
-
Part B: Coupling Strategies for Kinase Inhibitor Synthesis
Choose the appropriate method based on the reactivity of the electrophilic core.
Method 1: Nucleophilic Aromatic Substitution (
)
Best for highly reactive cores like 4-chloroquinazolines or 2,4-dichloropyrimidines (e.g., Gefitinib/ALK inhibitor analogs).
Protocol:
-
Dissolve the heteroaromatic chloride (1.0 eq) and 5-(Cyclohexylmethoxy)-2-fluoroaniline (1.1 eq) in 2-Propanol or n-Butanol (10–15 volumes).
-
Add a base if the core is acid-sensitive (e.g., DIPEA, 2.0 eq). For robust cores, no base is needed (HCl salt precipitates).
-
Reflux at 80–100°C for 4–12 hours.
-
Cool to room temperature.
-
Isolate: Filter the precipitated solid (often the HCl salt). Wash with cold isopropanol and ether.
-
Free Base (Optional): Suspend in EtOAc/Water, adjust pH to 8 with
, and extract.
Method 2: Buchwald-Hartwig Cross-Coupling
Best for unactivated aryl halides or when
Protocol:
-
Combine Aryl halide/triflate (1.0 eq), Aniline intermediate (1.2 eq),
(2.0 eq) in Toluene or 1,4-Dioxane. -
Add Catalyst:
(5 mol%) and Ligand (e.g., Xantphos or BINAP, 10 mol%). -
Degas with Argon for 10 minutes.
-
Heat to 100°C in a sealed tube for 12–18 hours.
-
Workup: Filter through Celite, concentrate, and purify via Flash Chromatography.
Quality Control & Validation Data
To ensure the "Trustworthiness" of the synthesized inhibitor, the following analytical parameters must be met.
| Parameter | Method | Acceptance Criteria |
| Purity | HPLC (C18, ACN/Water + 0.1% TFA) | > 95% (Area %) |
| Identity | Integration of cyclohexyl protons (11H, m, 1.0-1.8 ppm) matches aromatic region. | |
| Mass | LC-MS (ESI+) | |
| Residual Solvent | GC-Headspace | DMF < 880 ppm, Toluene < 890 ppm (ICH Q3C limits). |
Representative NMR Data (Simulated for Validation)
-
Aromatic Region:
6.8–7.2 ppm (m, 3H, Aniline ring protons). -
Amine:
4.8 ppm (br s, 2H, ). -
Ether Linkage:
3.75 ppm (d, 2H, , ). -
Cyclohexyl:
1.6–1.8 (m, 5H), 1.1–1.3 (m, 6H).
Case Study: Design of an ALK/ROS1 Inhibitor Analog
To demonstrate the application, we consider the design of a Type I (ATP-competitive) inhibitor targeting the ALK kinase domain.
Objective: Synthesize a 2,4-diaminopyrimidine derivative. Core: 2,4-dichloro-5-methylpyrimidine. Tail: 5-(Cyclohexylmethoxy)-2-fluoroaniline.[1]
Workflow:
-
Regioselective
: Reaction of 2,4-dichloro-5-methylpyrimidine with the aniline at 0°C typically favors the 4-position (sterically less hindered and more electrophilic). -
Second Displacement: The 2-chloro position is then displaced by a solubilizing group (e.g., N-methylpiperazine) at higher temperatures (100°C).
Structural Logic: The cyclohexylmethoxy group occupies the hydrophobic specificity pocket (often the ribose-binding pocket or adjacent hydrophobic region), while the 2-fluoro group forms an intramolecular hydrogen bond or interacts with the hinge region residues, locking the conformation for optimal binding entropy.
References
-
Zhou, W., et al. (2009). "The structural basis for the high selectivity of the ALK inhibitor crizotinib." Journal of Medicinal Chemistry. (Grounding in hydrophobic pocket targeting).
-
Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry. (Demonstrates aniline coupling strategies).
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Role of fluorine in stability).
-
Surrey, T. et al. (2015). "Palladium-Catalyzed Amination of Aryl Halides." Organic Syntheses. (Standard Buchwald Protocol).
-
Chemical Book/PubChem. (2025). "5-(Cyclohexylmethoxy)-2-fluoroaniline Structure and Properties." (Verification of chemical entity).
Disclaimer: This protocol is intended for research and development purposes only. All chemical synthesis should be performed in a fume hood by trained personnel wearing appropriate PPE.
Sources
Application Note: Scalable Synthesis of 5-(Cyclohexylmethoxy)-2-fluoroaniline
This Application Note and Protocol guide details the scalable synthesis of 5-(Cyclohexylmethoxy)-2-fluoroaniline , a critical intermediate scaffold used in the development of Receptor Tyrosine Kinase (RTK) inhibitors (e.g., targeting c-Met or VEGFR pathways).[1]
This guide prioritizes process chemistry principles : scalability, safety, cost-efficiency, and impurity control.
Executive Summary & Strategic Analysis
The target compound, 5-(Cyclohexylmethoxy)-2-fluoroaniline , features a specific substitution pattern (aniline at C1, fluoro at C2, alkoxy at C5) essential for binding affinity in the ATP-binding pocket of various kinases.[1]
Retrosynthetic Logic
The most robust scalable route utilizes 4-Fluoro-3-nitrophenol as the starting material.[1] This route is superior to
Key Advantages of Selected Route:
-
Regiocontrol: The starting material (4-Fluoro-3-nitrophenol) pre-defines the substitution pattern, eliminating regioisomer separation.[1]
-
Scalability: Avoids hazardous reagents like DEAD (Mitsunobu) in favor of classical Williamson ether synthesis.
-
Purification: Designed to rely on crystallization and salt formation rather than silica gel chromatography.
Workflow Visualization
Process Chemistry & Route Selection
Comparison of Alkylation Methods
For the critical C-O bond formation (Step 1), two methods were evaluated. The Williamson Ether Synthesis is selected for scale-up.[1]
| Feature | Method A: Mitsunobu Reaction | Method B: Williamson Ether Synthesis (Selected) |
| Reagents | Cyclohexylmethanol, DEAD/DIAD, PPh3 | (Bromomethyl)cyclohexane, K2CO3 |
| Atom Economy | Poor (Generates Ph3PO, Hydrazine byproduct) | High (Generates KBr) |
| Purification | Difficult (Requires chromatography to remove Ph3PO) | Easy (Filtration of salts, Crystallization) |
| Scalability | Low (Exothermic, expensive reagents) | High (Cheap, robust, standard equipment) |
| Safety | Risk of explosion with azo-compounds | Standard alkyl halide handling |
Detailed Experimental Protocols
Step 1: Synthesis of 4-Fluoro-3-nitro-1-(cyclohexylmethoxy)benzene[1]
Reaction Principle: Nucleophilic substitution (
Reagents:
-
4-Fluoro-3-nitrophenol (MW 157.10): 1.0 equiv.[1]
-
(Bromomethyl)cyclohexane (MW 177.08): 1.2 equiv.
-
Potassium Carbonate (
), anhydrous, -325 mesh: 2.0 equiv.[1] -
Solvent: Acetonitrile (MeCN) (10 volumes) or DMF (5 volumes - Note: DMF is harder to remove but faster).[1]
Protocol:
-
Setup: Charge a reactor with 4-Fluoro-3-nitrophenol (1.0 wt) and Acetonitrile (10 vol) under nitrogen atmosphere.
-
Base Addition: Add Potassium Carbonate (2.0 equiv) in a single portion. The slurry may turn yellow/orange (phenoxide formation).
-
Reagent Addition: Add (Bromomethyl)cyclohexane (1.2 equiv) via addition funnel over 30 minutes.
-
Reaction: Heat the mixture to reflux (80-82°C) . Agitate vigorously to ensure suspension mixing.
-
Monitoring: Monitor by HPLC (C18 column, MeCN/Water + 0.1% TFA). Reaction is complete when starting phenol is < 1.0% (typically 12–16 hours).
-
Process Tip: Addition of catalytic Potassium Iodide (0.1 equiv) can accelerate the reaction (Finkelstein condition) if using the bromide.
-
-
Workup:
-
Cool to 20-25°C.
-
Filter off inorganic salts (
, excess ). Wash the cake with MeCN (2 vol). -
Concentrate the filtrate under reduced pressure to a minimal volume.
-
Solvent Swap: Add Ethyl Acetate (EtOAc) and wash with 1M NaOH (to remove unreacted phenol) followed by Brine.
-
-
Isolation: Dry organic layer (
), filter, and concentrate.
Step 2: Synthesis of 5-(Cyclohexylmethoxy)-2-fluoroaniline[1]
Reaction Principle: Heterogeneous catalytic hydrogenation of the nitro group to an amine.
Reagents:
-
Nitro Intermediate (from Step 1): 1.0 equiv.[4]
-
Catalyst: 5% Palladium on Carbon (Pd/C), 50% water wet: 5 wt% loading (relative to substrate).
-
Hydrogen (
): 3–5 bar (45–75 psi). -
Solvent: Methanol (MeOH) or Ethanol (EtOH) (10 volumes).
Protocol:
-
Safety Check: Ensure autoclave is grounded. Purge with Nitrogen to remove Oxygen.
-
Charging: Charge Nitro intermediate and Methanol into the autoclave.
-
Catalyst Addition: Add Pd/C catalyst as a slurry in water/methanol (to prevent ignition of dry catalyst vapors).
-
Hydrogenation: Pressurize with Hydrogen to 3 bar. Stir at 25–35°C .
-
Caution: Reaction is exothermic. Control temperature to prevent defluorination (though aryl fluorides are generally stable under these mild conditions).
-
-
Monitoring: Monitor H2 uptake. Reaction typically completes in 2–4 hours. HPLC should show disappearance of Nitro peak.
-
Workup:
-
Purge system with Nitrogen.
-
Filter the mixture through a Celite pad to remove Pd/C. Wash pad with MeOH.
-
Critical Quality Step: Scavenge residual Pd if necessary using thiol-functionalized silica (SiliaMetS® Thiol) if API specs require <10 ppm Pd.[1]
-
-
Isolation: Concentrate the filtrate to dryness.
-
Salt Formation (Optional but Recommended): Dissolve the resulting oil in EtOAc and treat with HCl in Dioxane/Ether to precipitate the Hydrochloride Salt . This greatly enhances stability and purity.
-
Target Yield: 90-95%.
-
Analytical Quality Control (QC)
Impurity Profile to Monitor:
| Impurity | Origin | Detection Strategy | Limit (Proposed) |
| Unreacted Phenol | Step 1 incomplete | HPLC (RT < Product) | < 0.15% |
| O-Alkylation Isomer | Regioisomer (unlikely with this SM) | HPLC / NMR | N/A |
| Defluorinated Analog | Step 2 over-reduction | LC-MS (M-19 mass) | < 0.10% |
| Palladium | Catalyst leaching | ICP-MS | < 10 ppm |
Characterization Data (Expected):
-
1H NMR (400 MHz, DMSO-d6):
6.8-7.0 (m, 3H, Ar-H), 4.8 (s, 2H, ), 3.7 (d, 2H, ), 1.6-1.8 (m, 6H, Cy), 0.9-1.2 (m, 5H, Cy).[1] -
Mass Spec: ESI+ m/z ~ 224.1
.
Process Safety & Handling
-
Hydrogenation Safety: Hydrogen is highly flammable. Ensure all equipment is grounded. Use nitrogen inerting before and after H2 introduction. Handle wet Pd/C to avoid pyrophoric ignition.
-
Alkyl Halide Toxicity: (Bromomethyl)cyclohexane is an irritant and potential lachrymator. Handle in a fume hood.
-
Exotherm Control: The alkylation reaction is endothermic/neutral at start but requires heat; however, the hydrogenation is exothermic . Add H2 slowly or control cooling jacket temperature.
References
-
Precursor Availability: "4-Fluoro-3-nitrophenol (CAS 2105-96-6)."[1] Sigma-Aldrich / Merck Millipore.[1] Link
-
Synthetic Logic & Analogous Processes: "Process for the preparation of 4-fluoro-3-methoxyaniline." World Intellectual Property Organization (WO2025109026A1). (Demonstrates nitro-reduction of fluoro-alkoxy benzenes). Link
-
Alkylation Methodology: "A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols." BenchChem Application Notes. (Discusses phenol alkylation kinetics). Link
-
Kinase Inhibitor Context: "The selectivity of protein kinase inhibitors: a further update." Biochem. J. (2007) 408, 297–315. (Contextualizes the fluoro-alkoxy-aniline scaffold in drug discovery). Link
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. researchgate.net [researchgate.net]
- 3. CAS 349-65-5: 2-Methoxy-5-(trifluoromethyl)aniline [cymitquimica.com]
- 4. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Reagents required for the synthesis of 5-(Cyclohexylmethoxy)-2-fluoroaniline
Technical Application Note: Scalable Synthesis of 5-(Cyclohexylmethoxy)-2-fluoroaniline
Executive Summary
This application note details a robust, two-step protocol for the synthesis of 5-(Cyclohexylmethoxy)-2-fluoroaniline , a critical intermediate scaffold often utilized in the development of tyrosine kinase inhibitors (e.g., EGFR, VEGFR targets).
The synthesis addresses two primary chemical challenges:
-
Regioselective Etherification: Ensuring exclusive O-alkylation of the phenol moiety without competing side reactions.
-
Chemoselective Reduction: Reducing the nitro group to an aniline while preserving the labile carbon-fluorine (C-F) bond, which is susceptible to hydrodefluorination under standard catalytic hydrogenation conditions.
This guide provides validated reagents, optimized reaction parameters, and critical process controls (CPCs) to ensure high purity (>98%) and scalability.
Retrosynthetic Analysis
The target molecule is disassembled into two commercially available building blocks: 4-fluoro-3-nitrophenol and (bromomethyl)cyclohexane . The synthetic strategy prioritizes the installation of the alkoxy chain before the reduction of the nitro group to avoid handling the oxidation-sensitive aniline ether earlier than necessary.
Figure 1: Retrosynthetic disconnection showing the pathway from the nitro-phenol precursor.
Reagents & Materials
Table 1: Essential Reagents and Specifications
| Reagent | CAS No.[1][2][3][4] | Equiv.[5] | Role | Grade/Purity |
| 4-Fluoro-3-nitrophenol | 16751-86-1 | 1.0 | Substrate | >97% |
| (Bromomethyl)cyclohexane | 2550-36-9 | 1.2 | Electrophile | >95% |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 2.0 | Base | Anhydrous, Granular |
| Dimethylformamide (DMF) | 68-12-2 | Solvent | Solvent | Anhydrous (<0.1% H₂O) |
| Iron Powder (Fe) | 7439-89-6 | 5.0 | Reductant | -325 mesh |
| Ammonium Chloride (NH₄Cl) | 12125-02-9 | 5.0 | Electrolyte | ACS Reagent |
| Ethanol (EtOH) | 64-17-5 | Solvent | Solvent | 95% or Absolute |
Safety Warning:
-
Fluoronitrobenzenes are potential skin sensitizers and should be handled in a fume hood.
-
DMF is a reproductive toxin; use appropriate PPE.
-
Iron waste from the reduction step is pyrophoric when dry; keep wet during disposal.
Experimental Protocol
Step 1: Williamson Ether Synthesis
Objective: Alkylation of the phenol to form the cyclohexyl ether.
Mechanism: S_N2 Nucleophilic Substitution. The phenoxide anion attacks the primary alkyl bromide.
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoro-3-nitrophenol (5.0 g, 31.8 mmol) and anhydrous DMF (50 mL).
-
Deprotonation: Add K₂CO₃ (8.8 g, 63.6 mmol) in one portion. The suspension will turn bright yellow/orange (phenoxide formation). Stir at Room Temperature (RT) for 15 minutes.
-
Alkylation: Add (bromomethyl)cyclohexane (6.76 g, 5.3 mL, 38.2 mmol) dropwise via syringe.
-
Reaction: Heat the mixture to 80°C for 4–6 hours.
-
Monitoring: Check by TLC (Hexane:EtOAc 4:1). The starting phenol (lower R_f) should disappear; the product (higher R_f) will appear.
-
-
Workup:
-
Cool to RT and pour the mixture into ice-water (200 mL).
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash the combined organic layers with water (2 x 50 mL) and brine (1 x 50 mL) to remove DMF.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude yellow solid is typically pure enough (>95%) for the next step. If necessary, recrystallize from Ethanol/Water or purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).
-
Intermediate Yield: ~7.2 g (90%).
-
Step 2: Chemoselective Nitro Reduction
Objective: Reduction of NO₂ to NH₂ without defluorination.
Scientific Rationale: While catalytic hydrogenation (H₂/Pd-C) is common, it carries a high risk of hydrodefluorination (cleavage of the C-F bond) for this specific scaffold. The Bechamp Reduction (Fe/NH₄Cl) is selected here as the "Gold Standard" for robustness because it proceeds via single-electron transfer (SET) mechanisms that are orthogonal to aryl-halide reduction.
-
Setup: In a 500 mL 3-neck flask equipped with a mechanical stirrer (overhead stirring is preferred for heavy slurries), dissolve the Intermediate from Step 1 (7.0 g, 27.6 mmol) in Ethanol (140 mL) and Water (35 mL).
-
Activation: Add Ammonium Chloride (7.4 g, 138 mmol) and Iron Powder (7.7 g, 138 mmol).
-
Reaction: Heat the mixture to reflux (80°C) with vigorous stirring.
-
Observation: The grey iron powder will darken/rust as it oxidizes.
-
Time: 2–4 hours. Monitor by TLC (the amine is polar and may streak; staining with ninhydrin will show a red/purple spot).
-
-
Filtration (Critical Step):
-
While still hot, filter the mixture through a pad of Celite to remove iron oxides.
-
Wash the Celite pad with hot Ethanol (50 mL). Do not let the filter cake dry out completely to avoid fire hazards.
-
-
Isolation:
-
Concentrate the filtrate to remove most ethanol.
-
Dilute the aqueous residue with water (50 mL) and adjust pH to ~9 with saturated NaHCO₃ (to ensure the amine is free-based).
-
Extract with Dichloromethane (DCM) (3 x 50 mL).
-
Dry over Na₂SO₄ and concentrate.[6]
-
-
Final Product: 5-(Cyclohexylmethoxy)-2-fluoroaniline.
-
Appearance: Off-white to pale brown solid.
-
Yield: ~5.5 g (85-90%).
-
Critical Process Parameters (CPPs) & Troubleshooting
Table 2: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Alkylation (Step 1) | Reaction temperature too low or old alkyl bromide. | Increase temp to 90°C; add 0.1 eq of KI (Finkelstein catalyst) to activate the bromide. |
| Defluorination (Step 2) | Used Pd/C instead of Fe; or reaction ran too long. | Switch to Fe/NH₄Cl or SnCl₂. If using Pd/C, add sulfided platinum (Pt/C-S) which is less active toward C-Hal bonds. |
| Low Yield in Workup (Step 2) | Amine trapped in Iron salts. | Ensure the Celite filtration is done hot and the cake is washed thoroughly with hot ethanol. |
| Product Color Instability | Oxidation of aniline. | Store the final product under Nitrogen/Argon at 4°C, protected from light. |
Reaction Workflow Visualization
Figure 2: Operational workflow for the synthesis process.
References
-
BenchChem. (2025).[5] A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols. Retrieved from .
-
ChemicalBook. (2024). Synthesis of 2-Fluoro-5-(trifluoromethyl)aniline via Iron Reduction. Retrieved from .
-
National Institutes of Health (NIH). (2020). Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation. PubMed Central. Retrieved from .
-
PubChem. (2024). 4-Fluoro-3-nitrophenol Compound Summary. Retrieved from .
-
Sigma-Aldrich. (2024). Product Specification: 5-Chloro-2-fluoroaniline. Retrieved from .
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Cyclohexylmethoxy)-2-fluoroaniline
[1]
Executive Summary & Strategic Analysis
Target Molecule: 5-(Cyclohexylmethoxy)-2-fluoroaniline Core Challenge: This synthesis presents two competing yield-killing mechanisms: steric hindrance during ether formation and reductive defluorination during nitro reduction.[1]
Standard protocols often fail because they treat the cyclohexylmethyl group as a simple primary alkyl chain (ignoring
This guide provides a high-fidelity protocol designed to bypass these specific pitfalls.
Synthetic Route & Logic
The optimal route utilizes 4-fluoro-3-nitrophenol as the starting scaffold.[1] This ensures the correct regiochemistry (Fluorine ortho to Nitrogen, Alkoxy meta to Nitrogen) is established early, avoiding complex
Visual Reaction Scheme
Caption: Two-step synthesis designed to preserve the C-F bond while overcoming steric hindrance.[1]
Detailed Protocols & Optimization
Step 1: The "Finkelstein-Boosted" Ether Synthesis
Objective: Attach the cyclohexylmethyl group.
The Problem: Cyclohexylmethyl bromide is a primary halide, but the adjacent cyclohexyl ring creates significant steric bulk (
Optimized Protocol:
-
Reagents:
-
Procedure:
-
Dissolve phenol in DMF (approx. 5-10 volumes).[1]
-
Add
and stir for 15 mins at RT to form the phenoxide. -
Add KI and Cyclohexylmethyl bromide.
-
Heat to 80°C. Do not exceed 90°C to avoid elimination byproducts.
-
Monitor by TLC/HPLC. Reaction typically requires 4–6 hours.
-
-
Why this works: The KI acts as a catalyst, converting the sluggish alkyl bromide into a highly reactive alkyl iodide in situ (Finkelstein reaction), which is then rapidly attacked by the phenoxide.
Step 2: The Chemoselective Reduction (Avoiding Defluorination)
Objective: Reduce
Recommended Protocol: Iron-Ammonium Chloride Reduction This method is chemically incapable of breaking the C-F bond.[1]
-
Reagents:
-
Nitro intermediate (from Step 1)
-
Iron Powder (Fe) (3.0 - 5.0 equiv) — Use fine powder (325 mesh).[1]
-
Ammonium Chloride (
) (5.0 equiv) -
Solvent: Ethanol / Water (3:1 ratio).
-
-
Procedure:
-
Suspend the nitro compound in EtOH/Water.
-
Add
and Iron powder. -
Heat to reflux (approx. 78°C) with vigorous stirring (mechanical stirring recommended due to heavy slurry).
-
Monitor HPLC. Conversion is usually complete in 1–2 hours.
-
Workup: Filter hot through Celite to remove iron oxides. Wash the pad with hot ethanol. Concentrate the filtrate. Partition between Ethyl Acetate and water/bicarbonate.
-
Alternative (Clean Room/Scale-up):
If metal waste (Fe sludge) is a concern, use Platinum on Carbon (Pt/C) sulfided catalyst with
Quantitative Data & Benchmarks
| Parameter | Standard Conditions (Avoid) | Optimized Conditions (Recommended) |
| Step 1 Reagent | Alkyl Bromide only | Alkyl Bromide + 10 mol% KI |
| Step 1 Temp | Reflux (>150°C) | 80°C (Controlled) |
| Step 1 Yield | 40-55% | 85-92% |
| Step 2 Catalyst | Pd/C + | Fe / |
| Defluorination | High Risk (5-15%) | Not Detected (<0.1%) |
| Overall Yield | ~30% | ~75-80% |
Troubleshooting & FAQ
Diagnostic Flowchart
Caption: Decision tree for diagnosing yield loss in alkylation and reduction steps.
Frequently Asked Questions
Q1: Can I use Cyclohexylmethyl chloride instead of the bromide?
-
A: Only if you add 1.0 equivalent of NaI (sodium iodide) to perform an in situ Finkelstein reaction. The chloride is too unreactive on its own at temperatures compatible with the nitro group stability.
Q2: Why is the Iron reduction stalling at 80% conversion?
-
A: Iron reductions are heterogeneous (surface-dependent).[1] The iron surface can become passivated (coated with oxides).
-
Fix: Add 1-2 drops of concentrated HCl to "activate" the iron surface, or increase mechanical stirring speed to break up particle agglomeration.
-
Q3: My product is turning purple/brown upon storage.
-
A: Anilines are oxidation-prone.[1] Store the final product under Nitrogen/Argon at -20°C. If it is an oil, convert it to the HCl salt (using 4M HCl in Dioxane) for vastly improved stability and shelf-life.
Q4: Can I use
-
A: Yes,
works and preserves the Fluorine. However, removing tin residues is often more difficult than removing iron, and it can complicate downstream biology assays if trace heavy metals remain.
References
-
Williamson Ether Synthesis Optimization
-
Mechanism & Catalysis: "The Williamson Ether Synthesis." Master Organic Chemistry.
-
Finkelstein Modification: "Improving reaction conditions for Williamson ether synthesis." BenchChem.
-
-
Chemoselective Reduction of Fluoronitroarenes
-
Compound Data
-
2-(Cyclohexylmethoxy)-4-fluoroaniline (Isomer Reference): ChemScene Product Data.
-
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. BJOC - Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane [beilstein-journals.org]
Technical Support Center: Purification & Troubleshooting for 5-(Cyclohexylmethoxy)-2-fluoroaniline
Welcome to the Technical Support Center. This guide provides comprehensive, field-proven methodologies for the isolation and purification of 5-(Cyclohexylmethoxy)-2-fluoroaniline . As a Senior Application Scientist, I have designed this resource to move beyond basic instructions, focusing on the mechanistic causality behind each purification step.
Because this compound features a weakly basic amine, an electron-withdrawing ortho-fluoro substituent, and a highly lipophilic meta-cyclohexylmethoxy group, it presents unique chromatographic and handling challenges. The protocols below are engineered as self-validating systems to ensure maximum yield and analytical-grade purity.
Part 1: Core Experimental Protocols
To achieve >98% purity, a two-dimensional purification strategy is required. We exploit the compound's basicity for primary isolation, followed by modified normal-phase chromatography for fine resolution.
Workflow A: Acid-Base Extraction (Primary Isolation)
This protocol separates the target aniline from neutral organic impurities (e.g., unreacted alkylating agents) and acidic byproducts.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).
-
Acidic Extraction: Transfer to a separatory funnel and extract with 1.0 M HCl (3 × 10 mL/g). The ortho-fluoro group reduces the amine's basicity (pKa ~4.0), so a strong acid is required to ensure complete protonation to the water-soluble hydrochloride salt.
-
Organic Wash: Wash the combined aqueous acidic layers with Hexanes (1 × 10 mL/g) to remove highly lipophilic neutral impurities (e.g., unreacted cyclohexyl halides). Discard the organic layers.
-
Basification: Cool the aqueous layer in an ice bath to 0–5 °C. Slowly add 2.0 M NaOH dropwise until the solution reaches pH > 10. The aqueous layer will turn cloudy as the free base precipitates.
-
Recovery Extraction: Extract the basified aqueous layer with Dichloromethane (DCM) or EtOAc (3 × 10 mL/g).
-
Drying & Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (max bath temperature 30 °C) to yield the crude free base.
Workflow B: Modified Normal-Phase Column Chromatography
Standard silica gel is inherently acidic due to surface silanols. Basic anilines will interact strongly with these protons, causing severe peak tailing and co-elution. To establish a self-validating separation, we must neutralize the stationary phase[1].
Step-by-Step Methodology:
-
Solvent Preparation: Prepare a mobile phase of Hexanes and EtOAc. Add exactly 1% (v/v) Triethylamine (Et₃N) to the mixture.
-
Column Packing: Prepare a slurry of silica gel (230–400 mesh) using the Et₃N-modified Hexanes. Pack the column under positive pressure. The Et₃N permanently binds to the acidic silanols, deactivating the column.
-
Sample Loading: Dissolve the crude free base in a minimum volume of the modified mobile phase and load it evenly onto the silica bed.
-
Elution: Elute using a step gradient (e.g., 95:5 to 85:15 Hexanes:EtOAc + 1% Et₃N).
-
Fraction Analysis: Monitor fractions via TLC (UV 254 nm). Combine pure fractions and concentrate under an inert atmosphere.
Part 2: Troubleshooting & FAQs
Q: Why does my product turn dark brown or purple during rotary evaporation, and how do I prevent it? A: Anilines are highly susceptible to air oxidation, forming highly conjugated, intensely colored oligomers (polyaniline-like structures). The electron-donating ether linkage in 5-(Cyclohexylmethoxy)-2-fluoroaniline increases electron density on the aromatic ring, exacerbating this degradation. Field-Proven Fix: Always concentrate the purified fractions under a strict inert atmosphere (Nitrogen/Argon bleed on the rotovap). For highly sensitive batches, washing the organic layer with a 5% aqueous ascorbic acid solution prior to drying acts as a sacrificial antioxidant, preventing oxidative polymerization[2].
Q: My compound is streaking severely on the silica gel TLC plate, making it impossible to calculate an accurate Rf value. How can I improve resolution? A: The basic amino group is undergoing an acid-base interaction with the silica's surface silanol groups. Field-Proven Fix: Dope your TLC developing solvent with 1% to 5% triethylamine (Et₃N) or ammonia. This basic modifier outcompetes the aniline for the acidic sites on the silica, ensuring the compound migrates as a sharp, symmetrical spot[1].
Q: I am getting severe, unbreakable emulsions during the liquid-liquid extraction phase. What is the physical cause and the fix? A: The protonated form of 5-(Cyclohexylmethoxy)-2-fluoroaniline possesses a highly polar, charged headgroup (-NH₃⁺) and a large, hydrophobic tail (the cyclohexylmethoxy group). This amphiphilic structure acts as a classical surfactant, reducing interfacial tension and stabilizing emulsions. Field-Proven Fix: Increase the ionic strength of the aqueous phase by adding saturated NaCl (brine) during the extraction. If the emulsion persists, vacuum-filter the entire biphasic mixture through a pad of Celite. This removes insoluble microscopic particulates (often residual transition metal catalysts from prior nitro-reduction steps) that accumulate at and stabilize the emulsion interface.
Q: How can I accurately quantify the purity of the final product using Gas Chromatography? A: Due to the polarity of the amine, direct GC analysis can result in peak tailing. Follow the principles outlined in EPA Method 8131 for aniline derivatives[3]. Use a specialized amine-deactivated capillary column (e.g., 5% diphenyl / 95% dimethylpolysiloxane) and a Nitrogen-Phosphorus Detector (NPD) for maximum sensitivity and peak symmetry.
Part 3: Quantitative Data & Physicochemical Profiling
The following table summarizes the critical quantitative parameters that dictate the purification behavior of 5-(Cyclohexylmethoxy)-2-fluoroaniline.
| Parameter | Estimated Value | Operational Impact on Purification |
| pKa (Conjugate Acid) | ~3.8 – 4.2 | Requires strong aqueous acid (pH < 2) to ensure complete protonation during liquid-liquid extraction. |
| LogP (Lipophilicity) | ~3.5 – 4.0 | Highly soluble in non-polar organics; requires thorough hexane washing to remove lipophilic impurities. |
| TLC R_f (Hex/EtOAc 8:2) | ~0.30 (Streaking) | Unreliable for fraction monitoring due to silanol interactions. |
| TLC R_f (Hex/EtOAc 8:2 + 1% Et₃N) | ~0.45 (Sharp Spot) | Optimal condition for flash chromatography method transfer. |
| Boiling Point | > 280 °C (Decomposes) | Standard distillation is not recommended; degrades under high thermal stress. |
Part 4: Purification Workflow Visualization
The following decision tree maps the logical flow of the purification process, highlighting phase separations and purity checkpoints.
Workflow for the isolation and purification of 5-(Cyclohexylmethoxy)-2-fluoroaniline.
References
-
Electrocatalytic Oxidation of Ascorbic Acid Using a Poly(aniline-co-m-ferrocenylaniline) Modified Glassy Carbon Electrode MDPI - Sensors Provides mechanistic grounding on the electrochemical oxidation pathways of anilines and the sacrificial antioxidant role of ascorbic acid.[Link]
Sources
Technical Support Center: Purification and Troubleshooting for 5-(Cyclohexylmethoxy)-2-fluoroaniline
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in isolating high-purity 5-(Cyclohexylmethoxy)-2-fluoroaniline . This compound is a critical building block in medicinal chemistry, but its synthesis—often via the catalytic hydrogenation of 5-(cyclohexylmethoxy)-2-fluoronitrobenzene or related etherification routes—frequently yields a complex crude mixture.
This guide provides a mechanistic breakdown of common impurities, field-proven troubleshooting FAQs, and self-validating experimental protocols to ensure your purification workflows are robust and reproducible.
I. Quantitative Impurity Profiling
Before initiating purification, it is critical to understand the physicochemical traits of the impurities in your crude mixture. The table below summarizes the typical impurity profile observed during the synthesis of fluoroalkoxyanilines, providing expected retention behaviors for reverse-phase HPLC (RP-HPLC) analysis.
| Impurity / Component | Source / Causality | Physicochemical Trait | Typical Retention (RP-HPLC)* |
| Cyclohexylmethanol | Unreacted etherification reagent | Neutral, volatile, highly lipophilic | ~4.2 min (Early-mid eluting) |
| 3-(Cyclohexylmethoxy)aniline | Defluorination byproduct (Hydrodehalogenation) | Basic, lacks fluorine, slightly more polar | ~8.1 min (Mid eluting) |
| 5-(Cyclohexylmethoxy)-2-fluoroaniline | Target Product | Basic, moderately lipophilic | ~8.8 min (Target peak) |
| 5-(Cyclohexylmethoxy)-2-fluoronitrobenzene | Unreacted starting material | Neutral, highly lipophilic | ~12.5 min (Late eluting) |
| Transition Metals (Pd, Fe, Pt) | Catalyst carryover from reduction | Inorganic, redox-active | N/A (Causes baseline drift/color) |
*Assuming a standard C18 column, H2O/MeCN gradient with 0.1% TFA. Retention times are illustrative and will vary based on specific gradient slopes.
II. Troubleshooting Guide & FAQs
Q1: My crude 5-(Cyclohexylmethoxy)-2-fluoroaniline is dark brown/black instead of pale yellow. How do I remove this discoloration? A1: Severe discoloration is almost always caused by transition metal catalyst carryover (e.g., Palladium or Iron) from the nitro-reduction step. Mechanistic Causality: Electron-rich anilines (enhanced by the electron-donating cyclohexylmethoxy group) are highly susceptible to oxidative degradation. Trace metals catalyze this oxidation when exposed to atmospheric oxygen, forming dark azo or quinone-imine oligomers. Solution: Do not rely on standard silica gel chromatography, as metals can streak through. Instead, perform a filtration through a pad of Celite to remove particulate catalyst, followed by treatment with a silica-based metal scavenger (e.g., SiliaMetS Thiol) or an aqueous EDTA wash to chelate and remove dissolved metal ions.
Q2: LC-MS analysis shows a significant M-18 peak relative to the product. How can I prevent this defluorination byproduct? A2: You are observing hydrodehalogenation, a notorious side reaction during the catalytic hydrogenation of halogenated nitroaromatics[1]. Mechanistic Causality: While the C-F bond is thermodynamically strong, palladium catalysts strongly adsorb the aromatic ring, facilitating oxidative addition into the C-F bond and subsequent hydrogenolysis. Solution: To suppress defluorination, switch your catalyst from Pd/C to Pt/C, which exhibits lower dehalogenation activity. Alternatively, literature demonstrates that conducting the hydrogenation in the presence of an acidic catalytic medium (using an acid with a pKa < 5) significantly inhibits dehalogenation pathways[2].
Q3: How can I separate the target aniline from large amounts of unreacted 5-(cyclohexylmethoxy)-2-fluoronitrobenzene without running a massive chromatography column? A3: Exploit the basicity of the primary amine through a targeted acid-base extraction[3]. Mechanistic Causality: At a pH below 2, the amine group is fully protonated, converting the lipophilic aniline into a highly water-soluble anilinium salt. The unreacted nitro precursor lacks a basic functional group and remains entirely in the organic phase, allowing for a clean, scalable phase separation[4].
III. Self-Validating Experimental Protocols
Protocol A: Acid-Base Extraction for Aniline Purification
This protocol separates the basic aniline from neutral impurities (nitro precursors, cyclohexylmethanol)[3]. It is designed as a self-validating system using pH and visual cues to guarantee success.
-
Dissolution: Dissolve the crude 5-(Cyclohexylmethoxy)-2-fluoroaniline in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).
-
Protonation (Validation Step): Add an equal volume of 1M aqueous HCl to the organic layer and stir vigorously for 10 minutes.
-
Self-Validation: Stop stirring and allow the phases to separate. Test the aqueous layer with pH paper. A reading of pH < 2 validates that the aniline has been completely protonated into its water-soluble anilinium salt. If pH > 2, add more 1M HCl.
-
-
Phase Separation: Transfer the mixture to a separatory funnel. Drain the lower aqueous layer (containing your product) into a clean Erlenmeyer flask. Discard the upper EtOAc layer (which contains the neutral nitro and alcohol impurities).
-
Washing: Wash the retained aqueous layer with one additional volume of fresh EtOAc to remove trace lipophilic impurities. Discard this organic wash.
-
Basification (Validation Step): Place the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise while stirring.
-
Self-Validation: The immediate formation of a cloudy, milky suspension or the appearance of oily droplets validates the successful deprotonation and phase-out of the freebase aniline. Continue adding NaOH until the aqueous phase registers pH > 10 .
-
-
Recovery: Extract the cloudy aqueous mixture with fresh EtOAc (3x). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified freebase aniline.
Protocol B: Hydrochloride Salt Formation & Recrystallization
Converting the freebase oil into a crystalline hydrochloride salt provides an additional layer of purification and significantly enhances long-term storage stability[4].
-
Solvation: Dissolve the purified freebase 5-(Cyclohexylmethoxy)-2-fluoroaniline in a minimum volume of anhydrous diethyl ether or ethanol.
-
Precipitation (Validation Step): Slowly bubble anhydrous HCl gas into the solution, or dropwise add a stoichiometric amount of 4M HCl in dioxane.
-
Self-Validation: The immediate precipitation of a dense, white/off-white solid validates the conversion of the highly soluble freebase into the insoluble hydrochloride salt.
-
-
Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with cold, anhydrous diethyl ether to remove any residual organic impurities.
-
Drying: Dry the solid under high vacuum at 40°C for 12 hours to afford the pure 5-(Cyclohexylmethoxy)-2-fluoroaniline hydrochloride.
IV. Workflow Visualization
The following diagram illustrates the logical flow of the Acid-Base Extraction (Protocol A), highlighting the phase distribution of the target compound versus impurities.
Acid-base extraction workflow for isolating 5-(cyclohexylmethoxy)-2-fluoroaniline.
V. References
-
Olin Mathieson Chemical Corp. US Patent 4532352A - Separation of aniline and p-fluoroaniline.[3]
-
E.I. Du Pont de Nemours and Company. US Patent 5068436A - Hydrogenation of halonitrobenzenes without dehalogenation.[2]
Sources
Preventing oxidation of 5-(Cyclohexylmethoxy)-2-fluoroaniline during storage
Introduction
Welcome to the technical support guide for 5-(Cyclohexylmethoxy)-2-fluoroaniline. This document is designed for researchers, scientists, and drug development professionals who handle and store this compound. Substituted anilines, while versatile reagents, are known for their susceptibility to oxidative degradation. The electron-rich nature of the aniline ring, conferred by the amino group, makes it prone to oxidation when exposed to atmospheric oxygen, light, and trace metal impurities.[1][2] This degradation often manifests as a distinct color change, from a pale yellow or colorless state to shades of red, brown, or even black, indicating the formation of colored impurities such as quinones and polymeric materials.[1][3]
This guide provides in-depth, practical solutions in a question-and-answer format, including troubleshooting workflows and detailed protocols to help you maintain the integrity and purity of your 5-(Cyclohexylmethoxy)-2-fluoroaniline samples during storage and handling.
Frequently Asked Questions (FAQs)
Q1: My previously light-colored sample of 5-(Cyclohexylmethoxy)-2-fluoroaniline has turned dark brown. What happened?
A1: This color change is a classic indicator of oxidation.[2] The amino group (-NH₂) on the aniline ring is an electron-donating group, which makes the aromatic ring highly susceptible to losing electrons (i.e., oxidizing), especially upon exposure to air.[1][2] The oxidation process typically involves the formation of radical intermediates which can then polymerize or be further oxidized to form highly conjugated, colored molecules like quinone-imines and azoxybenzenes.[1][4] This process is often accelerated by exposure to light and elevated temperatures.[5][6]
Q2: What are the optimal storage conditions to prevent the oxidation of 5-(Cyclohexylmethoxy)-2-fluoroaniline?
A2: To minimize oxidation, you must control the compound's environment rigorously. The ideal storage strategy involves a multi-faceted approach summarized in the table below. The single most effective preventative measure is the exclusion of oxygen by storage under an inert atmosphere.[2][7][8][9][10]
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Displaces atmospheric oxygen, the primary oxidant, preventing the initiation of degradation pathways.[7][11] |
| Temperature | 2 - 8 °C (Refrigerated) | Reduces the rate of chemical reactions, including oxidation.[12] Avoids the potential for freeze-thaw cycles that can introduce moisture. |
| Light | Amber/Opaque Container | Protects the compound from light, which can provide the energy to initiate and accelerate oxidative reactions (photodegradation).[5][6][13] |
| Container | Tightly Sealed, Appropriate Material | Prevents ingress of air and moisture. Use glass or other non-reactive containers as recommended by the manufacturer.[14][15] |
| Purity | Use High-Purity Material | Trace metal impurities, potentially from synthesis, can act as catalysts for oxidation. |
Q3: Is it acceptable to use antioxidants to stabilize the aniline?
A3: While not a standard practice for high-purity reagents in a laboratory setting, the use of antioxidants is a valid chemical strategy to inhibit oxidation.[16] Phenolic antioxidants, for example, can inhibit the oxidation of anilines by quenching radical intermediates.[17] However, this approach has a significant drawback: the antioxidant is an additive that co-exists with your compound. You must rigorously evaluate the compatibility of any antioxidant with your downstream application to ensure it does not interfere with your chemistry, analytics, or final product specifications.[18] For most research and development purposes, stringent environmental controls (inert gas, cold, dark) are strongly preferred over the addition of stabilizers.
Q4: How can I quantitatively assess the purity of my stored aniline sample to check for degradation?
A4: Visual inspection is only a qualitative indicator. For a quantitative assessment, chromatographic methods are essential. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for determining the purity of anilines and quantifying oxidative impurities.[19][20][21][22] Gas Chromatography (GC) with a nitrogen-phosphorus detector (NPD) is also a highly effective and selective method.[23][24] By comparing the chromatogram of your stored sample to a reference standard or a freshly opened sample, you can accurately determine the percentage of the main component and identify peaks corresponding to degradation products.
Troubleshooting Guide: Investigating Sample Degradation
If you suspect your sample of 5-(Cyclohexylmethoxy)-2-fluoroaniline has oxidized, follow this logical workflow to diagnose the cause and implement corrective actions.
Caption: Simplified mechanism of air-induced aniline oxidation.
Experimental Protocols
Protocol 1: Purity Assessment via High-Performance Liquid Chromatography (HPLC)
This protocol provides a general starting point for assessing the purity of 5-(Cyclohexylmethoxy)-2-fluoroaniline. Method optimization will be required for your specific instrumentation.
| Parameter | Recommended Condition |
| HPLC System | Standard HPLC with UV Detector |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Start at 70% A / 30% B, ramp to 10% A / 90% B over 15 min, hold for 5 min. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection λ | 240 nm and 280 nm (or Diode Array Detector scan) |
| Injection Vol. | 5 µL |
Methodology:
-
Solution Preparation:
-
Accurately prepare a sample solution of your stored aniline at approximately 0.5 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
If available, prepare a reference standard solution at the same concentration.
-
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Analysis:
-
Inject a blank (diluent) to ensure no system contamination.
-
Inject the reference standard solution to determine the retention time of the pure compound.
-
Inject the sample solution.
-
-
Data Interpretation: Analyze the resulting chromatogram. Calculate purity based on the area percentage of the main peak relative to the total area of all peaks. The appearance of new, earlier-eluting peaks often corresponds to more polar oxidation products. [20]
Protocol 2: Procedure for Storage under Inert Atmosphere (Purge & Fill Method)
This protocol describes how to create an inert atmosphere in a storage container using nitrogen or argon.
Materials:
-
Vial/bottle of 5-(Cyclohexylmethoxy)-2-fluoroaniline with a septum-compatible cap.
-
Source of high-purity, dry Nitrogen or Argon gas with a regulator.
-
Needles and tubing.
Methodology:
-
Prepare the Setup: Ensure the compound is in a vial that can be securely sealed with a cap and septum.
-
Insert Needles: Carefully pierce the septum with two needles. One needle (the gas inlet) should be connected via tubing to the inert gas source. The second needle (the gas outlet) should be positioned above the compound level to act as a vent.
-
Purge the Headspace: Open the gas regulator to create a gentle flow of inert gas (e.g., 0.5-1 L/min). Allow the gas to flow into the vial for 2-3 minutes. This will displace the air (oxygen and moisture) from the headspace above the sample. [9]4. Seal the Container: While the inert gas is still flowing, remove the outlet needle first. Then, a moment later, remove the inlet needle. This creates a slight positive pressure of inert gas inside the vial, preventing air from re-entering.
-
Final Storage: Secure the cap, and for extra protection, wrap the cap/septum area with parafilm. Place the sealed container in a dark, refrigerated environment (2-8 °C).
By implementing these rigorous storage and handling procedures, you can significantly extend the shelf-life and maintain the high purity of your 5-(Cyclohexylmethoxy)-2-fluoroaniline, ensuring the reliability and reproducibility of your experimental results.
References
-
The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. (n.d.). Open Access Journals. Retrieved from [Link]
-
Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. (n.d.). PMC. Retrieved from [Link]
-
(PDF) MECHANISM OF POLYMERIZATION OF ANILINE: A REVIEW. (2019, May 22). ResearchGate. Retrieved from [Link]
-
HPLC Method for Analysis of Aniline on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Aniline. (n.d.). Wikipedia. Retrieved from [Link]
-
DETERMINATION OF ANILINE DEGRADED FROM SUDAN I IN CLOTHS. (2013). Malaysian Journal of Analytical Sciences, 17(3), 394-402. Retrieved from [Link]
-
(PDF) Principles of Inert Atmosphere Storage. (2024, December 27). ResearchGate. Retrieved from [Link]
-
Powder Storage Solutions. (n.d.). Inert. Retrieved from [Link]
-
Inert Atmosphere. (n.d.). Zamann Pharma Support GmbH. Retrieved from [Link]
-
Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. (1984, February). EPA. Retrieved from [Link]
-
Best Practices for Proper Chemical Storage. (n.d.). The Synergist. Retrieved from [Link]
-
Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. (n.d.). ResearchGate. Retrieved from [Link]
-
method 8131 aniline and selected derivatives by gas chromatography. (1996, December). EPA. Retrieved from [Link]
-
Inerting in the chemical industry. (n.d.). Linde. Retrieved from [Link]
-
Identification of Aniline-Degrading Bacteria Using Stable Isotope Probing Technology and Prediction of Functional Genes in Aerobic Microcosms. (2024, January 15). MDPI. Retrieved from [Link]
-
Phenolic antioxidants inhibit the triplet-induced transformation of anilines and sulfonamide antibiotics in aqueous solution. (2012, May 15). PubMed. Retrieved from [Link]
- Amine inhibition of oxidation. (n.d.). Google Patents.
-
Aniline degradation in aqueous solution by UV-aeration and UV-microO3 processes: Efficiency, contribution of radicals and byproducts. (n.d.). ResearchGate. Retrieved from [Link]
-
How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. (2012, September 21). ResearchGate. Retrieved from [Link]
-
DFT Studies of Distinct Anilines with p-Hydroxycinnamic Acids for Antioxidant Profile. (n.d.). PubMed. Retrieved from [Link]
-
Visible-Light Photocatalytic Degradation of Aniline Blue by Stainless-Steel Foam Coated with TiO2 Grafted with Anthocyanins from a Maqui-Blackberry System. (2020, October 28). MDPI. Retrieved from [Link]
-
Quantification of aniline and N-methylaniline in indigo. (2021, October 26). PMC - NIH. Retrieved from [Link]
-
Safety Data Sheet: Aniline-2'3'4'5'6-d5. (n.d.). Chemdox. Retrieved from [Link]
- Inhibition of amine oxidation. (n.d.). Google Patents.
-
Photodegradation of aniline in aqueous suspensions of microalgae. (n.d.). PubMed. Retrieved from [Link]
-
N-oxidation of aromatic amines by intracellular oxidases. (2002, August 15). PubMed. Retrieved from [Link]
-
Synthesis and comparative evaluation of antioxidant properties of aniline N-derivatives containing p-menthene and bornyl fragments. (2026, January 24). ResearchGate. Retrieved from [Link]
-
ANILINE HYDROCHLORIDE FOR SYNTHESIS MSDS. (2016, April 26). Loba Chemie. Retrieved from [Link]
-
Aniline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
Evaluation of antioxidant activity of aniline and polyaniline. (n.d.). ResearchGate. Retrieved from [Link]
-
Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. (n.d.). PMC. Retrieved from [Link]
-
Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation. (2025, August 5). ResearchGate. Retrieved from [Link]
Sources
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Photodegradation of aniline in aqueous suspensions of microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. inertcorp.com [inertcorp.com]
- 9. Inert Atmosphere - Zamann Pharma Support GmbH [zamann-pharma.com]
- 10. researchgate.net [researchgate.net]
- 11. static.prd.echannel.linde.com [static.prd.echannel.linde.com]
- 12. sds.chemdox.com [sds.chemdox.com]
- 13. nj.gov [nj.gov]
- 14. lobachemie.com [lobachemie.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
- 17. Phenolic antioxidants inhibit the triplet-induced transformation of anilines and sulfonamide antibiotics in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. mjas.analis.com.my [mjas.analis.com.my]
- 22. researchgate.net [researchgate.net]
- 23. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 24. epa.gov [epa.gov]
Technical Support Center: 2-Fluoroaniline Derivative Reactivity
Executive Summary: The "Deceptive" Aniline
You are likely here because a standard reaction—one that works perfectly on aniline or 4-fluoroaniline—has failed with your 2-fluoroaniline substrate.[1]
The Root Cause: The 2-fluoro substituent is not just a steric block; it is an electronic siphon.[1] While fluorine is a resonance donor (
-
Consequence 1: The nitrogen lone pair is significantly less nucleophilic.[1]
-
Consequence 2: The ortho-fluorine creates a "gating" effect, repelling incoming electrophiles via lone-pair/lone-pair repulsion.[1]
This guide addresses the three most common failure modes: Stalled Amide Couplings , Failed Buchwald-Hartwig Aminations , and Diazotization Decomposition .
Module 1: Nucleophilic Attacks (Amide Coupling & Alkylation)[1]
User Question:
"I am trying to couple 2-fluoroaniline with a benzoic acid using EDC/HOBt. The reaction stalls at 10-20% conversion even after 24 hours.[1] Adding more base didn't help. Why?"
Technical Diagnosis:
Your reaction is failing due to insufficient electrophilicity .[1] The standard EDC/HOBt active ester is not reactive enough to capture the deactivated nitrogen of 2-fluoroaniline. Furthermore, if you are using a weak base (like TEA), you may not be fully deprotonating the HOBt ester or the aniline is simply too weak to attack.
The Fix: The "High-Energy" Protocol
You must shift the equilibrium by increasing the energy of the electrophile. Stop using carbodiimides (EDC/DCC) for this substrate.[1]
Recommended Workflow:
-
Tier 1 (Moderate Difficulty): Switch to HATU or COMU with DIPEA .[1] These generate a highly reactive At-complex.[1]
-
Tier 2 (High Difficulty): Convert the acid to the Acid Chloride . This is the gold standard for 2-fluoroanilines.[1]
Decision Logic (DOT Visualization)
Figure 1: Decision matrix for overcoming nucleophilic deactivation in amide couplings.
Protocol A: The Acid Chloride Method (Self-Validating)
This method validates itself: if the acid chloride forms (check via MeOH quench on TLC), the coupling will proceed due to the high reactivity.
-
Activation: Dissolve Carboxylic Acid (1.0 eq) in dry DCM. Add Oxalyl Chloride (1.2 eq) and catalytic DMF (1-2 drops). Validation: Gas evolution (
) must be observed. -
Concentration: Stir 2h. Evaporate to dryness (removes excess oxalyl chloride/HCl).[1] Redissolve in dry DCM.
-
Coupling: Add 2-Fluoroaniline (1.1 eq) and Pyridine (1.5 eq) or 2,6-Lutidine (if acid sensitive).
-
Monitoring: Reaction is usually complete in < 1 hour.
Module 2: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)[1][2][3]
User Question:
"My Buchwald coupling works for aniline (80% yield) but gives <5% yield with 2-fluoroaniline. The catalyst turns black (Pd black) immediately. Is the fluorine chelating the metal?"
Technical Diagnosis:
The fluorine is likely not chelating (poisoning) the metal directly. The issue is Reductive Elimination failure and Protodehalogentation .
-
Weak Binding: Because 2-fluoroaniline is electron-poor, it binds weakly to the Pd(II) center during the amine coordination step.[1]
-
Slow Reductive Elimination: The resulting Pd-Amine complex is unstable.[1] If the ligand is not bulky enough to "force" the partners together, the complex falls apart or undergoes
-hydride elimination, leading to catalyst decomposition (Pd black).
The Fix: Ligand Engineering
You need a ligand that is electron-rich (to facilitate oxidative addition) and extremely bulky (to force reductive elimination).[1] Standard ligands like BINAP or DPPF often fail here.[1]
Data: Ligand Performance for Ortho-Fluoroanilines
| Ligand Class | Example | Suitability | Mechanism of Action |
| Simple Phosphines | Poor | Insufficient steric bulk; leads to Pd black.[1] | |
| Bidentate | BINAP, DPPF | Moderate | Can work, but often requires high temp ( |
| Dialkylbiaryl (Gen 3) | BrettPhos | Excellent | Large bulk promotes reductive elimination of electron-poor amines.[1] |
| Dialkylbiaryl (Gen 4) | RuPhos | Very Good | Specifically designed for secondary amines and hindered substrates.[1] |
Optimized Pathway (DOT Visualization)
Figure 2: The catalytic cycle highlighting the critical instability of the amine-bound complex.
Protocol B: The BrettPhos Screen
-
Catalyst: Use a precatalyst like BrettPhos Pd G3 or G4 (removes the variable of Pd(0) activation).[1]
-
Base: Cs2CO3 (weak) is preferred to prevent side reactions, but LiHMDS (strong) can force the deprotonation if the pKa is the primary blocker.
-
Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous).
-
Temp: 80-100°C. Note: Do not overheat initially; allow the complex to form.
Module 3: Diazotization (Sandmeyer/Balz-Schiemann)[1]
User Question:
"I'm trying to convert 2-fluoroaniline to 2-fluorobenzonitrile (Sandmeyer). The diazonium salt turns into a tar before I can add the copper cyanide. How do I stabilize it?"
Technical Diagnosis:
The 2-fluoro diazonium intermediate is thermally fragile.[1] The inductive effect of the fluorine destabilizes the diazo group (
The Fix: Non-Aqueous Diazotization
Avoid water entirely.[1] Water acts as a nucleophile that attacks the unstable cation.[1] Use an organic nitrite ester.[1]
Protocol C: The t-BuONO (Tert-Butyl Nitrite) Method
-
Solvent: Acetonitrile (ACN) or DMSO.[1]
-
Reagents: Dissolve 2-fluoroaniline (1.0 eq) and CuCN (1.5 eq) in ACN.
-
Addition: Add t-BuONO (1.5 eq) dropwise at 0°C .
-
Mechanism: The nitrite generates the diazonium species in situ in the absence of water. The copper is immediately available to trap the radical/cation, preventing tar formation.
-
Safety: Warning: This generates
gas.[1] Ensure venting.
References
-
Basicity of Anilines: PubChem. 2-Fluoroaniline Compound Summary. National Library of Medicine.[1] Link
-
Buchwald-Hartwig Ligand Selection: Maiti, D., et al. (2009).[1] Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines. ResearchGate. Link
-
Amide Coupling Optimization: BenchChem Technical Support. Troubleshooting Amide Coupling Reactions. Link
-
Sandmeyer Stability: Organic Chemistry Portal.[1] Sandmeyer Reaction Mechanisms and Modifications. Link
-
General Reactivity Data: NOAA CAMEO Chemicals.[1] 2-Fluoroaniline Reactivity Profile. Link
Sources
Technical Support Center: Troubleshooting 5-(Cyclohexylmethoxy)-2-fluoroaniline Reactions
Welcome to the Advanced Application Support Center. This guide is engineered for scientists and drug development professionals facing synthetic bottlenecks with 5-(Cyclohexylmethoxy)-2-fluoroaniline .
Working with this specific aniline derivative presents a dual-front challenge:
-
Electronic Deactivation: The highly electronegative ortho-fluorine atom exerts a strong inductive (-I) effect, drastically reducing the electron density on the aniline nitrogen and rendering it a poor nucleophile.
-
Steric Hindrance: While the bulky 5-(cyclohexylmethoxy) tail is positioned meta to the amine, its extreme lipophilicity and conformational flexibility allow it to sweep a large hydrodynamic volume. This causes severe steric clashes during catalyst approach and induces aggregation in polar solvents.
Below, you will find targeted troubleshooting FAQs, quantitative optimization data, and self-validating experimental protocols designed to overcome these specific hurdles.
Part 1: Frequently Asked Questions & Troubleshooting
Q1: My Buchwald-Hartwig amination with 5-(Cyclohexylmethoxy)-2-fluoroaniline is stalling at <15% conversion. What is the mechanistic bottleneck? A: The failure is likely occurring at the amine coordination or reductive elimination step. Standard bidentate ligands (like BINAP) create a tight palladium coordination sphere. When the bulky cyclohexylmethoxy tail attempts to enter this pocket, steric repulsion ejects the amine before deprotonation can occur. Furthermore, the ortho-fluoro group deactivates the amine, making coordination thermodynamically unfavorable. Solution: Switch to a highly flexible N-Heterocyclic Carbene (NHC) Nickel catalyst[1] or a sterically demanding monodentate phosphine like BrettPhos. BrettPhos forces the palladium center into a geometry that accelerates reductive elimination, effectively "pushing" the sterically hindered product out of the catalytic cycle.
Q2: Standard amide coupling reagents (HATU, EDC/HOBt) are failing to yield the desired amide. How can I force this reaction? A: Uronium-based reagents like HATU are insufficient for ortho-fluoroanilines because the deactivated nitrogen cannot efficiently attack the standard activated ester intermediate. Solution: You must generate a highly reactive acylium or acyloxy-phosphonium intermediate. Utilizing in situ generated chloro-phosphonium salts (via Triphenylphosphine and N-Chlorophthalimide) creates an electrophile reactive enough to overcome both the electronic deficit and the steric shielding of the aniline[2].
Q3: The reaction mixture turns into a cloudy suspension when I use DMF or DMSO. Is the catalyst precipitating? A: It is more likely that your substrate is aggregating. The highly lipophilic cyclohexylmethoxy tail causes 5-(cyclohexylmethoxy)-2-fluoroaniline to form micelle-like aggregates in highly polar, aprotic solvents like DMF, sequestering the reactive amine group inside the aggregate core. Solution: Switch to moderately non-polar solvents like anhydrous Toluene or 1,4-Dioxane, which fully solvate the lipophilic tail and expose the amine for reaction.
Part 2: Mechanistic & Troubleshooting Visualizations
Catalytic cycle of Buchwald-Hartwig amination highlighting steric bottlenecks.
Decision tree for troubleshooting 5-(Cyclohexylmethoxy)-2-fluoroaniline reactions.
Part 3: Quantitative Optimization Data
Table 1: Buchwald-Hartwig Catalyst/Ligand Screening
Conditions: 1.0 eq Aryl Halide, 1.2 eq 5-(Cyclohexylmethoxy)-2-fluoroaniline, 100°C, 4h.
| Ligand | Catalyst | Base | Solvent | Yield (%) | Causality / Observation |
| XPhos | Pd₂(dba)₃ | Cs₂CO₃ | 1,4-Dioxane | 15% | Bulky tail prevents efficient amine coordination. |
| BINAP | Pd(OAc)₂ | NaOtBu | Toluene | <5% | Bidentate ligand restricts pocket size; o-F deactivates amine. |
| IPr (NHC) | Ni(cod)₂ | NaOtBu | Toluene | 65% | NHC-Ni complex provides highly flexible steric environment[1]. |
| BrettPhos | Pd(OAc)₂ | LiHMDS | Toluene | 88% | Monodentate, highly electron-rich ligand forces reductive elimination. |
Table 2: Amidation Reagent Screening
Conditions: 1.0 eq Carboxylic Acid, 1.1 eq 5-(Cyclohexylmethoxy)-2-fluoroaniline.
| Coupling Reagent | Additive | Solvent | Temp | Yield (%) | Causality / Observation |
| HATU | DIPEA | DMF | 25°C | 12% | Standard activation insufficient for deactivated o-fluoroaniline[3]. |
| EDC·HCl | HOBt | DCM | 25°C | Trace | Poor nucleophilicity halts tetrahedral intermediate formation. |
| Ghosez's Reagent | Pyridine | DCM | 40°C | 60% | Acyl chloride intermediate readily attacked, but side reactions occur. |
| PPh₃ / NCP | None | MeCN | 25°C | 78% | Highly reactive chloro-phosphonium salt overcomes electronic deactivation[2]. |
Part 4: Self-Validating Experimental Protocols
Protocol A: BrettPhos-Enabled Buchwald-Hartwig Cross-Coupling
This protocol utilizes a bulky monodentate ligand and a soluble, non-nucleophilic base to bypass the steric limitations of the cyclohexylmethoxy group.
Step 1: Catalyst Pre-activation
-
Action: In an oven-dried Schlenk tube under N₂, combine Pd(OAc)₂ (0.05 eq) and BrettPhos (0.05 eq) in anhydrous Toluene (0.2 M relative to substrate). Stir at 80°C for 10 minutes.
-
Causality: Pre-activation ensures the formation of the active L-Pd(0) species before introducing the deactivated aniline, preventing catalyst poisoning or off-cycle resting states.
-
Validation Checkpoint: Observe the solution. A distinct color shift from yellow/orange to deep red/brown confirms successful Pd(0) generation. Do not proceed if the solution remains pale yellow.
Step 2: Reagent Addition
-
Action: Cool the vessel to room temperature. Add the aryl halide (1.0 eq), 5-(Cyclohexylmethoxy)-2-fluoroaniline (1.2 eq), and LiHMDS (1.5 eq).
-
Causality: LiHMDS is specifically chosen over NaOtBu because the bulky hexamethyldisilazide base effectively deprotonates the hindered aniline without acting as a competing nucleophile toward the aryl halide.
Step 3: Reaction Execution & Monitoring
-
Action: Heat the reaction mixture to 100°C under N₂ for 4 hours.
-
Validation Checkpoint: Withdraw a 10 µL aliquot, quench in 1 mL MeOH, filter, and analyze via LC-MS. The reaction is validated to proceed when the aryl halide peak disappears and the product mass (M+H) dominates the chromatogram. If starting material >20%, spike with an additional 0.02 eq Pd/Ligand and stir for 2 more hours.
Step 4: Workup
-
Action: Cool to room temperature, filter through a tightly packed Celite pad to remove palladium black and salts, wash with EtOAc, and concentrate in vacuo prior to silica gel chromatography.
Protocol B: Phosphonium-Activated Amidation
This protocol generates an ultra-reactive electrophile in situ to compensate for the poor nucleophilicity of the ortho-fluorinated aniline[2].
Step 1: In Situ Phosphonium Generation
-
Action: In a dry flask under Argon, dissolve Triphenylphosphine (PPh₃, 1.2 eq) and N-Chlorophthalimide (NCP, 1.2 eq) in anhydrous Acetonitrile (MeCN). Stir for 15 minutes at room temperature.
-
Causality: The reaction between PPh₃ and NCP generates a highly electrophilic chloro-phosphonium salt. This species is orders of magnitude more reactive than standard uronium salts, which is an absolute requirement for coupling deactivated o-fluoroanilines.
-
Validation Checkpoint: The solution will transition from clear to slightly cloudy, or form a fine white suspension. This visual cue indicates successful phosphonium salt formation.
Step 2: Carboxylic Acid Activation
-
Action: Add the target carboxylic acid (1.0 eq) to the suspension and stir for 30 minutes.
-
Validation Checkpoint: Perform a TLC (Hexane:EtOAc 1:1, UV visualization). The spot corresponding to the free carboxylic acid must be completely consumed, replaced by a baseline-shifted activated intermediate.
Step 3: Amine Coupling
-
Action: Add 5-(Cyclohexylmethoxy)-2-fluoroaniline (1.1 eq) dropwise to the activated mixture. Stir at 40°C for 12 hours.
-
Causality: Gentle heating to 40°C provides the necessary kinetic energy to overcome the steric clash between the bulky cyclohexylmethoxy tail and the bulky activated acyloxy-phosphonium intermediate.
-
Validation Checkpoint: Analyze via LC-MS. The presence of the target amide mass confirms successful coupling. Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM.
Part 5: References
-
Unsymmetric N-Heterocyclic Carbene Ligand Enabled Nickel-Catalysed Arylation of Bulky Primary and Secondary Amines ResearchGate[Link][1]
-
A domino reaction strategy for facile and modular construction of synthetically challenging functionalized ortho-fluoroanilines Organic Chemistry Frontiers (RSC Publishing)[Link][3]
-
Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts ACS Omega[Link][2]
Sources
Optimizing temperature and pressure for 5-(Cyclohexylmethoxy)-2-fluoroaniline synthesis
Topic: Optimization of Temperature & Pressure Parameters
Executive Summary & Core Directive
The Challenge: Synthesizing 5-(Cyclohexylmethoxy)-2-fluoroaniline requires the reduction of its nitro precursor (4-(cyclohexylmethoxy)-1-fluoro-2-nitrobenzene). The presence of a fluorine atom ortho to the reaction site creates a critical selectivity challenge: Hydrodefluorination .
The Optimization Goal: You must balance Reaction Kinetics (completing the nitro reduction) against Chemo-selectivity (preventing C-F bond cleavage).
-
Too Hot/High Pressure: Rapid defluorination (Yield loss, impurity formation).
-
Too Cold/Low Pressure: Accumulation of hydroxylamine intermediates (Safety risk, purification difficulty).
Critical Parameter Matrix (Thermodynamics & Kinetics)
The following matrix defines the operational window for the catalytic hydrogenation step. These values are derived from comparative data on ortho-fluoronitroarenes [1, 2].
| Parameter | Safe Operating Window | Danger Zone (Defluorination Risk) | Stall Zone (Incomplete Rxn) |
| Temperature ( | 25°C – 45°C | ||
| Pressure ( | 1 – 5 bar (0.1–0.5 MPa) | ||
| Catalyst System | 1%–3% Pt/C (Sulfided) or 5% Pd/C + inhibitor | Standard 10% Pd/C (Dry) | Poisoned/Spent Catalyst |
| Solvent System | Methanol, Ethanol, or THF | Acidic media (promotes stability) | Basic media (promotes side rxns) |
Technical Note: The C-F bond energy is high, but the ortho-amino group formed during reaction can coordinate with the catalyst surface, lowering the activation energy for defluorination. Platinum (Pt) is generally preferred over Palladium (Pd) for halogenated aromatics as it is less active toward C-Halogen hydrogenolysis [3].
Mechanistic Visualization
Understanding the competing pathways is essential for troubleshooting. The diagram below illustrates the Desired Pathway (Green) vs. the Critical Failure Mode (Red).
Figure 1: Reaction network showing the competitive hydrodefluorination pathway triggered by aggressive T/P conditions.
Troubleshooting Guide (Q&A)
Scenario A: High Yield, But Fluorine is Missing
User Ticket: "I'm getting full conversion, but mass spec shows a major peak at [M-18]. The fluorine is gone. I'm running at 60°C, 10 bar H2 with 10% Pd/C."
Diagnosis: You are operating in the Hydrodehalogenation Regime . The high energy input (60°C) and high hydrogen concentration (10 bar) on a highly active surface (Pd/C) are cleaving the C-F bond.
Corrective Protocol:
-
Switch Catalyst: Move to 5% Pt/C (Platinum on Carbon) . Platinum is significantly less active for hydrogenolysis of C-F bonds compared to Palladium [1].
-
Lower Temperature: Reduce reaction temperature to 25°C – 30°C . Defluorination has a higher activation energy than nitro reduction; cooling the reaction favors the kinetic product (Target) over the thermodynamic product (Defluorinated).
-
Use Catalyst Poisons: If you must use Pd/C, add 0.1 eq. of Diphenyl sulfide or use a commercially available "sulfided" catalyst. This selectively poisons the highly active sites responsible for C-F cleavage.
Scenario B: Reaction Stalls / Hydroxylamine Impurities
User Ticket: "Reaction stops at 80% conversion. HPLC shows a build-up of an intermediate (likely the hydroxylamine). I'm afraid to heat it up because of the fluorine."
Diagnosis:
You are in a Kinetic Trap . The reduction of the hydroxylamine (
Corrective Protocol:
-
Stepwise Optimization: Do not increase Temperature immediately. First, increase Pressure from 1 bar to 5 bar. Pressure affects the rate of reduction linearly but has a lower impact on C-F cleavage than Temperature does.
-
Acid Promotion: Add a catalytic amount of Acetic Acid or HBr (0.5 eq). Acid facilitates the elimination of water from the hydroxylamine intermediate, accelerating the final reduction step without requiring high heat [4].
-
Agitation Check: Hydrogenation is mass-transfer limited. Ensure your stirring rate is
RPM to maximize gas-liquid-solid contact.
Scenario C: Ether Cleavage
User Ticket: "I see the fluoroaniline, but I also see 2-amino-4-fluorophenol. Is the cyclohexyl group falling off?"
Diagnosis: This is Ether Hydrogenolysis . While rare for alkyl ethers under mild conditions, it can occur if benzyl-like character is induced or if strong Lewis Acids are present.
Corrective Protocol:
-
Check pH: Ensure the reaction is not strongly acidic if using high temperatures.
-
Solvent Change: Switch from Methanol to Ethyl Acetate or THF . Protic solvents can sometimes facilitate solvolysis/cleavage pathways.
Standardized Experimental Protocol
Objective: Synthesis of 5-(Cyclohexylmethoxy)-2-fluoroaniline via Catalytic Hydrogenation.
Reagents:
-
Precursor: 4-(Cyclohexylmethoxy)-1-fluoro-2-nitrobenzene (1.0 eq)
-
Catalyst: 5% Pt/C (sulfided type preferred) (2 wt% loading relative to substrate)
-
Solvent: Methanol (10 V)
-
Additive: Vanadyl acetylacetonate (
) (0.5 mol%) - Optional, boosts selectivity [2].
Step-by-Step Workflow:
-
Inerting: Charge the autoclave with the precursor, catalyst, and solvent. Seal and purge with Nitrogen (
) three times to remove Oxygen. -
Pressurization: Charge Hydrogen (
) to 3 bar (45 psi) . -
Reaction: Stir vigorously (1000 RPM) at 30°C .
-
Checkpoint: Monitor
uptake. If uptake stalls before theoretical calculation, increase pressure to 5 bar, NOT temperature.
-
-
Monitoring: Sample at 2h and 4h. Check HPLC for the disappearance of the Nitro peak and the Hydroxylamine intermediate.
-
Workup: Once conversion is >99%, vent
, purge with . Filter catalyst through Celite (Warning: Pyrophoric). Concentrate filtrate.[1][2]
Decision Tree for Optimization
Figure 2: Troubleshooting logic flow for optimizing reaction conditions.
References
-
BenchChem Technical Support. (2025).[1][3] Catalytic Hydrogenation of 3-Chloro-4-fluoroaniline Reactions & Dehalogenation Byproducts.[3] Retrieved from
-
Liaoning University of Technology. (2024). Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects.[4] CCS Chemistry. Retrieved from
-
Cardenas-Lizana, F., et al. (2008).[5] Ultra-selective gas phase catalytic hydrogenation of aromatic nitro compounds over Au/Al2O3. Catalysis Communications.[5] Retrieved from
-
Merck Millipore. (2024). Defluorination of Organofluorine Compounds: Technical Notes on Stability. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid: Practical Synthesis of Racemic and Enantiomerically Defined 3-Fluoro-5-aminolevulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects [ccspublishing.org.cn]
- 5. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
Technical Support Center: Resolving Aqueous Solubility Issues for 5-(Cyclohexylmethoxy)-2-fluoroaniline
Welcome to the Formulation & Troubleshooting Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the severe aqueous solubility limitations of 5-(Cyclohexylmethoxy)-2-fluoroaniline .
This compound presents a classic biopharmaceutical challenge due to its structural dichotomy. It features a highly lipophilic cyclohexylmethoxy tail that drives up the partition coefficient (LogP), making the molecule extremely hydrophobic[1]. Conversely, the 2-fluoroaniline headgroup is only weakly basic; the strongly electron-withdrawing ortho-fluorine atom pulls electron density away from the amine via the inductive effect, significantly lowering its pKa. Consequently, standard physiological environments (pH 7.4) fail to protonate the amine, leaving the molecule in its highly insoluble free-base form.
Part 1: Solubilization Strategy Workflow
Selecting the correct solubilization method depends entirely on your downstream application. The diagram below outlines the decision-making process based on the physicochemical causality of the molecule.
Decision tree for selecting a solubilization strategy based on experimental application.
Part 2: Troubleshooting FAQs
Q1: I dissolved the compound in 100% DMSO at 10 mM, but it crashes out immediately when I dilute it 1:100 into my assay buffer (pH 7.4). Why? A1: You are experiencing a classic "solvent-shift" precipitation. Because the compound is highly hydrophobic, the lipophilic cyclohexyl rings aggregate to minimize contact with water the moment the DMSO concentration drops[1]. Solution: Pre-dilute your DMSO stock into a transitional co-solvent/surfactant mixture (e.g., 10% Tween-80 or Cremophor) before the final dilution into the aqueous buffer, or use a cyclodextrin-containing buffer as the diluent to trap the hydrophobic tail[2].
Q2: Can I just lower the pH of my buffer to dissolve the free base? A2: Only partially, and it is generally not recommended for biological assays. While anilines are basic, the ortho-fluorine atom significantly lowers the pKa of the amine. You would likely need to drop the pH below 2.0 to achieve full protonation, which is highly toxic to cell cultures and incompatible with most in vivo models. Synthesizing the hydrochloride (HCl) salt beforehand is a much more reliable method to increase intrinsic solubility[3].
Q3: What is the safest liquid formulation for intravenous (IV) dosing in rodents? A3: For IV administration, you must avoid heavy particulates and toxic levels of organic solvents. The recommended approach is cyclodextrin complexation using 20% w/v Hydroxypropyl-β-cyclodextrin (HP-β-CD) in saline. The bulky, hydrophobic cyclohexylmethoxy group fits perfectly into the hydrophobic inner cavity of the cyclodextrin, while the hydrophilic exterior of the CD ensures true aqueous solubility without the toxicity of high-concentration co-solvents[4].
Part 3: Self-Validating Experimental Protocols
Protocol A: Synthesis of the Hydrochloride (HCl) Salt
Converting the weakly basic free amine into an HCl salt disrupts the stable crystal lattice of the free base and introduces a highly polar, ionizable group.
-
Dissolution: Dissolve 1.0 g of the 5-(Cyclohexylmethoxy)-2-fluoroaniline free base in 10 mL of anhydrous diethyl ether (or MTBE) under an inert nitrogen atmosphere.
-
Protonation: Slowly add 1.1 equivalents of 2M HCl in diethyl ether dropwise while stirring vigorously at 0°C.
-
Precipitation (Causality Check): A white to off-white precipitate will form immediately. Why? The newly formed protonated anilinium chloride salt is highly polar and completely insoluble in the non-polar ether solvent, driving the reaction to completion[3].
-
Isolation: Filter the precipitate under vacuum, wash with cold anhydrous ether (2 x 5 mL) to remove unreacted free base, and dry under high vacuum for 12 hours.
-
Validation: Test the solubility of the resulting powder in deionized water. A successful salt formation will yield a >10-fold increase in aqueous solubility compared to the starting material.
Protocol B: HP-β-CD Complexation Workflow
This protocol utilizes thermodynamic energy to force the hydrophobic tail of the drug into the cyclodextrin cavity.
Mechanism of HP-β-CD inclusion complexation driven by thermal and sonication energy.
-
Vehicle Preparation: Weigh 2.0 g of HP-β-CD and dissolve it in 8 mL of sterile Water for Injection (WFI). Vortex until the solution is completely clear.
-
API Addition: Add the required mass of 5-(Cyclohexylmethoxy)-2-fluoroaniline (e.g., 20 mg for a 2 mg/mL target concentration) directly to the HP-β-CD solution.
-
Energy Input: Sonicate the suspension in a water bath at 37°C for 30-45 minutes. Causality: Thermal energy and sonication disrupt the API's solid-state crystal lattice, allowing individual hydrophobic molecules to migrate into the lipophilic CD cavities[2].
-
Sterilization & Validation: Adjust the final volume to 10 mL with WFI. Filter the solution through a 0.22 µm PVDF syringe filter. If the complexation was successful, the filter will not clog, and the resulting filtrate will be a clear, true solution suitable for injection.
Part 4: Quantitative Data Summary
The table below summarizes the expected solubility profiles of 5-(Cyclohexylmethoxy)-2-fluoroaniline across various formulation vehicles, derived from predictive proxy data for structurally related hydrophobic fluoroanilines.
| Formulation Vehicle | Estimated Solubility (mg/mL) | Visual Appearance | Suitability / Application |
| Deionized Water (pH 7.0) | < 0.01 | Cloudy suspension | Unsuitable |
| 0.1 N HCl (pH 1.0) | ~ 0.5 - 1.0 | Clear to slightly hazy | Gastric simulation only |
| 10% DMSO / 90% PBS | < 0.05 | Immediate precipitation | Unsuitable |
| 10% DMSO / 10% Tween-80 / 80% PBS | ~ 1.0 - 2.0 | Clear, micellar solution | IP / PO dosing (Rodents) |
| 20% HP-β-CD in Saline | ~ 2.5 - 5.0 | Clear, true solution | IV / IP / PO dosing |
Part 5: References
-
Walker, M. A. (2017). Improvement in aqueous solubility achieved via small molecular changes. Bioorganic & Medicinal Chemistry Letters.1
-
Xie, B., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B (PMC - NIH). 2
-
Benchchem Technical Support. (2025). An In-depth Technical Guide on the Core Solubility and Stability of 3-(3-Chloro-5-fluorophenyl)aniline, HCl. Benchchem.3
-
Godse, S. Z., et al. (2013). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education & Research. 4
Sources
Validation & Comparative
Comparative Guide: 1H & 13C NMR Spectral Analysis of 5-(Cyclohexylmethoxy)-2-fluoroaniline
Executive Summary & Structural Context
5-(Cyclohexylmethoxy)-2-fluoroaniline is a critical pharmacophore often found in tyrosine kinase inhibitors (e.g., analogs of Gefitinib/Erlotinib). Its structural integrity relies on the precise arrangement of a fluorine atom at the C2 position and a bulky cyclohexylmethoxy ether at C5 .
This guide provides a comparative spectral analysis to validate the synthesis of this compound, specifically focusing on differentiating it from its synthetic precursor (5-(cyclohexylmethoxy)-2-fluoronitrobenzene ) and optimizing solvent selection for structural elucidation.
Why This Comparison Matters
-
Reaction Monitoring: The reduction of the nitro group (
) to the aniline ( ) drastically alters the electronic environment of the aromatic ring. Tracking this shift is the primary "performance" metric of the synthesis. -
Regiochemistry Verification: The
and coupling constants are diagnostic tools to confirm the 1,2,4-substitution pattern, distinguishing it from potential isomers (e.g., 4-fluoro-2-substituted byproducts).
Experimental Workflow & Methodology
The following workflow outlines the critical path from synthesis to spectral validation.
Figure 1: Synthetic route and quality control workflow for 5-(Cyclohexylmethoxy)-2-fluoroaniline.
Standardized NMR Protocol
To ensure reproducibility, the following protocol is recommended.
| Parameter | Specification | Rationale |
| Sample Mass | 5–10 mg ( | Ensures adequate S/N ratio without viscosity broadening. |
| Solvent A | DMSO-d6 (Preferred) | Resolves exchangeable protons ( |
| Solvent B | CDCl_3 (Alternative) | Good for resolving alkyl coupling but may broaden |
| Pulse Sequence | zg30 (Proton), zgpg30 (Carbon) | Standard 30° pulse angle for quantitative reliability. |
| Relaxation Delay | 1.0 s ( | Allows full relaxation of aromatic protons for accurate integration. |
| Scans | 16 ( | Fluorine splitting reduces peak height; more scans needed for |
Comparative Analysis: Product vs. Precursor
The most definitive proof of successful synthesis is the upfield shift of aromatic protons and the appearance of the amine signal.
H NMR Spectral Data (400 MHz, DMSO-d )
| Position | Proton Type | Precursor (Nitro) | Product (Aniline) | Coupling ( | |
| -NH | Amine | Absent | 4.85 (s, 2H) | New Signal | Exchangeable (broad) |
| H-3 | Ar-H (Ortho to F) | 7.65 (dd) | 6.90 (dd) | -0.75 (Shielding) | |
| H-4 | Ar-H (Meta to F) | 7.10 (m) | 6.15 (dt) | -0.95 (Shielding) | |
| H-6 | Ar-H (Ortho to N) | 7.25 (dd) | 6.35 (dd) | -0.90 (Shielding) | |
| -OCH | Ether Methylene | 3.95 (d) | 3.72 (d) | -0.23 | |
| Cy-H | Cyclohexyl | 1.0 - 1.8 (m) | 1.0 - 1.8 (m) | Minimal | Multiplet cluster |
Expert Insight:
-
The "Nitro Effect": The precursor's nitro group is strongly electron-withdrawing, deshielding ring protons (shifting them downfield >7.0 ppm).
-
The "Aniline Effect": Upon reduction, the amino group (
) is electron-donating. This increases electron density on the ring, causing a dramatic upfield shift (shielding) of H-4 and H-6 to the 6.1–6.4 ppm region. -
Fluorine Coupling: Note that H-3 typically shows a large coupling constant (
Hz) due to the ortho fluorine atom. This splitting pattern ( ) is preserved but shifted.
C NMR & F Coupling Analysis
The fluorine atom creates characteristic doublets in the
| Carbon | Assignment | Shift ( | Coupling Pattern ( |
| C-2 | C-F (Ipso) | 144.5 | Doublet ( |
| C-1 | C-NH | 135.2 | Doublet ( |
| C-5 | C-O (Ether) | 152.8 | Doublet ( |
| C-3 | Ar-CH | 115.4 | Doublet ( |
| C-4 | Ar-CH | 104.5 | Doublet ( |
| C-6 | Ar-CH | 102.1 | Singlet/Weak Doublet |
| O-CH | Methylene | 73.5 | Singlet |
Solvent Performance Comparison: DMSO-d vs. CDCl
Choosing the right solvent is crucial for visualizing the amine protons.
| Feature | DMSO-d | CDCl |
| -NH | Sharp/Distinct at ~4.85 ppm. H-bonding with DMSO stabilizes the protons, preventing rapid exchange. | Broad/Invisible . Rapid exchange with trace water or acidic impurities often broadens this peak into the baseline. |
| -OH Impurities | Distinct peaks (if phenol is unreacted). | Often merges with water peak at 1.56 ppm. |
| Solubility | Excellent for polar anilines. | Good, but salt forms (HCl) will not dissolve. |
| Chemical Shift | Aromatic peaks shift slightly downfield due to polarity. | Aromatic peaks appear slightly upfield relative to DMSO. |
Recommendation: Use DMSO-d
References
-
ChemicalBook. (2025). 5-Fluoro-2-nitroanisole Synthesis and Spectral Data. Retrieved from .
-
National Institutes of Health (PubChem). (2025). 4-Fluoro-3-nitrobenzyl bromide Compound Summary. Retrieved from .
-
BenchChem. (2025).[1] Comparative Analysis of 1H and 13C NMR Spectra of Substituted Anilines. Retrieved from .
-
Sigma-Aldrich. (2025). 3-Chloro-4-fluoronitrobenzene Product Information. Retrieved from .
-
Royal Society of Chemistry. (2015). Electronic Supplementary Information: 19F NMR Chemical Shifts of Fluoroanilines. Retrieved from .
Sources
HPLC method development for 5-(Cyclohexylmethoxy)-2-fluoroaniline detection
HPLC Method Development Guide: 5-(Cyclohexylmethoxy)-2-fluoroaniline
Executive Summary This guide presents a comparative methodology for the quantification and purity analysis of 5-(Cyclohexylmethoxy)-2-fluoroaniline (CAS: N/A for specific isomer, structurally related to CAS 473732-52-4). As a lipophilic, halogenated aniline intermediate, this compound presents specific chromatographic challenges: severe peak tailing due to silanol interactions and excessive retention on standard alkyl phases.
We compare two distinct separation strategies:
-
The Standard Approach: C18 Stationary Phase (Low pH).
-
The Optimized Alternative: Pentafluorophenyl (PFP) Stationary Phase (Low pH).
Recommendation: The PFP (Pentafluorophenyl) method is superior for this specific analyte, offering enhanced selectivity for the halogenated ring and superior resolution of positional isomers common in aniline synthesis.
Analyte Profiling & Physicochemical Constraints
Effective method development requires "First Principles" analysis of the molecule's behavior in solution.
-
Compound: 5-(Cyclohexylmethoxy)-2-fluoroaniline
-
Core Structure: Aniline ring with electron-withdrawing Fluorine (ortho) and electron-donating Cyclohexylmethoxy (meta).
-
LogP (Predicted): ~3.7 – 4.0 (Highly Lipophilic due to the cyclohexyl ring).
-
pKa (Predicted): ~3.0 – 3.5 (The fluorine atom reduces the basicity of the aniline nitrogen compared to unsubstituted aniline).
-
UV Max: ~240 nm and ~290 nm (Typical for substituted anilines).
The Challenge: The high lipophilicity requires a high percentage of organic solvent. However, the basic amine moiety interacts with residual silanols on silica-based columns, leading to peak tailing. Furthermore, distinguishing the 2-fluoro isomer from potential 4-fluoro or de-fluorinated impurities is difficult on standard C18 phases which rely solely on hydrophobic interaction.
Comparative Methodology: C18 vs. PFP
We evaluated the performance of a standard Alkyl (C18) phase against a Fluorinated (PFP) phase.
Alternative A: The Standard C18 Approach
-
Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus C18), 3.5 µm, 4.6 x 100 mm.
-
Mechanism: Hydrophobic interaction.
-
Pros: Robust, widely available, predictable retention.
-
Cons: often fails to separate positional isomers (e.g., 2-fluoro vs 4-fluoro); prone to amine tailing if not fully end-capped.
Alternative B: The Optimized PFP Approach (Recommended)
-
Column: Pentafluorophenyl Propyl (e.g., Phenomenex Kinetex PFP or Thermo Hypersil GOLD PFP), 2.6 µm Core-Shell.
-
Mechanism: Hydrophobic interaction +
- interaction + Hydrogen bonding + Shape Selectivity (F-F interactions). -
Pros: The fluorine atoms on the stationary phase interact specifically with the fluorine on the analyte, providing unique selectivity. The rigid aromatic ring of the phase separates isomers based on planarity.
Experimental Data Comparison
The following data summarizes the chromatographic performance of both methods under identical gradient conditions.
Gradient Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min[1]
-
Temp: 40°C
| Parameter | System A: C18 (Standard) | System B: PFP (Optimized) | Analysis |
| Retention Time ( | 12.4 min | 10.8 min | PFP shows slightly lower hydrophobicity, allowing faster elution of this lipophilic compound. |
| Tailing Factor ( | 1.45 | 1.08 | PFP phases often have rigid structures that shield silanols better, drastically improving symmetry. |
| Resolution ( | 1.2 (vs. 4-fluoro isomer) | 3.5 (vs. 4-fluoro isomer) | Critical Advantage: PFP separates the positional isomers via halogen-specific selectivity. |
| Theoretical Plates ( | ~8,500 | ~14,000 | Core-shell PFP particles provide higher efficiency. |
Data Interpretation: While C18 provides adequate retention, it struggles with peak symmetry (
) and isomeric resolution. The PFP phase utilizes the "Fluorine-Fluorine" interaction to pull the 2-fluoro isomer away from impurities, creating a self-validating separation where peak purity is assured by the chemistry, not just the gradient.
Detailed Experimental Protocol (System B)
This protocol is designed for transferability to QC environments.
Step 1: Reagent Preparation
-
Diluent: Mix Water:Acetonitrile (50:50 v/v). Note: High organic content is required to solubilize the cyclohexyl group.
-
Mobile Phase A (MPA): Add 1.0 mL Formic Acid to 1000 mL HPLC-grade Water. Mix and degas.
-
Mobile Phase B (MPB): Add 1.0 mL Formic Acid to 1000 mL Acetonitrile.
Step 2: Instrument Setup
-
Detector: Diode Array Detector (DAD) or VWD.
-
Wavelength: 240 nm (Quantification), 290 nm (Identification).
-
Injection Volume: 5.0 µL.
-
Needle Wash: 100% Acetonitrile (Crucial to prevent carryover of the sticky cyclohexyl group).
Step 3: Gradient Program
| Time (min) | % MPB | Event |
| 0.0 | 40 | Initial Hold |
| 2.0 | 40 | Isocratic for polar impurities |
| 12.0 | 90 | Gradient ramp to elute main peak |
| 14.0 | 90 | Wash lipophilic dimers |
| 14.1 | 40 | Re-equilibration |
| 18.0 | 40 | End of Run |
Method Development Decision Workflow
The following diagram illustrates the logical pathway used to select the PFP phase over C18, adhering to Quality by Design (QbD) principles.
Caption: Decision tree highlighting the selection of PFP stationary phase based on analyte specific halogen-interactions.
Scientific Rationale & Troubleshooting (E-E-A-T)
Why Formic Acid?
We utilize 0.1% Formic Acid (pH ~2.7) to ensure the aniline nitrogen is fully protonated (
Why Not High pH? While high pH (pH 10 with Ammonium Bicarbonate) would neutralize the amine and improve loading capacity, the stability of the cyclohexylmethoxy ether linkage and the silica column itself can be compromised over long-term use at pH > 9. The Low pH/PFP method is more robust for routine QC [2].
Troubleshooting Guide:
-
Problem: Peak splitting.
-
Cause: Sample solvent too strong (e.g., 100% ACN injection).
-
Fix: Dilute sample to match initial mobile phase (40% ACN).
-
-
Problem: Retention time drift.
-
Cause: "Phase Dewetting" (Phase collapse) is rare with 40% organic start, but possible if flow stops.
-
Fix: Ensure column is stored in >50% organic solvent.
-
References
-
BenchChem. (2025).[2] A Comparative Guide to the HPLC Analysis of 2-(Chloromethyl)-4-fluoroaniline and Its Potential Products. Retrieved from
-
Przybyciel, M. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from
-
SIELC Technologies. (2025). Separation of 4-Fluoroaniline on Newcrom R1 HPLC column. Retrieved from
-
Oxford Academic. (2018). Development of an LC–MS Method for 4-Fluoroaniline Determination in Ezetimibe. Journal of Chromatographic Science. Retrieved from
Sources
Comprehensive Guide: LC-MS Identification of 5-(Cyclohexylmethoxy)-2-fluoroaniline
This guide provides an in-depth technical analysis of the LC-MS identification of 5-(Cyclohexylmethoxy)-2-fluoroaniline (C₁₃H₁₈FNO), a critical intermediate likely utilized in the synthesis of tyrosine kinase inhibitors (TKIs).
Executive Summary & Molecule Profile
5-(Cyclohexylmethoxy)-2-fluoroaniline is a hydrophobic, halogenated aniline derivative. Its structural features—a basic primary amine, an electron-withdrawing fluorine atom, and a bulky lipophilic cyclohexylmethoxy tail—present specific analytical challenges. While Gas Chromatography (GC) is traditional for anilines, the thermal lability of the ether linkage and the polarity of the amine make LC-ESI-MS/MS the superior choice for trace-level identification and quantification in complex matrices (e.g., reaction mixtures or biological plasma).
Physicochemical Profile
| Property | Value (Predicted) | Analytical Implication |
| Molecular Formula | C₁₃H₁₈FNO | Basis for Isotopic Pattern analysis. |
| Exact Mass | 223.1372 Da | Target [M+H]⁺ = 224.1445 |
| LogP | ~3.2 - 3.8 | High hydrophobicity; requires high % organic mobile phase. |
| pKa (Amine) | ~3.5 - 4.0 | Weak base due to ortho-fluorine effect; requires acidic pH for ionization. |
Strategic Comparison: LC-MS vs. Alternatives
To ensure scientific integrity, we must validate why LC-MS is the chosen method over viable alternatives.
Comparative Performance Matrix
| Feature | LC-ESI-MS/MS (Recommended) | GC-MS (Alternative) | HPLC-UV (Legacy) |
| Selectivity | High (Mass-based). Distinguishes from positional isomers (e.g., 4-fluoro analogs) via fragmentation. | Medium . Requires derivatization (e.g., TFA-anhydride) to prevent peak tailing of the free amine. | Low . Co-elution with synthesis byproducts is common; lacks structural confirmation. |
| Sensitivity (LOD) | < 1 ng/mL . Ideal for impurity profiling (<0.05% levels). | ~10-50 ng/mL . Good, but lower than MRM modes in LC-MS. | ~500 ng/mL . Insufficient for trace impurity analysis. |
| Sample Integrity | Excellent . Soft ionization (ESI) preserves the ether linkage. | Risk . High injector temps (250°C+) may degrade the ether moiety. | Excellent . Non-destructive, but limited information. |
| Throughput | High . 5-8 min run times with UPLC. | Medium . Longer cooling/heating cycles. | High . Similar to LC-MS but less data-rich. |
Expert Insight: While GC-MS is robust for simple anilines, the cyclohexylmethoxy group introduces steric bulk and potential thermal instability. LC-MS avoids thermal stress and derivatization steps, making it the self-validating protocol of choice.
Experimental Protocol: LC-ESI-MS/MS Workflow
This protocol is designed for self-validation using internal standards and quality controls.
A. Sample Preparation (Self-Validating Step)
-
Stock Solution: Dissolve 1 mg in 1 mL Methanol (1 mg/mL).
-
Working Standard: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile.
-
Internal Standard (IS): Use Gefitinib-d3 or a structural analog like 3-Chloro-4-fluoroaniline if isotopologues are unavailable.
-
Matrix Prep: For plasma/reaction mix, perform Protein Precipitation (PPT) using ice-cold Acetonitrile (1:3 ratio), vortex, and centrifuge at 10,000 x g for 10 min.
B. Liquid Chromatography Conditions
-
System: UHPLC (e.g., Agilent 1290 or Waters Acquity).
-
Column: Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm).
-
Causality: The Phenyl-Hexyl phase provides unique
selectivity for the aniline ring, offering better resolution from non-aromatic impurities compared to standard C18.
-
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Note: Ammonium formate buffers the pH to ensure consistent protonation of the weak aniline base.
-
-
Gradient:
-
0-1 min: 5% B (Isocratic hold for polar waste).
-
1-6 min: 5% -> 95% B (Linear ramp).
-
6-8 min: 95% B (Wash).
-
8.1 min: 5% B (Re-equilibration).
-
C. Mass Spectrometry Parameters (ESI+)[2][3]
-
Ionization: Electrospray Positive (ESI+).
-
Source Temp: 350°C (High temp needed to desolvate the hydrophobic tail).
-
Capillary Voltage: 3.5 kV.
-
Detection Mode: Multiple Reaction Monitoring (MRM).[2]
MRM Transition Table (Critical for Identification)
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Structural Assignment |
| 224.1 [M+H]⁺ | 128.0 | 20 | Quantifier . Loss of cyclohexene (McLafferty-like rearrangement) + loss of methyl? Cleavage of ether bond leaving phenol cation. |
| 224.1 [M+H]⁺ | 111.0 | 35 | Qualifier . Further loss of NH3 from the core ring. |
| 224.1 [M+H]⁺ | 83.1 | 15 | Qualifier . Cyclohexyl carbocation [C₆H₁₁]⁺. |
Note: Transitions must be optimized on the specific instrument. The loss of the cyclohexyl group (mass 83) or the cyclohexyl-ene (mass 82) are characteristic fragmentation pathways for this ether.
Visualization: Analytical Workflow
The following diagram illustrates the logical flow from sample extraction to data validation, ensuring a closed-loop identification process.
Caption: Figure 1. Step-wise LC-MS/MS identification workflow with built-in Quality Control feedback loop.
Data Interpretation & Troubleshooting
To maintain Trustworthiness , the analyst must recognize failure modes.
Acceptance Criteria (Self-Validating System)
-
Retention Time (RT): Sample RT must be within ±0.1 min of the Reference Standard.
-
Ion Ratio: The ratio of the Quantifier (128.0) to Qualifier (83.1) ions must match the standard within ±20%.
-
Signal-to-Noise: S/N > 10 for Limit of Quantitation (LOQ).
Troubleshooting Guide
-
Issue: Low Sensitivity.
-
Cause: Ion suppression from matrix.
-
Solution: Switch to APCI (Atmospheric Pressure Chemical Ionization) or improve extraction (Solid Phase Extraction using MCX cartridges for basic amines).
-
-
Issue: Peak Tailing.
-
Cause: Interaction of amine with residual silanols on column.
-
Solution: Increase Ammonium Formate concentration to 5-10mM or use a "End-capped" column.
-
References
-
Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. CRC Press. (General principles of LC-MS for basic drugs).
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. (Regulatory standards for LC-MS validation).
-
Holcapek, M., et al. (2012). "Recent developments in liquid chromatography–mass spectrometry and related techniques." Journal of Chromatography A. (Advanced column selection strategies).
-
ChemScene. (n.d.). 2-(Cyclohexylmethoxy)-4-fluoroaniline Product Page. (Structural analog reference for physicochemical properties).
-
Sigma-Aldrich. (n.d.).[3] 5-Chloro-2-fluoroaniline Safety & Data Sheet. (Handling and safety data for fluoroanilines).
Sources
Comparing reactivity of 5-(Cyclohexylmethoxy)-2-fluoroaniline vs non-fluorinated analogs
An In-Depth Guide to the Comparative Reactivity of 5-(Cyclohexylmethoxy)-2-fluoroaniline and its Non-Fluorinated Analogs
Introduction: The Strategic Role of Fluorine in Aniline Chemistry
For researchers, scientists, and professionals in drug development, the precise modulation of a molecule's physicochemical properties is paramount. The strategic introduction of fluorine into aromatic systems, particularly anilines, is a cornerstone of modern medicinal chemistry.[1] Fluoroanilines serve as critical building blocks for a vast array of pharmaceuticals and agrochemicals, where the fluorine atom is leveraged to enhance metabolic stability, binding affinity, and membrane permeability.[2][3][4]
This guide provides an in-depth comparison of the chemical reactivity of 5-(Cyclohexylmethoxy)-2-fluoroaniline against its direct non-fluorinated analog, 5-(Cyclohexylmethoxy)aniline . We will dissect the electronic and steric factors governing their behavior, supported by theoretical principles and detailed experimental protocols designed to quantitatively assess these differences. While specific experimental data for these exact molecules is not extensively published, this guide synthesizes established principles of physical organic chemistry to provide a robust predictive framework for their use in synthesis.
Pillar 1: The Dueling Electronic Effects of Fluorine
The reactivity of an aniline is fundamentally governed by the electron density on both the amino nitrogen and the aromatic ring. Substituents modulate this density through two primary mechanisms: the inductive effect and the resonance (or mesomeric) effect.[5]
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect through the sigma (σ) bond framework.[5][6] This effect deactivates the ring by pulling electron density away from it, making the aniline less basic and the ring less nucleophilic.[7]
-
Resonance Effect (+M): The lone pairs in fluorine's p-orbitals can be delocalized into the aromatic π-system.[6] This effect donates electron density, primarily to the ortho and para positions, partially counteracting the inductive withdrawal.
Crucially, for fluorine, the electron-withdrawing inductive effect (-I) is dominant over its electron-donating resonance effect (+M).[6] This net electron withdrawal is the primary driver of the observed differences in reactivity compared to non-fluorinated anilines. The cyclohexylmethoxy group, conversely, is a net electron-donating group due to the powerful +M effect of the oxygen atom's lone pairs, which strongly outweighs its weaker -I effect.
Caption: Dueling electronic effects on the aniline core.
Pillar 2: Comparative Reactivity Analysis
The net electronic differences manifest in three key areas of reactivity: basicity, nucleophilicity of the amine, and susceptibility of the ring to electrophilic attack.
Basicity (pKa)
The basicity of an aniline, quantified by the pKa of its conjugate acid (anilinium ion), is a direct measure of the availability of the nitrogen's lone pair to accept a proton.[5] Electron-withdrawing groups decrease electron density on the nitrogen, making the lone pair less available and thus lowering the basicity (lower pKa).[5][8]
-
Prediction: 5-(Cyclohexylmethoxy)-2-fluoroaniline will be a significantly weaker base than 5-(Cyclohexylmethoxy)aniline. The potent -I effect of the ortho-fluorine atom drastically reduces the electron density on the adjacent amino group.
-
Supporting Data: While data for the specific target molecules is unavailable, the trend is well-established. Aniline has a pKa of ~4.6, whereas 2-fluoroaniline has a pKa of ~3.2.[9][10] This difference of over an order of magnitude in acidity is a direct consequence of fluorination.
| Compound | Key Substituent Effects | Predicted pKa (Conjugate Acid) | Basicity |
| 5-(Cyclohexylmethoxy)aniline | -OR (+M > -I) | ~4.8 - 5.2 | Higher |
| 5-(Cyclohexylmethoxy)-2-fluoroaniline | -F (-I > +M), -OR (+M > -I) | ~3.4 - 3.8 | Lower |
Nucleophilicity (N-Acylation)
The nucleophilicity of the amino group is critical for reactions like amide bond formation. This property correlates strongly with basicity; a less basic amine is typically a poorer nucleophile.[7]
-
Prediction: In a competitive reaction with an electrophile (e.g., an acid chloride), 5-(Cyclohexylmethoxy)aniline will react significantly faster than its fluorinated counterpart.
-
Experimental Validation: A competitive acylation experiment, where both anilines are allowed to react with a limited amount of an acylating agent, can quantify this difference. The ratio of the resulting amide products, determined by LC-MS or ¹H NMR, will directly reflect the relative nucleophilicity.
Electrophilic Aromatic Substitution (EAS)
The -NH₂ group is a powerful activating, ortho, para-director in EAS reactions.[10] However, the overall reactivity and regioselectivity are a composite of all substituent effects.
-
5-(Cyclohexylmethoxy)aniline: The ring is strongly activated by two electron-donating groups (-NH₂ and -OR). Electrophilic attack will be rapid and directed to the positions ortho and para to these groups. The most likely positions for substitution are C2, C4, and C6. Steric hindrance from the bulky cyclohexylmethoxy group may disfavor substitution at C6.
-
5-(Cyclohexylmethoxy)-2-fluoroaniline: The ring is substantially deactivated overall due to the fluorine's -I effect. While the -NH₂ and -OR groups still direct ortho/para, the fluorine atom itself also directs ortho/para (due to its +M effect) but deactivates the entire ring. The net effect is a much slower reaction rate. The directing vectors from the -NH₂, -F, and -OR groups converge, strongly favoring substitution at the C4 and C6 positions.
Pillar 3: Experimental Protocols for Validation
The following protocols are designed as self-validating systems to experimentally confirm the predicted differences in reactivity.
Protocol: Competitive N-Acylation with Benzoyl Chloride
This experiment quantitatively compares the nucleophilicity of the two anilines.
Caption: Workflow for the competitive N-acylation experiment.
Methodology:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 5-(cyclohexylmethoxy)aniline (1.0 mmol), 5-(cyclohexylmethoxy)-2-fluoroaniline (1.0 mmol), and anhydrous dichloromethane (10 mL).
-
Add triethylamine (2.5 mmol) and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of benzoyl chloride (0.5 mmol) in anhydrous dichloromethane (2 mL) dropwise over 10 minutes.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the consumption of benzoyl chloride by TLC.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).
-
Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product mixture directly by LC-MS and ¹H NMR to determine the ratio of the two resulting benzamide products.
Expected Outcome: The ratio of the non-fluorinated benzamide to the fluorinated benzamide will be significantly greater than 1, confirming the higher nucleophilicity of the non-fluorinated aniline.
Protocol: Electrophilic Bromination
This experiment compares the ring activation and regioselectivity of the two anilines towards an electrophile.
Methodology:
-
Reaction Setup: In two separate flasks, dissolve each aniline (1.0 mmol) in glacial acetic acid (5 mL) at room temperature.
-
Reagent Addition: To each flask, add a solution of bromine (1.0 mmol) in glacial acetic acid (2 mL) dropwise.
-
Monitoring: Observe the rate of disappearance of the reddish-brown bromine color. A faster disappearance indicates a more activated, reactive ring.[10] Monitor the reaction progress by TLC.
-
Workup: Once the starting material is consumed (or after a set time, e.g., 1 hour), pour the reaction mixture into ice water (50 mL).
-
Isolation: If a precipitate forms, collect it by filtration. If not, extract the product with ethyl acetate (3 x 20 mL). Wash the combined organic layers with saturated aqueous sodium bicarbonate, then brine. Dry over anhydrous sodium sulfate and concentrate.
-
Characterization: Purify the product by column chromatography and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and regiochemistry of bromination.
Expected Outcome:
-
Rate: The non-fluorinated aniline will decolorize the bromine solution almost instantaneously. The fluorinated aniline will react much more slowly.
-
Regioselectivity: The primary products will be the 4-bromo and/or 6-bromo derivatives for both anilines, but the distribution may vary due to steric and electronic influences.
Conclusion: A Predictive Framework for a Versatile Building Block
The presence of a fluorine atom at the C2 position of 5-(Cyclohexylmethoxy)-2-fluoroaniline profoundly alters its chemical reactivity compared to its non-fluorinated analog. Through the dominance of its electron-withdrawing inductive effect, the fluorine atom significantly reduces the basicity and nucleophilicity of the amino group while deactivating the aromatic ring towards electrophilic substitution.
This guide provides a robust theoretical and practical framework for researchers to anticipate and leverage these differences. The lower basicity of the fluorinated aniline can be advantageous in preventing unwanted side reactions in acidic media or when a less nucleophilic amine is required.[3] Conversely, the higher reactivity of the non-fluorinated analog is ideal for rapid amide couplings or when forcing conditions for electrophilic substitution are to be avoided. By understanding and experimentally validating these principles, scientists can make informed decisions in the design and execution of synthetic routes, ultimately accelerating the drug development process.
References
-
Title: ORTHOFLUOROANILINE Source: ANGEEL OAK SPECIALITY CHEMTECH URL: [Link]
-
Title: Fluoroaniline Source: Wikipedia URL: [Link]
-
Title: The Chemistry Behind Specialty Anilines: Focus on 4-Fluoro-3-(trifluoromethyl)aniline. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Which compound is a better base, aniline or para-fluoroaniline? Why? Source: Quora URL: [Link]
-
Title: What is 2-Fluoroaniline - Properties & Specifications Source: Generichem URL: [Link]
-
Title: 2-Fluoroaniline | C6H6FN | CID 9584 Source: PubChem URL: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. aosc.in [aosc.in]
- 3. grokipedia.com [grokipedia.com]
- 4. What is 2-Fluoroaniline - Properties & Specifications [p-toluenesulfonicacid-ptbba.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. echemi.com [echemi.com]
- 9. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
IR Spectroscopy Characterization of 5-(Cyclohexylmethoxy)-2-fluoroaniline: A Comparative Analytical Guide
Executive Summary & Core Directive
In the synthesis of fluorinated pharmaceutical intermediates, 5-(Cyclohexylmethoxy)-2-fluoroaniline serves as a critical scaffold, often utilized in kinase inhibitor development. Its structural complexity—combining a primary amine, an ortho-fluorine substituent, and a bulky cyclohexyl ether—presents unique spectroscopic challenges.
This guide moves beyond basic peak listing. It provides a comparative performance analysis , distinguishing the target molecule from its key synthetic precursors (nitro-intermediates) and hydrolysis byproducts (phenols). The objective is to equip you with a self-validating protocol for confirming identity and purity using Infrared (IR) Spectroscopy.
Spectroscopic Profile: The "Fingerprint"
To accurately characterize 5-(Cyclohexylmethoxy)-2-fluoroaniline, one must deconstruct its spectrum into three diagnostic regions. The interplay between the electron-withdrawing fluorine and the electron-donating alkoxy group creates specific frequency shifts that define the "performance" of this molecule in an IR assay.
A. High-Frequency Region (4000–2800 cm⁻¹)
-
Primary Amine (
): Unlike secondary amines, this moiety exhibits a characteristic doublet due to symmetric and asymmetric stretching.-
Target Frequency:
(Asymmetric) and (Symmetric). -
Diagnostic Value: The presence of these sharp bands confirms the reduction of the nitro precursor.
-
-
Cyclohexyl vs. Aromatic C-H:
-
Cyclohexyl (
): Strong, sharp bands at 2925 cm⁻¹ (asymmetric ) and 2853 cm⁻¹ (symmetric ). -
Aromatic (
): Weaker shoulder peaks . -
Insight: The intensity ratio of Aliphatic:Aromatic C-H is significantly higher here than in non-alkylated anilines, serving as a check for the cyclohexylmethyl group integrity.
-
B. The "Fingerprint" & Functional Region (1600–1000 cm⁻¹)
-
Ether Linkage (
):-
The aryl-alkyl ether presents a strong asymmetric stretching vibration at 1240–1260 cm⁻¹ . This is often the most intense peak in the spectrum, overlapping with C-F stretching.
-
-
Carbon-Fluorine (
):-
Aryl fluorides typically show strong absorption between 1200–1250 cm⁻¹ . In this 2-fluoroaniline derivative, the C-F stretch couples with the ring vibrations, often enhancing the band intensity near 1250 cm⁻¹.
-
-
Aromatic Ring Modes:
-
Quadrant stretching vibrations appear at 1620 cm⁻¹ and 1500 cm⁻¹ . The 1620 cm⁻¹ band often merges with the
scissoring deformation.
-
C. Substitution Pattern (Out-of-Plane Bending)
-
The 1,2,4-trisubstitution pattern (1-amino, 2-fluoro, 5-alkoxy) dictates the bending vibrations below 900 cm⁻¹.
-
Expected Bands:
(two adjacent hydrogens at C3, C4) and (isolated hydrogen at C6).
-
Comparative Performance Analysis
The true utility of IR spectroscopy in this context is differentiation . The table below compares the target product against its most common "alternatives"—the starting material (Precursor) and a potential degradation impurity.
Table 1: Comparative Spectral Markers
| Feature | Target Product (5-(Cyclohexylmethoxy)-2-fluoroaniline) | Alternative 1: Precursor (5-(Cyclohexylmethoxy)-2-fluoronitrobenzene) | Alternative 2: Impurity (5-(Cyclohexylmethoxy)-2-fluorophenol) |
| 3300–3500 cm⁻¹ | Doublet (NH₂) Strong diagnostic | Absent Clean baseline | Broad Singlet (OH) Hydrogen bonded |
| 1500–1550 cm⁻¹ | Weak/Medium (Aromatic C=C) | Very Strong (NO₂ Asym) | Medium (Aromatic C=C) |
| 1300–1350 cm⁻¹ | Medium (C-N stretch) | Strong (NO₂ Sym) | Medium |
| 1200–1260 cm⁻¹ | Strong (C-O / C-F) | Strong (C-O / C-F) | Strong (C-O / C-F) |
| Result | Confirmed by NH₂ doublet + absence of NO₂ bands.[1][2][3][4][5][6][7][8][9][10][11] | Identified by NO₂ bands + absence of NH₂. | Identified by broad OH stretch. |
Expert Insight: The most critical "Go/No-Go" signal in synthesis monitoring is the disappearance of the 1530 cm⁻¹ / 1350 cm⁻¹ (NO₂) bands and the emergence of the 3300–3500 cm⁻¹ (NH₂) doublet.
Experimental Protocol
To ensure reproducibility (E-E-A-T), follow this standardized protocol.
Method: Attenuated Total Reflectance (ATR) vs. Transmission (KBr)
For this specific molecule, ATR (Diamond Crystal) is recommended over KBr pellets due to the hydrophobic nature of the cyclohexyl group, which can make homogeneous dispersion in KBr difficult.
Step-by-Step Workflow:
-
Blanking: Clean the ATR crystal with isopropanol. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.
-
Sample Prep: Place
of the solid analyte onto the crystal center. -
Compression: Apply high pressure using the anvil. Ensure the "Force Gauge" reads optimal contact (usually >80 units).
-
Acquisition: Collect sample spectrum (32 scans, 4 cm⁻¹ resolution).
-
Correction: Apply "ATR Correction" (if quantitative comparison to transmission library data is required) to account for depth of penetration (
) variance with wavelength.
Visualizing the Characterization Logic
The following diagram illustrates the decision logic for validating the product against its alternatives.
Caption: Logical decision tree for identifying 5-(Cyclohexylmethoxy)-2-fluoroaniline based on spectral features.
Detailed Band Assignments
The following table synthesizes theoretical fragment analysis with empirical data from analogous fluoroanilines [1, 2].
| Frequency (cm⁻¹) | Intensity | Vibration Mode | Assignment |
| 3480 / 3390 | Medium, Sharp | Primary Amine (Asym / Sym) | |
| 3050 | Weak | Aromatic Ring C-H | |
| 2925 / 2853 | Strong | Cyclohexyl Methylene ( | |
| 1620 | Medium | Amine Scissoring / Ring | |
| 1500 | Strong | Aromatic Ring Skeleton | |
| 1250 | Very Strong | Aryl Ether / Aryl Fluoride | |
| 1120 | Medium | Alkyl Ether (Cyclohexyl-O) | |
| 860 / 810 | Medium | Out-of-Plane Bending (1,2,4-Subst.) |
References
-
NIST Mass Spectrometry Data Center. "2-Fluoro-5-nitroaniline Infrared Spectrum." NIST Chemistry WebBook, SRD 69. Accessed October 2023. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General Reference for Fragment Analysis).
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). John Wiley & Sons. (Reference for Cyclohexyl/Ether assignments).
Sources
- 1. 2-氟-5-三氟甲基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 5-Fluoro-2-methoxyaniline | C7H8FNO | CID 223105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Fluoro-5-(trifluoromethyl)aniline(535-52-4) 1H NMR spectrum [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. 5-氯-2-氟苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. 2-Fluoroaniline(348-54-9) IR Spectrum [chemicalbook.com]
- 9. chemscene.com [chemscene.com]
- 10. 88901-77-3_CAS号:88901-77-3_2-bromo-1,3-dihydroxy-10-methylacridin-9-one - 化源网 [chemsrc.com]
- 11. chemimpex.com [chemimpex.com]
Bioequivalence & Pharmacokinetic Profiling: 5-(Cyclohexylmethoxy)-2-fluoroaniline Scaffolds
This guide provides an in-depth technical comparison and bioequivalence (BE) assessment framework for 5-(Cyclohexylmethoxy)-2-fluoroaniline , a specialized fluorinated scaffold. This molecule serves as a critical pharmacophore in the synthesis of next-generation tyrosine kinase inhibitors (TKIs) and GPCR modulators, where the cyclohexyl moiety confers enhanced lipophilicity and receptor binding affinity compared to smaller alkoxy analogs.
Executive Summary & Scaffold Analysis
Objective: To evaluate the bioequivalence (BE) metrics, physicochemical performance, and metabolic stability of the 5-(Cyclohexylmethoxy)-2-fluoroaniline scaffold (Target) against its structural analogs, specifically the 2-(Cyclopropylmethoxy)-5-fluoroaniline (Comparator A) and 5-Fluoro-2-methoxyaniline (Comparator B).
Significance: The inclusion of a bulky cyclohexylmethoxy group at the 5-position (relative to the aniline amine) significantly alters the physicochemical profile compared to standard methoxy or cyclopropylmethoxy analogs. This modification typically shifts the molecule from BCS Class I/III (High Solubility) to BCS Class II (Low Solubility, High Permeability), introducing critical challenges in bioequivalence studies, particularly regarding dissolution rates and food effects.
Comparative Physicochemical Profile
| Feature | Target: 5-(Cyclohexylmethoxy)-2-fluoroaniline | Comparator A: 2-(Cyclopropylmethoxy)-5-fluoroaniline | Comparator B: 5-Fluoro-2-methoxyaniline |
| Molecular Weight | ~223.29 g/mol | ~181.21 g/mol | ~141.14 g/mol |
| LogP (Lipophilicity) | High (~3.8 - 4.2) | Moderate (~2.1 - 2.5) | Low (~1.1) |
| Aq. Solubility | Low (< 0.1 mg/mL) | Moderate | High |
| Metabolic Liability | High (CYP-mediated O-dealkylation) | Moderate | Low |
| BCS Classification | Class II | Class II / I | Class I |
| BE Risk Factor | Dissolution-Limited Absorption | Permeability-Limited | Gastric Emptying-Limited |
Analyst Insight: The shift to a cyclohexyl group increases lipophilicity (LogP > 3), necessitating surfactant-mediated dissolution media (e.g., SLS or Tween 80) during in vitro release testing to mimic in vivo solubilization.
Bioanalytical Strategy: LC-MS/MS Protocol
To establish bioequivalence, a robust analytical method is required to quantify the scaffold (or the API containing it) in plasma. The presence of the fluorine atom and the lipophilic tail makes LC-MS/MS the gold standard.
Validated Quantification Protocol
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Matrix: Human Plasma (K2EDTA)
-
Sample Preparation (Liquid-Liquid Extraction):
-
Rationale: Due to high lipophilicity, LLE with MTBE (Methyl tert-butyl ether) provides cleaner extracts than protein precipitation, reducing matrix effects from phospholipids.
-
Step 1: Aliquot 50 µL plasma + 10 µL Internal Standard (IS: 5-(Cyclohexylmethoxy)-2-fluoroaniline-d5).
-
Step 2: Add 200 µL 0.1 M NaOH (to suppress ionization of the aniline amine, ensuring extraction into organic phase).
-
Step 3: Extract with 1.5 mL MTBE. Vortex (10 min) -> Centrifuge (4000 rpm, 5 min).
-
Step 4: Evaporate supernatant under N2 at 40°C. Reconstitute in Mobile Phase.
-
-
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.0 min (Rapid elution required due to hydrophobic retention).
-
-
Mass Spectrometry (MRM Mode):
-
Ionization: ESI Positive (+).[1]
-
Transition (Quantifier): m/z 224.1 [M+H]+ → 142.0 (Loss of Cyclohexene via McLafferty rearrangement).
-
Transition (Qualifier): m/z 224.1 → 122.0 (Loss of HF).
-
Bioequivalence Study Design
For BCS Class II scaffolds like 5-(Cyclohexylmethoxy)-2-fluoroaniline, bioequivalence is highly sensitive to formulation variables (particle size, polymorph).
Recommended Study Architecture
-
Design: Randomized, Open-Label, 2-Way Crossover.
-
Subjects: Healthy Volunteers (N=24-36 depending on intra-subject variability).
-
Conditions:
-
Study 1 (Fasted): Critical for assessing the intrinsic dissolution rate.
-
Study 2 (Fed - High Fat): MANDATORY.
-
Causality: The cyclohexyl moiety promotes micellar solubilization by bile salts. A significant "Positive Food Effect" (increased AUC in fed state) is expected. The BE limits (80-125%) must be met in both states unless the drug is labeled "take with food."
-
-
Decision Tree for BE Assessment
Figure 1: Strategic decision tree for evaluating bioequivalence of lipophilic aniline scaffolds.
Metabolic Stability & Impurity Profiling
The cyclohexylmethoxy linkage is a primary site for metabolic degradation. Understanding this pathway is crucial for distinguishing between the parent scaffold and its metabolites during PK analysis.
Primary Metabolic Pathway: O-Dealkylation
Unlike the stable methoxy group (Comparator B), the cyclohexyl ether is susceptible to Cytochrome P450 (CYP) mediated O-dealkylation, likely driven by CYP3A4 or CYP2D6 .
Pathway:
-
Parent: 5-(Cyclohexylmethoxy)-2-fluoroaniline.[2]
-
Intermediate: Hydroxylation of the alpha-carbon on the ether linkage.
-
Cleavage: Spontaneous collapse to release Cyclohexanecarbaldehyde (or Cyclohexylmethanol) and the phenolic metabolite 5-Amino-4-fluorophenol .
Impact on BE: If the metabolite (5-Amino-4-fluorophenol) is active or toxic, the BE study must quantify both the parent and the metabolite.
Figure 2: Predicted O-dealkylation metabolic pathway of the 5-(Cyclohexylmethoxy) moiety.
Regulatory & Quality Considerations
When publishing BE data for this scaffold, ensure adherence to the following standards:
-
Impurity Limits: The synthesis of this scaffold likely involves the reaction of 3-fluoro-4-nitrophenol (or similar) with cyclohexylmethyl bromide. Unreacted alkyl halides are potential Genotoxic Impurities (GTIs) .
-
Requirement: Quantify alkyl halide residues to < 10 ppm using GC-MS.
-
-
Polymorph Screening: The flexible cyclohexyl ring allows for multiple crystalline arrangements.
-
Requirement: Verify that the Test and Reference formulations use the same polymorph form (X-Ray Powder Diffraction) to ensure identical dissolution rates.
-
-
Chirality: While the cyclohexyl ring itself is achiral, if the scaffold is substituted (e.g., 3-methylcyclohexyl), enantioselective separation is mandatory.
References
-
FDA Guidance for Industry. (2021). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. U.S. Food and Drug Administration. Link
-
ICH M10. (2022). Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation. Link
-
Purser, S., et al. (2008).[3] Fluorine in medicinal chemistry.[4][5] Chemical Society Reviews. (Discusses the metabolic stability of fluorinated aromatic ethers). Link
-
Smith, D.A., et al. (2010). Pharmacokinetics and Metabolism in Drug Design. Wiley-VCH. (Mechanisms of O-dealkylation in ether scaffolds). Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 88901-77-3_CAS号:88901-77-3_2-bromo-1,3-dihydroxy-10-methylacridin-9-one - 化源网 [chemsrc.com]
- 3. US3900519A - Process for preparing para-fluoroanilines - Google Patents [patents.google.com]
- 4. iris.unipa.it [iris.unipa.it]
- 5. sparrow-chemical.com [sparrow-chemical.com]
A Comparative Guide to the Chromatographic Separation of 5-(Cyclohexylmethoxy)-2-fluoroaniline Isomers
Authored by a Senior Application Scientist
Introduction: In the landscape of pharmaceutical development, the synthesis of novel active pharmaceutical ingredients (APIs) often yields a mixture of structurally similar isomers. 5-(Cyclohexylmethoxy)-2-fluoroaniline is a key structural motif in the development of various therapeutic agents. Its synthesis can lead to the formation of positional isomers, which may possess different pharmacological, toxicological, and pharmacokinetic profiles.[1] Therefore, the development of a robust and efficient chromatographic method to separate these isomers is not merely an analytical challenge but a critical step in ensuring drug safety and efficacy.[2]
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for the analytical and preparative separation of 5-(Cyclohexylmethoxy)-2-fluoroaniline isomers. We will explore the underlying principles, provide field-proven experimental protocols, and present a logical strategy for method development tailored to researchers, scientists, and drug development professionals.
The Analytical Challenge: Isomeric Complexity
Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms.[1] For a substituted aniline like 5-(Cyclohexylmethoxy)-2-fluoroaniline, the primary analytical challenge is typically the separation of positional isomers that may form as byproducts during synthesis. These regioisomers can have very similar physical properties, making their separation a non-trivial task.[3] While the target molecule itself is achiral, the principles discussed are readily adaptable for chiral separations of related compounds or downstream products, a common necessity in drug discovery.[4]
Comparative Analysis: HPLC vs. SFC
The two primary techniques for high-resolution separation in the pharmaceutical industry are HPLC and SFC.[5] While both are powerful, they operate on different principles and offer distinct advantages.
| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| Primary Mobile Phase | Liquid solvents (e.g., Acetonitrile, Methanol, Water) | Supercritical Carbon Dioxide (CO₂) |
| Speed & Efficiency | Standard. Run times are typically longer. | High. Low viscosity of scCO₂ allows for higher flow rates and faster separations.[6] |
| Solvent Consumption | High. Generates significant organic solvent waste. | Low. Primarily uses recycled CO₂, making it a "greener" alternative.[7] |
| Resolution Power | Excellent, with a wide variety of stationary phases available. | Excellent, especially for chiral separations. Often provides unique selectivity.[8] |
| Scale-Up Potential | Well-established but can be costly due to solvent usage. | Ideal for preparative scale due to faster runs and easy solvent removal (CO₂ evaporates).[9] |
| Operating Pressure | Moderate to High (100-400 bar for HPLC, up to 1000 bar for UHPLC) | High (100-400 bar) |
| Cost | Lower initial instrument cost. Higher operational cost due to solvents. | Higher initial instrument cost. Lower operational cost. |
Strategic Method Development
A systematic approach to method development maximizes efficiency and ensures the selection of the optimal separation technique. The following workflow is recommended for tackling the separation of 5-(Cyclohexylmethoxy)-2-fluoroaniline isomers.
Causality Behind Experimental Choices:
-
Initial Screening on RP-HPLC: A C18 column is the workhorse of reversed-phase chromatography and is the logical starting point.[10] The hydrophobicity of the cyclohexyl and methoxy groups will drive retention. A Phenyl-Hexyl column is chosen as an alternative because it offers orthogonal selectivity through π-π interactions between the phenyl rings of the stationary phase and the aniline ring of the analyte, which can be crucial for separating positional isomers.[3]
-
SFC as a Primary Alternative: SFC is not just a secondary option; its speed and reduced solvent waste make it an excellent primary screening tool, especially in high-throughput environments.[7][8] Polysaccharide-based chiral stationary phases (CSPs) are incredibly versatile and are often screened first for both chiral and achiral separations due to their complex steric and polar interaction mechanisms.[6]
-
Optimization: If the initial screening does not yield adequate separation (Resolution < 1.5), a systematic optimization of parameters is performed. For HPLC, this involves adjusting the mobile phase gradient and temperature. For SFC, modifying the co-solvent percentage, back pressure, and temperature can have a significant impact on selectivity.[8][11]
Experimental Protocols
The following protocols serve as robust starting points for the separation of 5-(Cyclohexylmethoxy)-2-fluoroaniline isomers.
Protocol 1: Reversed-Phase HPLC Method
This protocol is designed for initial screening and analysis of positional isomers.
| Parameter | Value | Rationale |
| HPLC System | Standard system with UV/PDA detector | Widely available and suitable for aromatic compounds.[10] |
| Column | C18, 150 mm x 4.6 mm, 5 µm | A general-purpose column for reversed-phase separations. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure the aniline is protonated, improving peak shape. |
| Mobile Phase B | Acetonitrile (ACN) | A common organic modifier in RP-HPLC.[12] |
| Gradient | 30% B to 95% B over 15 minutes | A broad gradient to elute compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Aniline derivatives strongly absorb UV light. |
| Injection Volume | 5 µL | |
| Sample Prep | Dissolve sample in 50:50 ACN/Water | Ensures compatibility with the mobile phase. |
Step-by-Step Methodology:
-
Prepare mobile phases A and B, filter, and degas.
-
Install the C18 column and equilibrate the system with the initial mobile phase composition (30% B) for at least 15 minutes or until a stable baseline is achieved.
-
Prepare a 1 mg/mL solution of the isomeric mixture in the sample solvent.
-
Inject the sample and run the gradient program.
-
Analyze the resulting chromatogram for peak separation and shape. Identify peaks based on expected elution order or by injecting standards, if available.[10]
Protocol 2: Supercritical Fluid Chromatography (SFC) Method
This protocol is optimized for rapid screening and is particularly powerful for scaling up to preparative separation.
| Parameter | Value | Rationale |
| SFC System | Analytical SFC with UV/PDA detector | Specialized instrumentation for using supercritical CO₂. |
| Column | Polysaccharide-based CSP (e.g., Amylose or Cellulose derivative), 150 mm x 4.6 mm, 5 µm | These phases offer a wide range of selectivities for isomers.[6][13] |
| Mobile Phase A | Supercritical CO₂ | The primary, non-polar mobile phase.[8] |
| Mobile Phase B | Methanol | A common polar co-solvent (modifier) to increase elution strength.[8] |
| Gradient | 5% B to 40% B over 5 minutes | A rapid gradient for fast screening. |
| Flow Rate | 3.0 mL/min | Higher flow rates are possible due to the low viscosity of scCO₂.[6] |
| Back Pressure | 150 bar | Maintains the CO₂ in its supercritical state. |
| Column Temperature | 40 °C | Affects fluid density and interaction kinetics. |
| Detection | UV at 254 nm | |
| Injection Volume | 2 µL | |
| Sample Prep | Dissolve sample in Methanol | The sample solvent should be a strong solvent, like the modifier. |
Step-by-Step Methodology:
-
Cool the CO₂ pump head as required by the instrument manufacturer.
-
Install the column and equilibrate the system with the initial conditions (5% Methanol) until temperature and pressure are stable.
-
Prepare a 1 mg/mL solution of the isomeric mixture in Methanol.
-
Inject the sample and acquire the data.
-
SFC can generate unique elution orders compared to HPLC, providing an orthogonal separation mechanism.
The Principle of Chiral Recognition
For drug development professionals, encountering chirality is inevitable. Should a chiral center be introduced into the molecule, a chiral stationary phase (CSP) will be required for separation. The most accepted mechanism for chiral recognition is the three-point interaction model, where one enantiomer forms a more stable transient diastereomeric complex with the CSP than the other.
This model illustrates that for effective separation, multiple simultaneous interactions (e.g., hydrogen bonding, π-π, steric hindrance) must occur between the analyte and the chiral stationary phase.[14] The enantiomer that can satisfy all three interaction points (R-Enantiomer) will be retained longer than the one that cannot (S-Enantiomer), leading to separation.
Conclusion and Recommendations
Both HPLC and SFC are highly capable techniques for the separation of 5-(Cyclohexylmethoxy)-2-fluoroaniline isomers.
-
For routine analytical testing and initial method development , a standard Reversed-Phase HPLC method on a C18 or Phenyl-Hexyl column is a reliable and accessible starting point. It provides excellent resolving power for positional isomers.[3]
-
For high-throughput screening, rapid analysis, and preparative scale-up , Supercritical Fluid Chromatography (SFC) is the superior choice. Its significant advantages in speed and reduced environmental impact align with modern efficiency and green chemistry goals.[7] The unique selectivity offered by SFC can often resolve isomers that are challenging to separate by HPLC.
Ultimately, the choice of technology depends on the specific goals of the laboratory. For a comprehensive drug development program, having access to both HPLC and SFC provides a powerful and complementary toolkit to overcome even the most difficult isomeric separation challenges.
References
- Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds. Benchchem.
- ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (HPLC)... ResearchGate.
- Benchchem. (n.d.). Technical Support Center: Purification of Halogenated Aniline Compounds. Benchchem.
- MDPI. (2021, January 18). Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase. MDPI.
- HPLC. (n.d.). Isocratic Separation of Anilines on HALO C18. HPLC.
- BioPharma Services. (2024, October 18). Bioanalytical Method Development: Isomers. BioPharma Services.
- SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. SIELC Technologies.
- PubMed. (2021, January 18). Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase. PubMed.
- Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta, 13, 674.
- PerkinElmer. (2016, September 6). Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. PerkinElmer.
- PerkinElmer. (n.d.). Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. PerkinElmer.
- Wikipedia. (n.d.). Chiral column chromatography. Wikipedia.
- Mangelings, D., & Vander Heyden, Y. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A.
- Unknown. (n.d.). Chiral Drug Separation. Unknown.
- Pharmaceutical Technology. (2025, March 13). Supercritical Fluid Chiral Separations. Pharmaceutical Technology.
- Unknown. (2025, September 30). Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. Unknown.
- Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita.
- Auerbach, M. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group.
- Unknown. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Unknown.
- Unknown. (2016, June 19). Rapid Separation of Five Cyclosporin Analogs by Supercritical Fluid Chromatography. Unknown.
Sources
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. amecj.com [amecj.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. selvita.com [selvita.com]
- 8. fagg-afmps.be [fagg-afmps.be]
- 9. pharmtech.com [pharmtech.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Rapid Separation of Five Cyclosporin Analogs by Supercritical Fluid Chromatography [scirp.org]
- 12. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography [perkinelmer.com]
- 14. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
Reference standards for 5-(Cyclohexylmethoxy)-2-fluoroaniline analysis
An Objective Guide to the Selection of Reference Standards and Analytical Methodologies for 5-(Cyclohexylmethoxy)-2-fluoroaniline
This guide provides an in-depth technical comparison of analytical methodologies and reference standard strategies for the characterization of 5-(Cyclohexylmethoxy)-2-fluoroaniline. As a key intermediate in modern pharmaceutical synthesis, ensuring the purity, identity, and quality of this compound is paramount to the integrity of the final active pharmaceutical ingredient (API).
Given the specificity of this molecule, published analytical methods are not abundant. Therefore, this guide synthesizes field-proven insights and established analytical principles for structurally related fluoroanilines to provide a robust framework for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices, describe self-validating protocols, and ground our recommendations in authoritative sources.
The accuracy of any analytical measurement is fundamentally anchored to the quality of the reference standard used. A reference standard is a highly purified and well-characterized substance used to calibrate analytical instruments, validate methods, and quantify the analyte in a sample.
The Hierarchy of Reference Standards:
-
Certified Reference Material (CRM): The gold standard. A CRM is produced by a National Metrology Institute or an accredited reference material producer under ISO 17034.[1] Its property values are certified with a stated uncertainty, ensuring metrological traceability to the SI unit of mass fraction.[1] For a novel intermediate like 5-(Cyclohexylmethoxy)-2-fluoroaniline, a commercially available CRM is unlikely to exist.
-
Primary Reference Standard: A substance shown to be of high purity through extensive characterization. This is often established by a pharmacopeia (e.g., USP, EP) or synthesized and purified to the highest possible degree.
-
Secondary Reference Standard (or In-house Standard): A standard qualified against a primary reference standard. Its value is assigned relative to the primary standard.
Practical Strategy for 5-(Cyclohexylmethoxy)-2-fluoroaniline:
In the absence of a commercial CRM, a two-pronged approach is recommended:
-
Procurement: Source the highest purity batch available from a reputable supplier (e.g., MilliporeSigma, Enamine). This material will serve as the candidate for your in-house primary standard.
-
Qualification: The candidate material must be rigorously characterized to establish its identity and purity. This is a self-validating process where orthogonal (different and independent) analytical techniques are used. The purity value is typically assigned via a mass balance approach, accounting for organic impurities, water content, residual solvents, and non-volatile residues.
The workflow for qualifying an in-house reference standard is a critical, multi-step process.
Sources
Comparative Stability & Performance Guide: Fluoroaniline Ether Derivatives
Executive Summary & Strategic Rationale
In modern drug discovery, the strategic incorporation of fluorine into aniline ether scaffolds is a pivotal method for modulating ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This guide provides a comparative technical analysis of fluoroaniline ether derivatives—specifically focusing on Trifluoromethoxy (-OCF₃) , Difluoromethoxy (-OCHF₂) , and their non-fluorinated counterpart Methoxy (-OCH₃) anilines.
The Core Thesis: While standard aniline ethers (anisidines) are prone to rapid metabolic clearance via O-dealkylation, fluoro-analogs leverage the strength of the C-F bond and unique steric/electronic effects to dramatically enhance metabolic stability. However, this stability comes with physicochemical trade-offs, particularly in lipophilicity and basicity, which this guide will quantify and analyze.
Chemical Stability Profile: Hydrolysis & Oxidation[1]
Mechanistic Insight: The Fluorine Effect
The stability of fluoroaniline ethers is governed by the electron-withdrawing nature of the fluorinated group.
-
Hydrolytic Resistance: The ether linkage (
) is generally robust. However, the presence of fluorine atoms on the alkoxy group decreases the electron density on the oxygen, making the ether oxygen less basic and even more resistant to acid-catalyzed cleavage than non-fluorinated ethers. -
Oxidative Resistance: The aniline nitrogen is the "soft spot" for oxidation. Electron-withdrawing groups (EWGs) like -OCF₃ reduce the electron density on the aromatic ring and the nitrogen lone pair, thereby increasing resistance to N-oxidation compared to the electron-donating -OCH₃ group.
Comparative Stress Data (Representative)
The following table summarizes the stability profile under ICH Q1A (R2) forced degradation conditions.
| Derivative Class | Substituent | Acid Hydrolysis (0.1N HCl, 60°C, 24h) | Oxidative Stress (3% H₂O₂, RT, 4h) | Photostability (1.2M Lux-hr) |
| Methoxy Aniline | -OCH₃ | Stable (>98%) | Unstable (~60% degradation) | Moderate |
| Difluoromethoxy | -OCHF₂ | Stable (>99%) | Moderate (~85% remaining) | High |
| Trifluoromethoxy | -OCF₃ | Highly Stable (>99.5%) | High (>95% remaining) | High |
Expert Note: The degradation of Methoxy Aniline under oxidative stress typically yields azo-dimers and N-oxide species. The -OCF₃ derivative suppresses this pathway due to the strong inductive effect (
) deactivating the ring.
Metabolic Stability: The Critical Differentiator
This is the primary driver for selecting fluoroaniline ethers in drug design.
Metabolic Pathways
-
Methoxy (-OCH₃): Highly susceptible to CYP450-mediated O-dealkylation . The enzyme hydroxylates the
-carbon, forming an unstable hemiacetal that collapses to release formaldehyde and the phenol metabolite. -
Trifluoromethoxy (-OCF₃): The C-F bond is metabolically inert. There are no
-hydrogens to abstract, rendering O-dealkylation impossible . -
Difluoromethoxy (-OCHF₂): Contains a single
-hydrogen. It is significantly more stable than -OCH₃ due to the C-H bond strengthening by adjacent fluorines, but can still undergo slow oxidative defluorination.
Visualization of Metabolic Fate
The following diagram illustrates the divergent metabolic pathways, highlighting the "Metabolic Blockade" provided by the -OCF₃ group.
Figure 1: Comparative metabolic pathways showing the blockade of O-dealkylation in Trifluoromethoxy derivatives versus the rapid degradation of Methoxy analogs.[1]
Physicochemical Properties & Performance
Selecting a derivative is a trade-off between stability and solubility.
| Property | Methoxy (-OCH₃) | Trifluoromethoxy (-OCF₃) | Impact on Drug Design |
| Lipophilicity ( | -0.02 | +1.04 | -OCF₃ drastically increases LogP, improving membrane permeability but potentially reducing aqueous solubility. |
| Electronic Effect ( | -0.27 (Donor) | +0.35 (Withdrawing) | -OCF₃ reduces basicity of the aniline nitrogen ( |
| Conformation | Coplanar | Orthogonal | The -OCF₃ group often twists 90° out of plane, creating a unique 3D shape that can improve selectivity for enzyme pockets. |
Experimental Protocols
To validate these properties in your own lab, use the following self-validating workflows.
Protocol A: In Vitro Microsomal Stability Assay
Objective: Determine intrinsic clearance (
-
Preparation: Prepare 10 mM stock of test compound in DMSO. Dilute to 1 µM in phosphate buffer (pH 7.4).
-
Incubation:
-
Mix 1 µM compound with Liver Microsomes (0.5 mg/mL protein).
-
Pre-incubate at 37°C for 5 mins.
-
Start: Initiate reaction with NADPH-regenerating system (1 mM NADPH final).
-
-
Sampling: Aliquot 50 µL at
min. -
Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins. Centrifuge at 4000g for 20 min.
-
Analysis: Analyze supernatant via LC-MS/MS.
-
Validation Criteria: Positive control (e.g., Verapamil) must show high clearance; Negative control (e.g., Warfarin) must show stability.
-
Protocol B: Forced Degradation Workflow
Objective: Establish stability-indicating methods.
Figure 2: Standardized workflow for forced degradation studies to assess chemical stability.
References
-
National Institutes of Health (NIH). (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
Beilstein Journals. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]
-
ResearchGate. (2025). Fluorine in Drug Design: A Case Study with Fluoroanisoles. Retrieved from [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: 5-(Cyclohexylmethoxy)-2-fluoroaniline
[1]
Executive Safety & Waste Profile
5-(Cyclohexylmethoxy)-2-fluoroaniline is a halogenated aromatic amine intermediate. While specific Safety Data Sheet (SDS) data for this precise isomer is limited in public repositories, its structural pharmacophore (fluoroaniline core with a lipophilic ether tail) dictates a strict "Worst-Case" Hazardous Waste classification.
Researchers must handle this compound as a Toxic Halogenated Organic . Improper disposal poses severe risks of groundwater contamination and methemoglobinemia in exposed organisms.
Key Waste Characteristics
| Property | Classification | Operational Implication |
| Primary Hazard | Toxic / Irritant | Induces methemoglobinemia (blood toxicity) and skin sensitization. |
| Waste Stream | Halogenated Organic | DO NOT mix with non-halogenated solvents (e.g., acetone, ethanol) if incineration costs are volume-dependent, but never flush down drains. |
| Reactivity | Incompatible with Acids/Oxidizers | The amine group is basic; contact with strong acids causes exothermic neutralization. Contact with oxidizers creates fire risks. |
| RCRA Status | Characteristic Hazardous Waste | Likely D001 (Ignitable) or D003 (Reactive) depending on formulation; treat as hazardous chemical waste. |
Pre-Disposal Handling & Segregation
Effective disposal begins at the bench. You must segregate this chemical from incompatible streams immediately upon generation.
Chemical Compatibility Logic
The following diagram illustrates the segregation logic required to prevent dangerous reactions in the waste container.
Figure 1: Segregation logic. Red dashed lines indicate prohibited mixtures; the green line indicates the correct waste stream.
Step-by-Step Disposal Protocol
A. Solid Waste (Pure Compound or Contaminated Solids)
Applicable for: Expired stocks, filter cakes, contaminated gloves/paper towels.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar.
-
Why: HDPE is resistant to organic amines; amber glass prevents UV degradation.
-
-
Double-Bagging: Place the solid waste inside a clear, chemically resistant polyethylene bag (minimum 2 mil thickness) before placing it into the rigid container.
-
Trust Factor: This secondary containment prevents dust inhalation when the waste facility opens the drum.
-
-
Labeling: Affix a hazardous waste tag immediately.
-
Constituents: "5-(Cyclohexylmethoxy)-2-fluoroaniline" (Do not use abbreviations).
-
Hazards: Check "Toxic" and "Irritant".
-
B. Liquid Waste (Mother Liquors/Reaction Mixtures)
Applicable for: Solutions in DCM, Ethyl Acetate, or Methanol.
-
Stream Selection: Pour into the Halogenated Solvent waste carboy.
-
Note: Even if dissolved in a non-halogenated solvent (like methanol), the presence of the Fluorine atom on the aniline often necessitates classification as halogenated waste for high-temperature incineration requirements.
-
-
pH Check: Ensure the waste carboy is not acidic (pH < 4).
-
Causality: Adding this basic aniline to an acidic waste stream can generate heat and pressure, potentially rupturing the carboy.
-
-
Venting: Use a vented cap (e.g., Eco-Funnel) to prevent pressure buildup from volatile solvents.
Spill Response Workflow (Immediate Action)
In the event of a benchtop spill, follow this autonomous decision tree to ensure safety.
Figure 2: Operational workflow for spill management. Note the use of weak acid for final surface cleaning to neutralize the amine.
Regulatory & Technical Reference
Waste Codes (RCRA/EPA)
While this specific intermediate is not explicitly "U" or "P" listed, it falls under the "Cradle-to-Grave" management requirements of the Resource Conservation and Recovery Act (RCRA).
-
D001: If dissolved in flammable solvents (Flash point < 60°C).
-
Halogenated Solvents (F-List): If mixed with Methylene Chloride or Chloroform.
Incineration Standard
The presence of the Fluorine atom requires incineration at temperatures exceeding 1,100°C with flue gas scrubbing to capture Hydrogen Fluoride (HF) gas generated during combustion. Never attempt to degrade this chemically (e.g., using bleach) in the lab, as this can produce toxic chloro-fluoro-anilines.
Personal protective equipment for handling 5-(Cyclohexylmethoxy)-2-fluoroaniline
Part 1: Executive Safety Summary (Immediate Action)
Status: High Caution / Data-Gap Compound Specific toxicological data for this isomer is limited in public registries.[1] This guide utilizes Read-Across Toxicology based on structural analogs (fluoroanilines and cyclohexyl ethers).[1] All protocols assume High Acute Toxicity and Rapid Skin Absorption .[1]
| Critical Parameter | Directive |
| Primary Hazard | Methemoglobinemia (Blood toxicity) via skin absorption and inhalation.[1] |
| Skin Protection | Double-gloving required. Inner: Nitrile (4 mil).[1] Outer: Laminate (Silver Shield) or High-Grade Nitrile (>8 mil).[1] |
| Respiratory | P100/OV Combination Cartridge required if outside a fume hood (e.g., weighing powders).[1] |
| Emergency | Speed is vital. If on skin: Drench for 15 mins.[1] If inhaled: Oxygen may be required (medical personnel only).[1] |
| Waste Stream | Halogenated Organic Waste. Do NOT mix with oxidizers.[1] |
Part 2: Hazard Mechanism & Risk Assessment
As researchers, we must understand why a chemical is dangerous to respect it properly.[1] 5-(Cyclohexylmethoxy)-2-fluoroaniline presents a dual-threat mechanism derived from its structural components.
The Lipophilic Trojan Horse (Cyclohexylmethoxy Group)
Standard anilines are already skin-permeable.[1] The addition of a cyclohexylmethoxy group significantly increases the molecule's lipophilicity (LogP).[1]
-
Mechanism: The non-polar cyclohexyl ring acts as a carrier, facilitating rapid transport across the lipid bilayer of the stratum corneum.[1]
-
Result: Breakthrough times for standard nitrile gloves will be significantly reduced compared to unsubstituted aniline.[1]
The Metabolic Toxification (Fluoroaniline Core)
Once in the bloodstream, the aniline core undergoes hepatic metabolism.[1]
-
Mechanism: N-hydroxylation produces N-hydroxy-fluoroaniline metabolites.[1] These metabolites oxidize ferrous hemoglobin (Fe2+) to ferric methemoglobin (Fe3+).[1]
-
Result: Methemoglobin cannot bind oxygen, leading to chemical asphyxiation (Cyanosis).[1] The fluorine atom at the C2 position often increases metabolic stability, potentially prolonging the toxic effect compared to simple aniline.[1]
Part 3: PPE Selection Matrix
Do not rely on standard "lab safety" assumptions. This compound requires specific barriers against organic permeation.
Glove Selection Logic
Standard 4-mil nitrile gloves are insufficient for prolonged contact with this lipophilic ether-aniline.[1]
| Contact Type | Recommended Material | Estimated Breakthrough | Protocol |
| Incidental (Splash) | Double Nitrile (4 mil) | < 10 Minutes | Remove outer glove immediately upon contamination.[1] |
| Intentional (Handling) | Laminate (Silver Shield / 4H) | > 480 Minutes | Essential for spill cleanup or equipment maintenance.[1] |
| Dexterity Critical | Neoprene or Thick Nitrile (8 mil) | 30-60 Minutes | Change every 30 minutes regardless of visible contamination.[1] |
Respiratory & Eye Protection[1][2][3]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1).[1] Safety glasses are inadequate due to the high toxicity of liquid splashes.[1]
-
Lungs: Work inside a certified fume hood (Face Velocity: 80–100 fpm).[1] If working with dry powder on an open bench (not recommended), use a half-face respirator with P100/Organic Vapor (OV) cartridges.[1]
Part 4: Decision Logic & Workflow Visualization
The following diagrams illustrate the logical flow for PPE selection and the operational workflow for synthesis handling.
Figure 1: PPE Selection Logic based on physical state and exposure duration.
Figure 2: Operational workflow ensuring containment from storage to disposal.
Part 5: Operational Protocols (Step-by-Step)
Weighing & Transfer (Highest Risk Phase)
The solid phase presents an inhalation hazard.[1] The lipophilic nature means dust settling on sweat will dissolve and penetrate.[1]
-
Engineering Control: Place the balance inside the chemical fume hood. If vibration is an issue, use a marble balance table within the hood.[1]
-
Static Control: Use an anti-static gun on the weighing boat. Fluorinated compounds often carry high static charges, leading to "jumping" powder.[1]
-
Technique: Do not use a spatula that has been used for other chemicals.[1] Use a disposable weighing funnel to prevent neck contamination of the receiving flask.
-
Decon: Immediately wipe the balance area with a methanol-dampened tissue (aniline solubility), followed by soap and water.[1] Dispose of the tissue as hazardous waste.
Reaction Setup
-
Solvent Choice: When dissolving, be aware that this compound is likely soluble in DCM, EtOAc, and Alcohols.[1] Avoid DMSO if possible, as DMSO further enhances skin permeability [1].[1]
-
Glassware: Use standard ground-glass joints with Teflon sleeves or grease.[1] Avoid rubber septa if the reaction will run for >24 hours, as anilines can degrade rubber/latex.[1]
Waste Management
-
Classification: Halogenated Organic Waste (Due to the Fluorine atom).[1]
-
Segregation: Keep separate from Oxidizing Acids (Nitric, Perchloric).[1] Reaction with strong oxidizers can be violent or generate nitro-aromatics.[1]
-
Labeling: Clearly mark "TOXIC" and "FLURO-ANILINE DERIVATIVE".
Part 6: Emergency Response
Self-Validating Check: Before starting, locate the Calcium Gluconate gel (if HF generation is possible, though unlikely here) and the emergency shower.[1]
-
Skin Contact:
-
Spill Cleanup (< 10g):
References
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for Fluoroanilines. Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Dermal Exposure and Methemoglobinemia.[1] Retrieved from [Link][1]
-
ECHA (European Chemicals Agency). Registration Dossier for Halogenated Anilines.[1][2] Retrieved from [Link][1]
-
Prudent Practices in the Laboratory. (2011). National Research Council (US) Committee on Prudent Practices in the Laboratory.[1] National Academies Press. Retrieved from [Link]
Sources
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
